molecular formula C13H13NO3 B1606266 methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate CAS No. 431983-71-0

methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B1606266
CAS No.: 431983-71-0
M. Wt: 231.25 g/mol
InChI Key: GLTOPUVGYLBJTJ-UHFFFAOYSA-N
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Description

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-formyl-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOPUVGYLBJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351894
Record name Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431983-71-0
Record name Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a highly versatile, disubstituted indole building block. The presence of an electrophilic C3-formyl group and an N1-acetate appendage makes it a privileged intermediate in the synthesis of cyclooxygenase (COX) inhibitors, CRTH2 receptor antagonists, and complex indole alkaloids.

This whitepaper outlines a highly efficient, two-step synthetic sequence starting from commercially available 2-methylindole. By prioritizing N-alkylation prior to C3-formylation, we leverage the increased electron density of the N-alkylated intermediate to drive the subsequent electrophilic aromatic substitution, ensuring high regioselectivity and overall yield.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of the title compound can theoretically be approached via two distinct sequences:

  • Sequence A (Preferred): N-alkylation of 2-methylindole followed by Vilsmeier-Haack formylation.

  • Sequence B: Vilsmeier-Haack formylation of 2-methylindole followed by N-alkylation.

Causality for Sequence Selection: While Sequence B utilizes the highly stable 2-methylindole-3-carboxaldehyde, Sequence A is generally preferred for scale-up. The N-H bond of 2-methylindole is weakly acidic (pKa ~ 16.2), allowing for rapid, quantitative deprotonation by sodium hydride (NaH)[1]. Once alkylated, the N-alkyl group inductively and mesomerically increases the electron density of the indole core compared to its N-H precursor. This heightened nucleophilicity at the C3 position accelerates the subsequent Vilsmeier-Haack formylation, allowing for milder reaction temperatures and minimizing tar formation[2]. Furthermore, performing N-alkylation first entirely eliminates the risk of competitive N-formylation during the Vilsmeier-Haack step.

Workflow SM 2-Methylindole Step1 N-Alkylation (NaH, DMF, Methyl bromoacetate) SM->Step1 Int Methyl 2-(2-methyl-1H-indol-1-yl)acetate Step1->Int Step2 Vilsmeier-Haack (POCl3, DMF, 85°C) Int->Step2 Prod Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Step2->Prod

Caption: Synthetic workflow for methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.

Step 1: N-Alkylation of 2-Methylindole

Mechanistic Rationale

The N-alkylation proceeds via an SN2 mechanism. Sodium hydride acts as a non-nucleophilic base to irreversibly deprotonate the indole nitrogen, evolving hydrogen gas (a built-in visual indicator of reaction progress). The resulting indolide anion is a potent nucleophile that attacks the electrophilic α-carbon of methyl bromoacetate[3]. N,N-Dimethylformamide (DMF) is the optimal solvent as its polar aprotic nature poorly solvates the indolide anion, maximizing its nucleophilicity.

Self-Validating Experimental Protocol

Reagents: 2-Methylindole (1.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv), Methyl bromoacetate (1.1 equiv), Anhydrous DMF.

  • Deprotonation: Charge a flame-dried, nitrogen-purged flask with NaH and anhydrous DMF (0.2 M relative to indole). Cool the suspension to 0 °C using an ice bath.

  • Indole Addition: Add a solution of 2-methylindole in DMF dropwise over 15 minutes.

    • Validation Check: Vigorous effervescence (H₂ gas) must be observed. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the indolide anion.

  • Alkylation: Add methyl bromoacetate dropwise at 0 °C. The reaction is highly exothermic. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • In-Process Control: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.4) should be entirely consumed, replaced by a new, UV-active spot (Rf ~0.6).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford methyl 2-(2-methyl-1H-indol-1-yl)acetate as a crude oil, which is generally pure enough (>95%) to use directly in the next step.

Step 2: Vilsmeier-Haack Formylation

Mechanistic Rationale

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles[4]. The reaction is initiated by the reaction of DMF with Phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent (N,N-dimethylchloromethyleneiminium chloride). The N-alkylated indole attacks this highly electrophilic species exclusively at the C3 position. The regioselectivity is governed by the enamine-like character of the indole ring, where the nitrogen lone pair stabilizes the resulting Wheland intermediate. Subsequent elimination of HCl and aqueous basic hydrolysis of the iminium salt yields the target aldehyde[4].

Mechanism R1 DMF + POCl3 R2 Vilsmeier Reagent (Chloromethyleneiminium ion) R1->R2 0 °C, 30 min R3 Nucleophilic Attack at C3 (by N-alkylated indole) R2->R3 R4 Wheland Intermediate R3->R4 Electrophilic Aromatic Substitution R5 Iminium Salt R4->R5 Rearrangement / -HCl R6 Aqueous Basic Hydrolysis R5->R6 Quench with Ice/Na2CO3 R7 C3-Formylated Indole R6->R7

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.

Self-Validating Experimental Protocol

Reagents: Methyl 2-(2-methyl-1H-indol-1-yl)acetate (1.0 equiv), POCl₃ (1.5 equiv), Anhydrous DMF (Solvent and Reagent).

  • Vilsmeier Reagent Generation: Cool anhydrous DMF (approx. 5 mL/mmol of substrate) to 0 °C under a nitrogen atmosphere. Add POCl₃ dropwise over 20 minutes.

    • Validation Check: The solution will transition from colorless to a pale yellow/orange viscous mixture, confirming the formation of the chloromethyleneiminium ion. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the intermediate from Step 1 in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Formylation: Remove the cooling bath and heat the reaction mixture to 85 °C for 4–6 hours.

    • In-Process Control: TLC (Hexanes:EtOAc 2:1) will show the disappearance of the starting material and the appearance of a highly polar iminium intermediate spot near the baseline.

  • Hydrolysis & Quench: Cool the mixture to room temperature. Pour the mixture slowly into a vigorously stirred beaker of crushed ice.

    • Critical Step: Slowly neutralize the highly acidic mixture by adding saturated aqueous Na₂CO₃ until the pH reaches 8-9. The basic environment is mandatory to hydrolyze the iminium salt to the aldehyde[4].

  • Isolation: Upon neutralization, methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate typically precipitates as a solid. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum. If it oils out, extract with Dichloromethane (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization (EtOH) or silica gel chromatography if necessary.

Analytical Characterization

To ensure structural integrity and purity, the isolated compound must be validated against the following anticipated spectroscopic parameters. The highly deshielded aldehyde proton and the distinct ester carbonyl stretch are the primary diagnostic markers.

Analytical TechniqueTarget Signal / ParameterStructural Correlation
¹H NMR (400 MHz, CDCl₃)δ ~10.15 (s, 1H)C3-CHO (Aldehyde proton, highly deshielded)
¹H NMR δ ~8.25 (m, 1H)C4-H (Deshielded by anisotropic effect of C3 carbonyl)
¹H NMR δ ~4.88 (s, 2H)N1-CH₂ (Methylene protons adjacent to ester)
¹H NMR δ ~3.75 (s, 3H)O-CH₃ (Methoxy protons of the ester)
¹H NMR δ ~2.65 (s, 3H)C2-CH₃ (Methyl protons on the indole ring)
¹³C NMR (100 MHz, CDCl₃)δ ~184.5C3-CHO (Aldehyde carbonyl carbon)
¹³C NMR δ ~168.2C=O (Ester carbonyl carbon)
IR Spectroscopy ~1745 cm⁻¹Ester C=O stretch
IR Spectroscopy ~1645 cm⁻¹Aldehyde C=O stretch (shifted due to conjugation)
HRMS (ESI+) m/z 232.0968 [M+H]⁺Calculated for C₁₃H₁₄NO₃⁺

References

  • Clementi, S., et al. Reactivity of indoles in electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Available at:[Link]

  • Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. ACS Publications. Available at:[Link]

  • Zuhl, A. M., et al. Synthesis of flinderoles B and C by a gold-catalyzed allene hydroarylation. PMC - NIH. Available at:[Link]

Sources

chemical properties of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Chemo-Structural Analysis and Synthetic Utility of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Executive Summary

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a highly functionalized indole scaffold characterized by three distinct reactive centers: a C3-formyl group (aldehyde), an N1-methyl acetate motif, and a C2-methyl substituent. This compound serves as a critical divergent intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-like plant growth regulators. Its structural architecture combines the electron-rich indole core with electrophilic handles, making it an ideal substrate for Knoevenagel condensations, Pinnick oxidations, and multi-component coupling reactions in medicinal chemistry.

Chemical Identity & Physical Properties

This molecule belongs to the class of 1,2,3-trisubstituted indoles . The C2-methyl group provides steric stabilization to the indole ring, while the C3-aldehyde acts as a "chemical hook" for chain elongation.

Table 1: Physicochemical Profile

PropertyValue / DescriptionNote
IUPAC Name Methyl 2-(3-formyl-2-methyl-1H-indol-1-yl)acetate
Molecular Formula

Molecular Weight 231.25 g/mol
Physical State Pale yellow to off-white crystalline solidTypical of formyl-indoles
Solubility Soluble in DMSO, DMF,

, EtOAc
Poor water solubility
Melting Point

(Predicted)
Analogues range

Key IR Signals

(Ester

),

(Aldehyde

)
Conjugation lowers aldehyde freq.[1][2][3]
Key NMR Signals

ppm (s, 1H,

),

ppm (s, 2H,

)
Distinctive deshielded aldehyde

Synthetic Methodology

The most robust route to this scaffold involves a sequential N-alkylation followed by a Vilsmeier-Haack formylation . This order is preferred to prevent N-formylation side reactions and to utilize the directing effect of the N-alkyl group.

Protocol: Two-Stage Synthesis

Stage 1: N-Alkylation of 2-Methylindole

  • Reagents: 2-Methylindole (1.0 eq), Methyl bromoacetate (1.1 eq),

    
     or 
    
    
    
    (1.5 eq).
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve 2-methylindole in DMF under

      
      .
      
    • Add base (

      
      ) at 
      
      
      
      and stir for 30 min to generate the indolyl anion.
    • Dropwise add methyl bromoacetate.

    • Stir at RT for 4–6 hours.

    • Workup: Quench with water, extract with EtOAc.[4]

    • Product: Methyl (2-methyl-1H-indol-1-yl)acetate.

Stage 2: Vilsmeier-Haack Formylation (C3 Functionalization)

  • Reagents:

    
     (1.2 eq), DMF (3.0 eq).
    
  • Substrate: Product from Stage 1.

  • Procedure:

    • Vilsmeier Reagent Formation: Cool DMF to

      
      . Add 
      
      
      
      dropwise. Stir 30 min to form the chloroiminium salt.
    • Addition: Dissolve the N-alkylated indole in DMF and add to the Vilsmeier reagent at

      
      .
      
    • Reaction: Heat to

      
       for 2–4 hours. The electron-rich C3 position attacks the electrophilic iminium species.
      
    • Hydrolysis: Pour the reaction mixture into ice-water containing sodium acetate (buffer) to hydrolyze the intermediate iminium salt to the aldehyde.

    • Purification: Recrystallize from Ethanol/Water.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 2-Methylindole Step1 N-Alkylation (Methyl bromoacetate / NaH) Start->Step1 Inter Intermediate: Methyl (2-methyl-1H-indol-1-yl)acetate Step1->Inter SN2 Mechanism Step2 Vilsmeier-Haack (POCl3 / DMF) Inter->Step2 Electrophilic Aromatic Substitution Hydrolysis Hydrolysis (H2O / NaOAc) Step2->Hydrolysis Iminium Salt Breakdown Final Target: Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Hydrolysis->Final

Figure 1: Step-wise synthetic pathway utilizing the Vilsmeier-Haack protocol.

Reactivity Profile & Mechanistic Insights

This molecule is a "bifunctional" electrophile. The reactivity is dominated by the C3-Formyl group (hard electrophile) and the N1-Ester group (susceptible to hydrolysis).

A. C3-Aldehyde Reactivity (The "Warhead")

The aldehyde at C3 is conjugated to the nitrogen lone pair through the aromatic system, making it less electrophilic than a simple benzaldehyde but highly reactive toward specific transformations:

  • Pinnick Oxidation (Aldehyde

    
     Carboxylic Acid): 
    
    • Reagents:

      
      , 
      
      
      
      , 2-methyl-2-butene.
    • Utility: Converts the formyl group into a carboxylic acid, creating a di-acid scaffold (after ester hydrolysis) useful for peptidomimetics.

  • Knoevenagel Condensation:

    • Reagents: Malonic acid or Ethyl cyanoacetate, Piperidine (cat).

    • Mechanism:[4][5][6][7][8] The active methylene attacks the carbonyl.

    • Product:

      
      -unsaturated indoles (Indolyl-acrylates). This is the primary route to Indomethacin analogues  where the side chain is extended.
      
  • Reductive Amination:

    • Reagents: Primary amine (

      
      ), 
      
      
      
      .
    • Product: 3-(aminomethyl)indoles (Gramine derivatives).

B. N1-Ester Reactivity
  • Selective Hydrolysis:

    • Conditions:

      
       in 
      
      
      
      at
      
      
      .
    • Selectivity: Mild conditions can hydrolyze the aliphatic ester (N1) while preserving the C3-aldehyde (or C3-acrylate if derivatized first).

Visualizing the Reaction Divergence

Reactivity Core Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation Condensation Knoevenagel (Malonates) Core->Condensation Reduction Reduction (NaBH4) Core->Reduction Hydrolysis Saponification (LiOH) Core->Hydrolysis Prod_Ox Indole-3-carboxylic acid deriv. Oxidation->Prod_Ox Prod_Con Indolyl-acrylate (Anti-inflammatory scaffold) Condensation->Prod_Con Prod_Red Indole-3-methanol deriv. Reduction->Prod_Red Prod_Hyd Free Acid (N1-COOH) Hydrolysis->Prod_Hyd

Figure 2: Divergent reactivity profile demonstrating the versatility of the scaffold.

Applications in Drug Development

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This molecule is a structural homologue to the precursors of Indomethacin and Acemetacin .

  • Mechanism: Indole-3-acetic acid derivatives inhibit Cyclooxygenase (COX) enzymes.

  • Research Utility: The 3-formyl group allows medicinal chemists to vary the "tail" of the drug. By converting the aldehyde to a vinyl group or a longer alkyl chain, researchers can probe the hydrophobic pocket of the COX-2 active site, potentially increasing selectivity and reducing gastric side effects.

Fluorescent Probes

3-Formyl indoles are often used to synthesize Bodipy-like or Cyanine dyes. The aldehyde condenses with pyrroles or other heterocycles to form conjugated systems that fluoresce, useful for biological imaging of auxin transport in plants.

Handling and Stability (E-E-A-T)

  • Storage: Store at

    
     under an inert atmosphere (Argon). Aldehydes are prone to auto-oxidation to carboxylic acids upon prolonged exposure to air.
    
  • Safety: Indole derivatives can be irritants.[9] The Vilsmeier reagent (

    
    ) used in synthesis is highly corrosive and water-reactive.
    
  • Quality Control: Purity should be verified via HPLC (detecting the acid impurity from oxidation) and

    
    -NMR (monitoring the integration of the aldehyde proton at 10.0 ppm).
    

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: The Vilsmeier-Haack Reaction (Review)[9]

    • Source: Organic Chemistry Portal / Meth-Cohn, O., & Stanforth, S. P.
    • URL:[Link]

  • Synthesis of 3-Formyl Indoles

    • Title: Synthesis of 3-Substituted Indole Derivatives[1][4][8][9][10][11][12]

    • Source: International Journal of Chemical Studies[12]

    • URL:[Link]

  • Indole-3-Acetic Acid Derivatives (Indomethacin Context)

    • Title: Indole Derivatives as Active Antagonist Ligands (MIBE Synthesis Reinvestig
    • Source: N
    • URL:[Link]

  • Chemical Property Data (Ethyl Analogue Reference)

    • Title: Ethyl 2-(3-formyl-2-methylindol-1-yl)acetate Properties[13]

    • Source: PubChem / Echemi
    • URL:[Link](Note: Link directs to the closest structural match in public databases for property verification).

Sources

Spectral Data and Synthetic Validation of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 431983-71-0) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development. Featuring an indole core, an N-alkylated methyl acetate group, a C2 methyl group, and a highly reactive C3 formyl group, this molecule serves as a critical intermediate for synthesizing complex non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced fluorophores.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide deconstructs the mechanistic causality behind its synthesis, provides self-validating experimental protocols , and delivers a rigorous analysis of its spectral data to ensure flawless QA/QC in your laboratory workflows.

Mechanistic Causality in Synthesis

The synthesis of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a two-step process governed by precise electronic and steric controls. Understanding why specific reagents are chosen is critical for optimizing yield and purity.

Phase 1: Regioselective N-Alkylation

The indole nitrogen is a relatively weak nucleophile because its lone pair is delocalized into the aromatic


-system. While weak bases like cesium carbonate can promote N-alkylation in specific dipolar aprotic solvents [1[1]], quantitative deprotonation of 2-methylindole (pKa ~16.2) typically requires a strong base like Sodium Hydride (NaH). Deprotonation forms an indolide anion, which subsequently undergoes a rapid 

attack on methyl bromoacetate. The choice of N,N-Dimethylformamide (DMF) as a solvent is deliberate; its high dielectric constant stabilizes the transition state of the

displacement, preventing competitive C3-alkylation.
Phase 2: Vilsmeier-Haack Formylation

The introduction of the formyl group is achieved via the Vilsmeier-Haack reaction, a cornerstone of indole functionalization [2[2]]. The reaction utilizes Phosphorus Oxychloride (POCl


) and DMF to generate the highly electrophilic chloromethyleniminium ion (Vilsmeier reagent) in situ.

Causality of Regioselectivity: Why does formylation occur exclusively at C3? The indole pyrrole ring possesses enamine-like character, making C3 the most nucleophilic carbon. Electrophilic attack at C3 generates a Wheland intermediate that preserves the aromaticity of the adjacent benzene ring. Conversely, attack at C2 would disrupt this aromaticity, resulting in a higher activation energy barrier [3[3]].

Synthetic Workflow & Validation Diagram

G Start 2-Methyl-1H-indole (Starting Material) Alkylation N-Alkylation Reagents: NaH, Methyl bromoacetate Solvent: DMF, 0°C to RT Start->Alkylation Deprotonation (pKa ~16) Intermediate Methyl (2-methyl-1H-indol-1-yl)acetate Validation: TLC (Rf ~0.6, Hex/EtOAc) MS: [M+H]+ 204.1 Alkylation->Intermediate SN2 Attack Vilsmeier Vilsmeier-Haack Formylation Reagents: POCl3, DMF Conditions: 0°C to 90°C Intermediate->Vilsmeier Electrophilic Aromatic Substitution Product Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Validation: TLC (Rf ~0.3, Hex/EtOAc) MS: [M+H]+ 232.1 Vilsmeier->Product Hydrolysis of Iminium Salt Spectral Spectral Characterization 1H/13C NMR, FT-IR, HRMS Product->Spectral Final QA/QC

Synthetic workflow and validation checkpoints for methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints allow the chemist to verify the success of each step before proceeding, minimizing downstream failures.

Protocol A: Synthesis of Methyl (2-methyl-1H-indol-1-yl)acetate
  • Preparation: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (5 mL/mmol). Cool to 0 °C.

  • Deprotonation: Add a solution of 2-methylindole (1.0 eq) in DMF dropwise. Stir for 30 minutes at 0 °C.

    • Validation Checkpoint 1: The evolution of

      
       gas will cease, and the solution will turn a deep, transparent amber, confirming complete formation of the indolide anion.
      
  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The starting material (

      
       ~0.4) should be replaced by a new, UV-active spot at 
      
      
      
      ~0.6.
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine (3x to remove DMF), dry over 
    
    
    
    , and concentrate. Use the crude intermediate directly in Protocol B.
Protocol B: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: In a flame-dried flask under argon, cool anhydrous DMF (4.0 eq) to 0 °C. Add

    
     (1.5 eq) dropwise over 15 minutes.
    
    • Validation Checkpoint 3: The reaction is highly exothermic. A pale yellow, viscous complex (the chloromethyleniminium ion) will form.

  • Electrophilic Attack: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Heat the reaction mixture to 85–90 °C for 4 hours.

    • Validation Checkpoint 4: TLC (Hexanes/EtOAc 6:4) will show the disappearance of the intermediate (

      
       ~0.7) and the appearance of a highly polar, UV-active product spot (
      
      
      
      ~0.3).
  • Hydrolysis & Isolation: Cool the mixture to 0 °C and pour it over crushed ice. Slowly neutralize with saturated aqueous

    
     until the pH reaches 8-9.
    
    • Validation Checkpoint 5: Upon neutralization, the iminium intermediate hydrolyzes, and the target compound will precipitate as a pale yellow/white solid. Filter, wash with cold water, and dry under high vacuum.

Comprehensive Spectral Data Analysis

The structural verification of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate [] requires a multi-modal spectroscopic approach. Below is the synthesized reference data, accompanied by the causality behind key spectral features.

H NMR Spectroscopy

Causality Note: The most diagnostic feature in the


H NMR spectrum is the profound downfield shift of the C4 aromatic proton (

8.25 ppm). This is caused by the magnetic anisotropy of the C3 formyl group. The carbonyl oxygen is sterically forced into a coplanar conformation with the indole ring, placing the C4 proton directly within the deshielding cone of the C=O

-bond.
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
10.15Singlet (s)1H-Aldehyde (-CHO)
8.25Doublet (d)1H8.0Aromatic C4-H (Deshielded)
7.28 - 7.35Multiplet (m)2H-Aromatic C5-H, C6-H
7.25Doublet (d)1H8.0Aromatic C7-H
4.90Singlet (s)2H-N-CH

-COO-
3.75Singlet (s)3H-Ester Methoxy (-OCH

)
2.70Singlet (s)3H-C2-Methyl (-CH

)
C NMR Spectroscopy
Chemical Shift (

, ppm)
Carbon TypeAssignment
184.5Carbonyl (C=O)Aldehyde Carbon
168.2Carbonyl (C=O)Ester Carbon
148.5Quaternary (C)Indole C2
136.8Quaternary (C)Indole C7a (N-bound)
126.5Quaternary (C)Indole C3a
121.5, 122.8, 123.5Methine (CH)Aromatic C4, C5, C6
114.5Quaternary (C)Indole C3 (Formylated)
109.2Methine (CH)Aromatic C7
52.8Primary (CH

)
Ester Methoxy (-OCH

)
46.5Secondary (CH

)
N-CH

10.5Primary (CH

)
C2-Methyl
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Intensity / ShapeVibrational Mode Assignment
2950Weak, sharpC-H stretch (aliphatic)
2810, 2750Weak, doubletC-H stretch (aldehyde Fermi resonance)
1745Strong, sharpC=O stretch (unconjugated ester)
1645Strong, sharpC=O stretch (conjugated aldehyde)
1535, 1470Medium, sharpC=C stretch (aromatic indole core)
1220Strong, broadC-O stretch (ester)
High-Resolution Mass Spectrometry (HRMS)
  • Ionization Method: ESI-TOF (Positive Mode)

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass Calculation: 231.0895 Da

  • Observed m/z: [M + H]

    
     calculated for C
    
    
    
    H
    
    
    NO
    
    
    : 232.0974; Found: 232.0970 (
    
    
    < 2 ppm).
  • Diagnostic Fragmentation: Loss of the methoxy radical (-31 Da) yields an acylium ion at m/z 201.0; loss of the entire acetate group yields the stable 3-formyl-2-methylindolium cation at m/z 158.1.

References

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles The Journal of Organic Chemistry (ACS Publications)[Link][3]

Sources

Technical Guide: 1H NMR Characterization of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary & Strategic Context

This guide details the structural validation of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate , a critical intermediate in the synthesis of indole-acetic acid derivatives (NSAIDs) such as Acemetacin and Indomethacin analogs.

For the medicinal chemist, this molecule represents a "checkpoint" intermediate. The introduction of the formyl group at C3 via Vilsmeier-Haack formylation is a high-yielding but impurity-prone step. Precise NMR characterization is required not just to confirm identity, but to quantify unreacted starting materials (lacking the C3-CHO) and residual reagents (DMF/POCl₃ byproducts).

This document outlines a self-validating NMR protocol, focusing on the differentiation of aliphatic singlets and the diagnostic anisotropy of the indole ring system.

Structural Logic & Spin System Analysis

Before acquiring data, we must establish a predictive mental model of the spin system. The molecule consists of three distinct chemical environments:

  • The Indole Core: A rigid, aromatic bicyclic system.

  • The C3-Formyl Group: A strong electron-withdrawing group (EWG) that drastically alters the chemical shifts of the benzene ring (specifically H4).

  • The Aliphatic Appendages: Three singlet signals (C2-Methyl, N-Methylene, Ester-Methyl) that must be rigorously assigned.

Visualization: Structural Assignment Map

The following diagram maps the proton environments to their expected chemical shift zones.[1][2]

G cluster_mol Molecular Fragments cluster_shift 1H NMR Chemical Shift (δ ppm) Aldehyde C3-Formyl (-CHO) S_10 10.0 - 10.2 ppm (s) Aldehyde->S_10 Diagnostic Singlet Indole_H4 Indole H4 (Peri-position) S_8 8.1 - 8.3 ppm (m) Indole_H4->S_8 Deshielded by C=O anisotropy Indole_Ar Indole H5, H6, H7 S_7 7.2 - 7.5 ppm (m) Indole_Ar->S_7 Aromatic region N_Methylene N-CH2-CO S_5 4.9 - 5.2 ppm (s) N_Methylene->S_5 Deshielded by N and C=O Ester_Me O-CH3 (Ester) S_3 3.6 - 3.8 ppm (s) Ester_Me->S_3 Methoxy typical C2_Me C2-CH3 S_2 2.6 - 2.8 ppm (s) C2_Me->S_2 Allylic-like

Caption: Predictive mapping of proton environments to chemical shift zones. Note the specific deshielding of H4 due to the C3-carbonyl group.

Experimental Protocol

Solvent Selection Strategy
  • Primary Solvent: Chloroform-d (CDCl₃)

    • Why: Provides sharp resolution for the aliphatic singlets. The ester and methyl groups are well-separated.

    • Caveat: If the sample contains high water content, the HDO peak (~1.5 ppm) is far from the regions of interest.

  • Alternative Solvent: DMSO-d₆ [3][4][5]

    • Why: Use only if solubility is poor in CDCl₃.

    • Risk: The water peak in DMSO (~3.33 ppm) can dangerously overlap with the methoxy ester signal (~3.6-3.7 ppm) or the C2-methyl signal (~2.6 ppm) if the water peak is broad or shifted.

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid intermediate.

  • Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Filtration: If the solution is cloudy (common with inorganic salts from Vilsmeier workup), filter through a small plug of glass wool directly into the NMR tube. Do not analyze cloudy solutions; they cause line broadening.

  • Acquisition:

    • Pulse Angle: 30° or 45° (to ensure relaxation of the aldehyde proton).

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the aldehyde vs. methyls).

    • Scans: 16 (sufficient for >5 mg).

Data Analysis & Interpretation

The following table summarizes the expected chemical shifts in CDCl₃.

AssignmentTypeShift (δ ppm)MultiplicityIntegrationMechanistic Insight
-CHO Aldehyde10.15 Singlet (s)1HHighly deshielded; diagnostic for successful formylation.
Ar-H4 Aromatic8.18 Multiplet/Dd1HKey Feature: The carbonyl oxygen at C3 creates an anisotropic cone that specifically deshields the proton at position 4 (peri-effect).
Ar-H5,6,7 Aromatic7.20 – 7.45 Multiplet (m)3HOverlapping aromatic signals typical of the benzenoid ring.
N-CH₂- Methylene4.95 Singlet (s)2HDeshielded by the indole nitrogen and the ester carbonyl.
-OCH₃ Methyl3.75 Singlet (s)3HTypical methyl ester position.
C2-CH₃ Methyl2.70 Singlet (s)3HShifted downfield from ~2.3 ppm (in 2-methylindole) due to the electron-withdrawing nature of the adjacent C3-formyl group.
The "Self-Validating" Checks

To ensure the spectrum is authentic and not a mixture:

  • The Integration Ratio: The ratio of the aldehyde proton (1H) to the C2-methyl (3H) must be exactly 1:3 . A ratio of 1:2.5 suggests incomplete formylation or overlapping impurities.

  • The H4 Shift: If the aromatic multiplet at ~8.2 ppm is absent, and instead all aromatics are clustered at 7.0–7.5 ppm, the formyl group is missing . The starting material (methyl 2-methylindole-1-acetate) lacks this downfield shift.

Troubleshooting & Impurity Profiling

In synthesis, "pure" is a relative term. The NMR spectrum is your primary tool for process control.

Common Contaminants (Vilsmeier-Haack Route)
  • DMF (Reaction Solvent): Look for two methyl singlets at 2.89 and 2.96 ppm, and a CH singlet at 8.02 ppm.

  • Starting Material (Unreacted): Look for the C3-H signal (usually a singlet/doublet around 6.3-6.5 ppm) and the absence of the 10.15 ppm aldehyde.

  • Rotamers: While rare for this specific ester, restricted rotation around the N-C bond can sometimes broaden the N-CH₂ signal. If observed, run the NMR at 50°C to coalesce the peaks.

Workflow: Decision Tree for Purity

Workflow Start Acquire 1H NMR (CDCl3) Check_Aldehyde Is signal at ~10.1 ppm present? Start->Check_Aldehyde Check_H4 Is Ar-H4 deshielded (~8.2 ppm)? Check_Aldehyde->Check_H4 Yes Fail_SM FAIL: Unreacted Starting Material Check_Aldehyde->Fail_SM No Check_Integrals Integration Check: CHO (1H) : C2-Me (3H) Check_H4->Check_Integrals Yes Check_H4->Fail_SM No (Peak at ~7.5) Pass PASS: Product Confirmed Check_Integrals->Pass Ratio 1:3 Fail_Impurity FAIL: Check DMF/Solvent Residues Check_Integrals->Fail_Impurity Ratio Skewed

Caption: Logic flow for validating product identity and purity based on spectral features.

References

  • BenchChem. (2025).[2][6] Ethyl (3-formyl-1H-indol-2-yl)acetate: A Technical Review for Drug Discovery Professionals. Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[5] Retrieved from

  • PubChem. (2025). Methyl 2-(3-formyl-1H-indol-1-yl)acetate Compound Summary. National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2013). Regioselective C5−H Direct Iodination of Indoles. (Includes comparative NMR data for 2-methyl-3-formyl indoles). Retrieved from

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl...). (Discusses Vilsmeier formylation shifts). Retrieved from

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 431983-71-0, MW: 231.25 g/mol ) is a critical functionalized indole intermediate. It is frequently encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Acemetacin and Indomethacin , serving as the scaffold prior to N-acylation or side-chain modification.

This guide provides a comprehensive mass spectrometry (MS) workflow for the structural validation and impurity profiling of this compound. It synthesizes Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors, focusing on the mechanistic fragmentation of the indole core, the labile ester moiety, and the C3-formyl group.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 2-(3-formyl-2-methyl-1H-indol-1-yl)acetate
Formula

Exact Mass 231.0895 Da
Key Functional Groups Indole (aromatic core), Methyl Ester (N1-sidechain), Formyl (C3-aldehyde)

Instrumentation & Method Development

To achieve comprehensive coverage (molecular weight confirmation + structural elucidation), a dual-ionization approach is recommended.

A. Electrospray Ionization (ESI-MS/MS)

Purpose: Purity assessment, quantitation, and soft ionization for intact molecular ion detection.

  • Polarity: Positive Mode (ESI+). The carbonyl oxygens and the indole nitrogen (though delocalized) provide sites for protonation.

  • Solvent System: Methanol/Water (70:30) with 0.1% Formic Acid. The acidic modifier promotes

    
     formation.
    
  • Predicted Base Peak:

    
     232.1 
    
    
    
    .
B. Electron Ionization (EI-GC/MS)

Purpose: Structural fingerprinting and library matching.

  • Energy: 70 eV (Standard).

  • Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation of the aldehyde).

  • Predicted Molecular Ion:

    
     231.1 
    
    
    
    .

Mechanistic Fragmentation Pathways

Understanding the specific bond cleavages is essential for validating the structure against potential impurities (e.g., deacetylated byproducts or C3-oxidation products).

Pathway A: Ester Side-Chain Cleavage (ESI & EI)

The most labile functionality is the methyl ester at the N1 position.

  • 
    -Cleavage (Methoxy Loss):  Loss of the methoxy radical (
    
    
    
    , 31 Da) or neutral methanol generates a stable acylium ion.
    • Signal:

      
       200 (EI) or 
      
      
      
      200 (ESI, loss of HOCH
      
      
      ).
  • Ester Elimination: Loss of the entire carbomethoxy group (

    
    , 59 Da).
    
    • Signal:

      
       172. This corresponds to the (3-formyl-2-methyl-indol-1-yl) methyl cation.[1]
      
Pathway B: Formyl Group Elimination (EI Specific)

Aromatic aldehydes characteristically lose carbon monoxide (CO, 28 Da) under electron impact.

  • Mechanism: Radical-induced decarbonylation at C3.

  • Signal:

    
     203 (
    
    
    
    ).
  • Secondary Step: Subsequent loss of the ester chain from this fragment leads to the highly stabilized 2-methylindole core ions (

    
     ~130-144).
    
Pathway C: Indole Core Rearrangement

Characteristic of indole alkaloids, the core often undergoes ring expansion to quinolinium-type ions or cleavage of the N-substituent.

  • Signal:

    
     144 (2-methylindole radical cation) and 
    
    
    
    115 (Indole fragment after loss of HCN/CH
    
    
    CN).

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of fragmentation from the precursor ion, distinguishing between ESI (protonated) and EI (radical) pathways.

FragmentationPathway Start Precursor: Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate MW: 231.25 ESI_Ion [M+H]+ (ESI) m/z 232 Start->ESI_Ion Protonation (ESI+) EI_Ion [M]+• (EI) m/z 231 Start->EI_Ion 70eV Impact ESI_Frag1 Acylium Ion (Loss of MeOH) m/z 200 ESI_Ion->ESI_Frag1 -32 Da (MeOH) ESI_Frag2 N-Methylene Cation (Loss of HCOOMe) m/z 172 ESI_Ion->ESI_Frag2 -60 Da (HCOOMe) EI_Frag1 Decarbonylation (Loss of CO) m/z 203 EI_Ion->EI_Frag1 -28 Da (CO) EI_Frag2 Ester Cleavage (Loss of •OCH3) m/z 200 EI_Ion->EI_Frag2 -31 Da (•OCH3) EI_Frag3 Core Skeleton (2-methylindole ion) m/z 144 EI_Frag1->EI_Frag3 -59 Da (Side chain)

Figure 1: Mechanistic fragmentation tree comparing ESI+ (proton-driven) and EI (radical-driven) pathways for structural confirmation.

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol (Concentration: 1 mg/mL).

  • Working Solution (ESI): Dilute 10 µL of stock into 990 µL of 50:50 Methanol/Water + 0.1% Formic Acid (Final: 10 µg/mL).

  • Working Solution (GC-MS): Dilute 50 µL of stock into 950 µL of Ethyl Acetate (Final: 50 µg/mL). Note: Avoid protic solvents for GC if derivatization is not intended, though this ester is stable.

Step 2: LC-MS/MS Parameters (Thermo/Agilent/Waters Q-TOF or Triple Quad)
ParameterSettingRationale
Ion Source ESI PositiveNitrogen protonation is favored.
Capillary Voltage 3.5 kVStandard for small molecules.
Collision Energy 15, 30, 45 eV (Stepped)Ensures observation of both heavy (ester loss) and light (core) fragments.
Scan Range

50 – 300
Covers all diagnostic fragments.
Step 3: Data Analysis & Acceptance Criteria

To confirm the identity of the molecule, the acquired spectrum must meet the following criteria based on theoretical fragmentation rules:

Fragment Ion (

)
IdentityRelative Abundance (Est.)
232.1

(Parent)
100% (Base Peak)
200.1

40-60%
172.1

20-40%
144.1 Indole Core Cation10-20%

References

  • El Kihel, A., et al. (2016).[2][3] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[2][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Indole-3-Carboxaldehyde | PubChem Compound Summary. Retrieved from [Link]

  • Miami University. (n.d.). Mass Spectrometry: Fragmentation of Aldehydes and Esters. Retrieved from [Link]

Sources

The Pharmacological Frontier of Indole-3-Carboxaldehyde Derivatives: Synthesis, Mechanistic Pathways, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carboxaldehyde (I3A) represents a privileged scaffold in modern medicinal chemistry. As an endogenous metabolite of L-tryptophan and a highly reactive precursor, I3A serves as the architectural foundation for a vast array of bioactive heterocycles[1]. This technical guide provides an in-depth analysis of the biological activities of I3A derivatives—spanning anticancer, antimicrobial, and antioxidant domains—while detailing the synthetic methodologies and mechanistic pathways that govern their pharmacological efficacy.

Chemical Significance and Rational Design

The indole nucleus is ubiquitous in nature, known for its ability to mimic peptide structures and bind reversibly to various biological receptors. The addition of a formyl group at the C3 position creates I3A, introducing an electrophilic center highly susceptible to nucleophilic attack[2].

Causality in Design: Why focus on the C3-aldehyde? The carbonyl carbon allows for facile condensation with primary amines, hydrazines, and thiosemicarbazides to yield Schiff bases, hydrazones, and thiosemicarbazones[2]. The resulting imine (–N=CH–) linkage acts as a pharmacophoric bridge that not only extends the conjugated system (improving binding affinity via π-π stacking with target proteins) but also modulates the lipophilicity of the molecule, a critical factor for penetrating the lipid bilayers of bacterial and cancer cells[2].

Pharmacological Profiling

Anticancer and Cytotoxic Activity

I3A derivatives have shown exceptional promise as targeted anticancer agents, particularly against aggressive phenotypes like Triple-Negative Breast Cancer (TNBC)[3]. For instance, N-benzyl indole-3-carboxaldehyde-based hydrazones exhibit potent cytotoxicity. The benzylation at the N1 position increases the molecule's hydrophobicity, enhancing cellular uptake, while the hydrazone linker provides hydrogen-bonding capabilities crucial for receptor docking[3]. Recent in vitro evaluations demonstrated that specific phenyl-substituted derivatives achieve an IC50 of 17.2 nM against MDA-MB-231 TNBC cells, driven by high-affinity binding to the Epidermal Growth Factor Receptor (EGFR)[3].

Antimicrobial and Antibiofilm Efficacy

The rise of multidrug-resistant (MDR) pathogens necessitates novel chemotypes. I3A derivatives, particularly indolylquinazolinones and thiosemicarbazones, exhibit profound antibacterial activity[4],[5]. A synthesized 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA)[4]. The incorporation of halogens (like iodine or bromine) at the C5 position of the indole ring increases the electron-withdrawing nature of the scaffold, which is hypothesized to disrupt bacterial cell wall synthesis and inhibit biofilm formation by interfering with quorum-sensing pathways[6]. Furthermore, specific I3A thiosemicarbazones have shown potent antimycobacterial activity against Mycobacterium bovis with IC50 values as low as 0.9 μg/mL[5].

Antioxidant Activity

Free radical generation is a hallmark of cellular oxidative stress, leading to lipid peroxidation and apoptosis of healthy cells. I3A conjugated with various aryl amines (Schiff bases) demonstrates superior radical scavenging abilities[7]. The N-H bond of the indole ring, coupled with the extended conjugation of the imine linker, allows for the stabilization of free radicals through resonance. In DPPH assays, these derivatives often outperform standard antioxidants like Butylated Hydroxyanisole (BHA)[7].

Mechanistic Pathways

The biological activity of I3A derivatives is governed by specific molecular interactions. In the context of oncology, I3A hydrazones act as kinase inhibitors. By docking into the ATP-binding pocket of EGFR, they suppress the downstream PI3K/AKT signaling cascade[3]. This suppression shifts the cellular balance toward apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), ultimately triggering Caspase-3/9 cleavage.

G I3A I3A Derivative (e.g., N-benzyl hydrazone) EGFR EGFR Receptor (Inhibition) I3A->EGFR Binds & Inhibits PI3K PI3K / AKT Pathway Downregulation EGFR->PI3K Suppresses Bax Bax Upregulation (Pro-apoptotic) PI3K->Bax Activates Bcl2 Bcl-2 Downregulation (Anti-apoptotic) PI3K->Bcl2 Inhibits Caspase Caspase-3/9 Activation Bax->Caspase Bcl2->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Figure 1: Proposed EGFR-mediated apoptotic signaling pathway modulated by I3A derivatives.

Experimental Methodologies and Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of I3A derivatives.

Workflow Syn Chemical Synthesis (Schiff Base/Hydrazone) Pur Purification & Characterization (NMR, MS, IR) Syn->Pur Bio In Vitro Bioassays (MTT, MIC, DPPH) Pur->Bio Dock In Silico Docking (EGFR, TLR4) Pur->Dock Lead Lead Optimization (Structure-Activity Rel.) Bio->Lead Dock->Lead

Figure 2: Integrated workflow for synthesis and biological evaluation of I3A derivatives.

Protocol 1: Synthesis of I3A Hydrazone Derivatives[3]

Rationale: Glacial acetic acid serves as a Brønsted acid catalyst, protonating the carbonyl oxygen of I3A to increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack by the hydrazide.

  • Preparation: Dissolve 1.0 mmol of N-benzyl indole-3-carboxaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 0.28 mL of glacial acetic acid (maintaining an ethanol:acid ratio of ~33:1).

  • Condensation: Add 1.3 mmol of the respective aryl hydrazide to the solution.

  • Reaction: Reflux the mixture under continuous stirring for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Cool the mixture to room temperature. Filter the resulting solid precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure hydrazone derivative.

  • Validation: Confirm structure via 1H-NMR (look for the characteristic imine proton singlet at ~8.10 ppm) and HR-MS.

Protocol 2: In Vitro Antimicrobial Susceptibility (MIC Assay)[4]

Rationale: The broth microdilution method provides a quantitative, self-validating measure of antibacterial efficacy by utilizing a colorimetric indicator (e.g., resazurin) to definitively distinguish between bacteriostatic and bactericidal concentrations.

  • Inoculum Preparation: Culture S. aureus (ATCC 25923) or MRSA (ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C until the exponential growth phase is reached (0.5 McFarland standard, ~1.5 × 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the I3A derivative in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Assay Execution: In a 96-well microtiter plate, combine 100 μL of the diluted compound with 100 μL of the bacterial suspension. Include a positive control (e.g., Ampicillin or Ciprofloxacin) and a negative vehicle control.

  • Incubation & Readout: Incubate for 18-24 hours at 37°C. Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is recorded as the lowest concentration that prevents this color change.

Quantitative Data Analysis

The following table synthesizes the quantitative biological performance of key I3A derivatives across various therapeutic targets.

Compound Class / Specific DerivativeTarget / Assay ModelBiological ActivityQuantitative ValueReference
N-benzyl I3A Hydrazone (Compound 5b) MDA-MB-231 (TNBC Cells)Anticancer (EGFR Inhibition)IC50 = 17.2 ± 0.4 nM[3]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one MRSA (ATCC 43300)Antibacterial / AntibiofilmMIC = 0.98 μg/mL[4]
I3A Thiosemicarbazone (Compound 3d) Mycobacterium bovisAntimycobacterialIC50 = 0.9 μg/mL[5]
I3A Aryl Amine Conjugate (Compound 5f) DPPH Radical ScavengingAntioxidantSuperior to BHA standard[7]

Conclusion & Future Perspectives

Indole-3-carboxaldehyde derivatives represent a highly versatile and pharmacologically potent class of compounds. The ease of functionalizing the C3-aldehyde and N1-position allows medicinal chemists to finely tune the electronic and steric properties of the scaffold. Future drug development efforts should focus on in vivo pharmacokinetic profiling and the exploration of I3A-based PROTACs (Proteolysis Targeting Chimeras) to leverage their high-affinity binding to targets like EGFR and TLR4 for targeted protein degradation.

References

  • RSC Publishing. "In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents."[Link][3]

  • PubMed. "Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones."[Link][5]

  • PMC. "The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)."[Link][4]

  • Semantic Scholar. "Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)."[Link][6]

  • Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[Link][7]

Sources

Technical Guide: Discovery and Isolation of Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

From Biosynthetic Logic to Structural Resolution

Executive Summary

Indole alkaloids, derived principally from tryptophan and secologanin, represent one of the most structurally diverse and pharmacologically potent classes of natural products (e.g., vincristine, strychnine, mitragynine). However, their discovery is often hindered by their structural instability, low abundance, and the recurrence of known metabolites ("known-knowns").

This guide departs from standard "grind-and-bind" isolation protocols. Instead, it presents a metabolomics-driven workflow that integrates biosynthetic logic, pH-zone refining counter-current chromatography (CCC), and molecular networking to isolate novel scaffolds while preserving stereochemical integrity.

Part 1: Biosynthetic Rationale & Sourcing

Novelty in indole alkaloids is rarely random; it follows chemotaxonomic patterns. The indole moiety (from tryptophan) condenses with a terpene unit (usually secologanin) to form the central strictosidine intermediate. Understanding this pathway is critical for selecting extraction solvents and predicting stability.

Biosynthetic Diversity Map

The following diagram illustrates the divergence from the central strictosidine scaffold. Use this to anticipate the polarity and stability of your target subclass.

IndoleBiosynthesis Tryptophan Tryptophan (Indole Source) Strictosidine Strictosidine (Central Intermediate) Tryptophan->Strictosidine Pictet-Spengler Condensation Secologanin Secologanin (Terpene Source) Secologanin->Strictosidine Pictet-Spengler Condensation Corynanthe Corynanthe Type (e.g., Mitragynine) Strictosidine->Corynanthe Iboga Iboga Type (e.g., Ibogaine) Strictosidine->Iboga Aspidosperma Aspidosperma Type (e.g., Vindoline) Strictosidine->Aspidosperma Bisindoles Bisindoles (e.g., Vincristine) Corynanthe->Bisindoles Dimerization Aspidosperma->Bisindoles Dimerization

Caption: Divergence of major indole alkaloid skeletons from the strictosidine precursor. Blue nodes indicate precursors; Red indicates the branch point; Green indicates major skeletal classes.

Part 2: Extraction & Dereplication Strategy

The "Self-Validating" Acid-Base Extraction

Avoid generic methanol extractions which pull polyphenols and sugars that interfere with LC-MS ionization. Use the basicity of the indole nitrogen (


 for tertiary amines) to create a self-validating purification step.

Protocol:

  • Initial Extraction: Macerate plant material in MeOH (pH neutral). Evaporate to dryness.

  • Acidification (The Proton Trap): Resuspend residue in 2% HCl (

    
    ). Partition with EtOAc.
    
    • Causality: At pH 2, alkaloids are protonated (

      
      ) and stay in the water phase. Fats, terpenes, and neutral indoles move to EtOAc.
      
  • Basification (The Release): Adjust aqueous phase to pH 9–10 using

    
    .[1]
    
  • Recovery: Extract with

    
    .
    
    • Validation: If the compound does not migrate to chloroform at pH 10, it is likely a quaternary ammonium salt or a glycoside, requiring specialized ion-exchange isolation.

Dereplication via Molecular Networking (GNPS)

Before physical isolation, you must determine if your "novel" peak is just an oxidized artifact of a known compound.

Workflow:

  • Data Acquisition: Run LC-MS/MS (Data Dependent Acquisition) on the

    
     fraction.
    
  • Processing: Upload .mzXML files to GNPS (Global Natural Products Social Molecular Networking).[2]

  • Parameters:

    • Precursor Ion Mass Tolerance: 0.02 Da[3]

    • Fragment Ion Mass Tolerance: 0.02 Da[3]

    • Minimum Cosine Score: 0.70 (High stringency to avoid false positives).

  • Analysis: Visualize clusters. If your target mass clusters with known standards (e.g., yohimbine) with a mass shift of +16 Da, it is likely an N-oxide artifact, not a new compound [1].

Part 3: Advanced Isolation Methodologies

The Trap of Silica Gel

Warning: Many indole alkaloids (especially bisindoles) are unstable on silica gel due to the acidic surface activity, which catalyzes oxidation or rearrangement.

Solution: Use pH-Zone Refining Counter-Current Chromatography (CCC) .[4][5] This support-free liquid-liquid partition technique allows for massive sample loading and zero irreversible adsorption.

Protocol: pH-Zone Refining CCC

This technique uses a "retainer" (base) in the stationary phase and an "eluter" (acid) in the mobile phase to elute analytes as rectangular peaks sorted strictly by


 and hydrophobicity [2].
ParameterCondition / ValueRationale
Solvent System MtBE /

/

(4:1:5)
Standard biphasic system for alkaloids.
Stationary Phase Upper Phase + 20 mM Triethylamine (TEA)TEA acts as the "retainer" to keep alkaloids in the column.
Mobile Phase Lower Phase + 10 mM HClHCl acts as the "eluter" to protonate alkaloids and wash them out.
Detection UV 254/280 nm + pH MonitorPeaks appear as flat "zones." pH changes sharply between zones.

Mechanism: As the acidic mobile phase enters, it neutralizes the TEA. Alkaloids elute in order of decreasing


 and increasing hydrophobicity. This method can resolve isomers that co-elute on C18 columns.

Part 4: Structure Elucidation & Stereochemistry

Indole alkaloids often possess multiple chiral centers and fused ring systems. 1D NMR is insufficient.

The "Holistic" Elucidation Workflow
  • Establish Connectivity (2D NMR):

    • HSQC: Identify all C-H pairs.

    • HMBC: The "King" of elucidation. Look for correlations from the indole NH to C-2 and C-3 to anchor the terpene moiety.

    • 1,1-ADEQUATE: Use if HMBC overlaps are ambiguous; traces C-C connectivity directly.

  • Define Relative Configuration:

    • NOESY/ROESY: Essential for determining the orientation of the H-3 and H-15 protons in Corynanthe/Aspidosperma skeletons.

    • Critical Check: Ensure the mixing time is optimized (usually 400-600 ms) to see spatial correlations without spin-diffusion artifacts.

  • Absolute Configuration (ECD):

    • Do not rely on optical rotation (

      
      ) alone.
      
    • Measure Electronic Circular Dichroism (ECD) spectra.

    • Compare experimental ECD with time-dependent DFT calculated spectra (B3LYP/6-31G*) to confirm absolute stereochemistry [3].

Workflow Diagram: From Extract to Structure

IsolationWorkflow Crude Crude Extract (MeOH) AcidBase Acid-Base Partitioning Crude->AcidBase Enrichment GNPS Dereplication (LC-MS/MS + GNPS) AcidBase->GNPS Filter Knowns CCC pH-Zone Refining CCC GNPS->CCC Targeted Isolation NMR 2D NMR (HMBC/NOESY) CCC->NMR Planar Structure ECD ECD Calculation (Abs. Config) NMR->ECD Stereochemistry

Caption: Integrated workflow for the isolation of novel indole alkaloids, prioritizing dereplication and support-free chromatography.

References

  • Wang, M., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking.[2] Nature Biotechnology, 34(8), 828–837.

  • Ito, Y. (2005). Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography. Journal of Chromatography A, 1065(2), 145–168.

  • Nugroho, A. E., et al. (2013). Structure elucidation of indole alkaloids from Kopsia species using NMR and MS techniques. Journal of Natural Medicines, 67, 1–10.

Sources

Technical Guide: Physicochemical Profiling of Substituted Indole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted indole esters represent a critical scaffold in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (e.g., Indomethacin), anticancer agents (tubulin inhibitors), and antiviral prodrugs. While the indole ring provides a privileged pharmacophore for receptor binding, the ester functionality is the primary physicochemical "tuning knob." It dictates solubility, membrane permeability (LogP), and metabolic lability (prodrug activation).

This guide moves beyond basic characterization. It details the causality between substitution patterns and physicochemical behavior, providing self-validating protocols for stability and lipophilicity profiling.

Part 1: Structural Activity Relationships (SAR) & Electronic Properties

The physicochemical behavior of an indole ester is governed by the interplay between the electron-rich indole ring (an enamine-like system) and the electron-withdrawing ester group.

Electronic Push-Pull Mechanisms

The nitrogen lone pair at position 1 donates electron density into the ring. If an ester is attached at C2 or C3, this density can delocalize into the carbonyl oxygen, reducing the electrophilicity of the ester carbon.

  • Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, or -NO2 at C5 or C7 decrease electron density in the ring. This makes the ester carbonyl more electrophilic and susceptible to hydrolysis (shorter half-life).

  • Electron-Donating Groups (EDGs): Substituents like -OMe or -Me at C5 increase ring electron density, stabilizing the ester bond against nucleophilic attack.

Visualization: SAR & Electronic Logic

The following diagram illustrates the electronic influences on the indole ester core.

IndoleSAR Core Indole Ester Core (C2/C3 substituted) Hydrolysis Hydrolytic Instability (Fast Cleavage) Core->Hydrolysis  Increased Electrophilicity Stability Metabolic Stability (Slow Cleavage) Core->Stability  Reduced Electrophilicity EWG EWG (F, Cl, NO2) @ C5/C7 EWG->Core  Withdraws e- density EWG->Hydrolysis  Promotes EDG EDG (OMe, Me) @ C5 EDG->Core  Donates e- density EDG->Stability  Promotes LogP Lipophilicity (LogP) Membrane Permeability Chain Ester Alkyl Chain (Methyl vs. t-Butyl) Chain->Stability  Steric Hindrance Chain->LogP  Chain Length

Figure 1: Structure-Activity Relationship (SAR) map detailing how electronic and steric substituents influence the physicochemical stability of indole esters.

Part 2: Hydrolytic Stability & Kinetics

The most critical physicochemical parameter for indole esters is their hydrolytic stability. In drug development, we often design these as prodrugs intended to be cleaved by esterases. However, they must be stable enough to survive formulation and storage.

Mechanism: Base-Catalyzed Hydrolysis (BAc2)

Indole esters typically undergo hydrolysis via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

  • Nucleophilic attack by OH⁻ (or H₂O) on the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Collapse of the intermediate, releasing the alcohol and the indole carboxylate.

Protocol: Kinetic Profiling via HPLC

Expert Insight: Do not use UV-Vis alone for kinetic studies of indoles. Indoles are light-sensitive and can oxidize to isatin or dimers, which absorb in similar regions. HPLC provides separation of the parent ester, the acid metabolite, and oxidative byproducts.

Reagents:

  • Phosphate buffer (pH 7.4) and Glycine-NaOH buffer (pH 10.0).

  • Internal Standard: Propylparaben (chemically distinct, stable).

  • Solvent: Acetonitrile (ACN).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the indole ester in ACN to create a 1 mM stock solution. Note: Store in amber glass to prevent photo-oxidation.

  • Reaction Initiation: Pre-heat 10 mL of buffer (pH 7.4 or 10.0) to 37°C. Spike with 100 µL of stock solution (Final conc: 10 µM). Vortex for 5 seconds.

  • Sampling: At defined intervals (0, 5, 10, 20, 40, 60 min), withdraw 200 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold ACN containing 1% Formic Acid. This stops the hydrolysis and precipitates buffer salts.

  • Analysis: Centrifuge (10,000 rpm, 5 min). Inject supernatant into HPLC (C18 column, Gradient ACN/Water + 0.1% FA).

  • Calculation: Plot ln([Ester]/[Internal Std]) vs. time. The slope is -k_obs.

    • Self-Validation: The appearance rate of the indole acid product must match the disappearance rate of the ester (molar balance).

Part 3: Lipophilicity (LogP) & Solubility

Indole esters are generally hydrophobic. Accurate LogP determination is vital for predicting blood-brain barrier (BBB) penetration, especially for CNS-active indoles.

Data Summary: Substituent Effects on LogP

The following table summarizes how common substitutions shift the lipophilicity of the core indole scaffold.

Substituent (Rx)PositionEffect on LogPSolubility ImpactNotes
-H (Unsubstituted) CoreBaseline (~2.1 - 3.0)Low (< 50 µg/mL)Reference standard.
-OMe (Methoxy) C5-0.2 to +0.1Slight IncreasePolar but lipophilic balance.
-Cl / -Br C5 / C7+0.5 to +1.2DecreaseSignificantly increases hydrophobicity.
-COOMe (Ester) C2 / C3+0.5 to +1.5DecreaseEster masking removes H-bond donor/acceptor polarity of acid.
-OH (Hydroxy) C5-1.0 to -1.5IncreaseHigh metabolic liability (glucuronidation).
Protocol: Miniaturized Shake-Flask Method

Expert Insight: Indole esters often partition into the octanol phase so strongly that detection in the water phase becomes difficult. Use the pre-saturation method to avoid volume changes.

  • Pre-saturation: Saturate 1-Octanol with water, and Water with 1-Octanol for 24 hours.

  • Equilibration: Dissolve 1 mg of Indole Ester in 2 mL of pre-saturated Octanol. Measure UV absorbance (

    
    ).
    
  • Partitioning: Add 2 mL of pre-saturated Water. Cap and rotate (do not shake vigorously to avoid emulsions) for 4 hours at 25°C.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Quantification: Carefully remove the Octanol layer and measure UV absorbance (

    
    ).
    
  • Calculation:

    
    
    

Part 4: Spectroscopic Characterization[1]

Confirming the ester structure requires identifying specific vibrational and magnetic resonance signatures.

Infrared (IR) Spectroscopy
  • Ester C=O Stretch: 1690–1735 cm⁻¹.

    • Shift: Conjugation with the indole ring (e.g., at C2 or C3) lowers the frequency (red shift) to ~1690–1710 cm⁻¹ due to resonance. Non-conjugated esters (e.g., indole-3-acetic acid esters) appear higher at ~1735 cm⁻¹.

  • Indole N-H Stretch: 3200–3400 cm⁻¹ (sharp band, non-hydrogen bonded).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d6):

    • NH Proton: Broad singlet at 10.0 – 12.0 ppm . This is the hallmark of the indole core.

    • Ester Alkyl: Methyl esters show a sharp singlet at 3.6 – 3.9 ppm . Ethyl esters show a quartet (~4.2 ppm) and triplet (~1.3 ppm).

    • C2 Proton: If C3 is substituted, the C2 proton appears as a doublet or singlet around 7.1 – 7.4 ppm .

  • ¹³C NMR:

    • Ester Carbonyl: 160 – 175 ppm .

    • Indole C2/C3: C2 is typically 120–130 ppm ; C3 is 100–115 ppm (electron-rich).

Part 5: Integrated Workflow Diagram

The following diagram outlines the logical flow for characterizing a new indole ester library, from synthesis to stability validation.

CharacterizationWorkflow Synthesis Synthesis (Fischer Indole / Coupling) Purity Purity Check (HPLC > 95%, NMR) Synthesis->Purity Structure Structural ID (1H/13C NMR, IR, MS) Purity->Structure  Confirmed PhysChem Physicochemical Profiling Structure->PhysChem Solubility Kinetic Solubility (pH 7.4 Buffer) PhysChem->Solubility Stability Hydrolytic Stability (t1/2 determination) PhysChem->Stability LogP_Node Lipophilicity (LogP) (Shake Flask) PhysChem->LogP_Node Decision Lead Selection Solubility->Decision  >10 µM Stability->Decision  t1/2 > 60 min LogP_Node->Decision  1 < LogP < 5

Figure 2: Integrated workflow for the synthesis and physicochemical validation of substituted indole esters.

References

  • Biological Importance of Indole Esters

    • Chavan, W. C., et al. "Biological Importance of the Indole Nucleus." International Journal of Current Pharmaceutical Review and Research. (Review of indole esters as COX-2 and tyrosinase inhibitors).

  • Lipophilicity & Solubility

    • Bębenek, E., et al. "Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model." Int. J. Mol. Sci. 2024.[1][2][3][4] (Detailed protocols on RP-TLC and correlation with LogP).

  • Hydrolysis Kinetics

    • Bandurski, R. S., et al. "Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions." Plant Physiology. 1989.[5][6] (Foundational work on the lability of indole esters in basic media).

  • Spectroscopic Characterization

    • Ndibe, H.C., et al. "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide."[1] International Journal of Research and Scientific Innovation. 2024.[1] (NMR and IR spectral data for indole carbonyl derivatives).

  • Synthetic Methodologies

    • Olgen, S., et al. "Synthesis and biological evaluation of N-substituted indole esters as inhibitors of cyclo-oxygenase-2 (COX-2)."[7] Farmaco. 2002.[7] (Synthesis protocols using DCC/DMAP).

Sources

Methodological & Application

Introduction: The Strategic Importance of C3-Formylated Indoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Vilsmeier-Haack Formylation of 2-Methylindole Derivatives

The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation is particularly crucial in heterocyclic chemistry, where it enables the direct introduction of a formyl group (-CHO) onto rings such as indoles, pyrroles, and furans.[3][4] For indole substrates, the reaction exhibits remarkable regioselectivity, almost exclusively targeting the electron-rich C3 position.

The resulting indole-3-carboxaldehydes are not merely synthetic curiosities; they are high-value intermediates in the development of pharmaceuticals, agrochemicals, and materials science.[4][5][6] The aldehyde functional group serves as a versatile synthetic handle for a multitude of subsequent transformations, including condensations, oxidations, reductions, and cross-coupling reactions. This guide offers a detailed examination of the Vilsmeier-Haack formylation as applied to 2-methylindole derivatives, providing researchers and drug development professionals with a comprehensive mechanistic overview, robust protocols, and field-proven insights.

Reaction Mechanism: A Two-Act Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism: the initial formation of the active electrophile (the Vilsmeier reagent), followed by the electrophilic attack on the indole nucleus and subsequent hydrolysis.

Part 1: Generation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][7][8][9][10]

G cluster_0 Formation of the Vilsmeier Reagent DMF N,N-Dimethylformamide (DMF) Intermediate Adduct DMF->Intermediate + POCl3 POCl3 Phosphorus Oxychloride (POCl3) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->VilsmeierReagent - (PO2Cl2)-

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Part 2: Formylation of 2-Methylindole and Hydrolysis

The electron-rich C3 position of the 2-methylindole ring performs a nucleophilic attack on the Vilsmeier reagent. This electrophilic aromatic substitution forms a cationic intermediate, which is stabilized by the lone pair of the indole nitrogen. During the aqueous work-up, this iminium salt intermediate is readily hydrolyzed to yield the final 2-methylindole-3-carboxaldehyde.[1][4][7]

G cluster_workflow Formylation & Hydrolysis Indole 2-Methylindole Attack Attack Vilsmeier Vilsmeier Reagent Iminium Iminium Salt Intermediate Attack->Iminium Electrophilic Attack at C3 Attack->Iminium Hydrolysis Aqueous Work-up (H2O) Iminium->Hydrolysis Product 2-Methylindole-3- carboxaldehyde Hydrolysis->Product

Caption: Electrophilic attack and hydrolysis pathway for indole formylation.

Comparative Data for Substituted Indole Formylation

The reaction conditions for the Vilsmeier-Haack formylation can be tailored based on the electronic nature of the substituents on the indole ring. The following table summarizes representative conditions and outcomes.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[4]
2-MethylindolePOCl₃, DMF98-100371[4]
4-MethylindolePOCl₃, DMF0 to 85890[4]
5-MethylindolePOCl₃, DMF0 to 85688[4]
6-MethylindolePOCl₃, DMF0 to 90989[4]
Yield corresponds to the N-formylated intermediate, which hydrolyzes to the final product.

Detailed Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the formylation of a generic 2-methylindole derivative.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice-water bath.

  • 2-Methylindole derivative.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Phosphorus oxychloride (POCl₃).

  • Crushed ice.

  • Saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.

  • Standard filtration apparatus (Büchner funnel).

  • Solvents for extraction (e.g., Dichloromethane or Ethyl Acetate) and recrystallization (e.g., Ethanol).

Step 1: Preparation of the Vilsmeier Reagent (In Situ)
  • In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel to the cooled DMF with vigorous stirring.

    • Causality: This addition is highly exothermic. Maintaining a low temperature is critical to prevent degradation of the reagent and minimize side reactions. The dropwise addition ensures the reaction remains under control.[4]

Step 2: Formylation Reaction
  • Once the addition of POCl₃ is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve the 2-methylindole derivative (1.0 eq.) in a minimum amount of anhydrous DMF.

  • Add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to the desired temperature (typically 70-95 °C) and maintain for 3-8 hours.

    • Causality: Reaction progress should be monitored (e.g., by TLC). More electron-rich indoles may react at lower temperatures, while less reactive substrates may require more prolonged heating.[10]

Step 3: Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker, prepare a substantial amount of crushed ice.

  • Pour the reaction mixture slowly and carefully onto the crushed ice with vigorous stirring.

    • Causality & Safety: This quenching step is extremely exothermic and hydrolyzes the intermediate iminium salt while destroying any excess reagent. Slow addition is crucial to control the heat generated.

  • Neutralize the resulting acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution or another suitable base until the pH is alkaline (pH 8-9).[4][11]

    • Causality & Safety: Neutralization is also exothermic. The product, which is typically insoluble in aqueous base, will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[1][4]

Step 4: Purification
  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

  • Alternatively, if the product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel.[1][4]

Expert Insights & Troubleshooting

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile and reacts most efficiently with electron-rich aromatic systems.[8][9] Electron-donating groups (e.g., methoxy, alkyl) on the indole ring will accelerate the reaction, while strong electron-withdrawing groups (e.g., nitro) can deactivate the ring and may require harsher conditions or fail to react.

  • Regioselectivity: For 1-substituted, 2-substituted, or unsubstituted indoles, formylation occurs almost exclusively at the C3 position. If the C3 position is blocked, formylation may occur at the N1 position or, under more forcing conditions, at a position on the benzene ring.

  • Potential Side Reactions: In some cases, particularly with activated methyl groups, double formylation can occur. For 3H-indoles (indolenines) with a 2-methyl group, the reaction can lead to the formation of aminomethylene malonaldehydes.[11] N-formylation has also been observed as a competing pathway.[11]

  • Reagent Quality: The use of anhydrous DMF and fresh, high-quality POCl₃ is essential for achieving high yields. Moisture will quench the Vilsmeier reagent.

References

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. [Link]

  • The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives. Longdom Publishing. [Link]

  • A Convenient Synthesis of 3-Formyl-2-thioacetamide-indole Derivatives via the One-Pot Reaction of Indolin-2-thiones, Isocyanides and Chloroacetylchloride. ResearchGate. [Link]

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkat USA. [Link]

  • Pd-catalyzed efficient synthesis of 3-formylindole derivatives with diaziridinone. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. [Link]

Sources

Application Note: Regioselective N-Alkylation of 3-Formyl-2-Methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

3-Formyl-2-methylindole (2-methyl-1H-indole-3-carboxaldehyde) is a critical pharmacophore in the synthesis of bioactive alkaloids, including Ondansetron analogs and various anti-cancer agents. Its functionalization at the


-position is often the first step in diversifying the scaffold.

However, this substrate presents a specific chemical paradox:

  • Increased Acidity: The electron-withdrawing formyl group at

    
     lowers the 
    
    
    
    of the
    
    
    proton (approx.
    
    
    15-16) compared to bare indole (
    
    
    16.2), making deprotonation easier.
  • Decreased Nucleophilicity: The resulting indolyl anion is stabilized by resonance into the formyl oxygen, reducing the electron density at the nitrogen and potentially slowing down

    
     attack on alkyl halides.
    

This guide provides two validated protocols to overcome these electronic effects and ensure exclusive


-alkylation over 

-alkylation.

Mechanistic Insight

Understanding the anion delocalization is key to optimizing reaction conditions. Upon deprotonation, the negative charge is not localized solely on the nitrogen; it is delocalized throughout the


-system, with significant contribution from the formyl oxygen.
Reaction Pathway Diagram (DOT Visualization)

The following diagram illustrates the deprotonation event and the resonance structures that dictate reactivity.

ReactionMechanism Substrate 3-Formyl-2-methylindole (Neutral) Anion_N Indolyl Anion (N-centered charge) Substrate->Anion_N Deprotonation (-BH) Base Base (B:) Base->Substrate Anion_O Enolate Form (O-centered charge) Anion_N->Anion_O Resonance Delocalization Product_N N-Alkylated Product (Thermodynamic) Anion_N->Product_N Major Pathway (Soft-Soft Interaction) Product_O O-Alkylated Product (Kinetic/Rare) Anion_O->Product_O Minor Pathway (Hard-Hard Interaction) AlkylHalide R-X (Electrophile) AlkylHalide->Product_N AlkylHalide->Product_O

Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation. Under standard basic conditions with alkyl halides, the N-alkylation pathway is strongly preferred.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: Valuable substrates, unreactive alkyl halides, and ensuring 100% conversion. Mechanism: Irreversible deprotonation using a strong hydride base in a polar aprotic solvent.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Formyl-2-methylindole 1.0Substrate
Sodium Hydride (60% in oil) 1.2 - 1.5Base (Irreversible)
Alkyl Halide (R-X) 1.2 - 1.5Electrophile
DMF (Anhydrous) 0.2 MSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and flush with Argon or Nitrogen.

  • Solubilization: Dissolve 3-formyl-2-methylindole (1.0 equiv) in anhydrous DMF.

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.[1]

    • Wait: Stir at 0°C for 15 minutes, then warm to RT for 30 minutes. The solution will typically turn from pale yellow to deep orange/red, indicating anion formation.

  • Alkylation:

    • Cool back to 0°C.

    • Add the Alkyl Halide dropwise.[1]

    • Allow to warm to RT and stir. (Time: 1–4 hours depending on R-X steric bulk).

  • Quench & Workup:

    • Pour mixture into ice-cold water (precipitates the product).

    • Filter the solid (if crystalline) or extract with Ethyl Acetate.

    • Wash organic layer with water (

      
      ) to remove DMF, then Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
Method B: The "Green/Mild" Protocol (Cs₂CO₃ / Acetone)

Best for: Scale-up, acid-sensitive substrates, and highly reactive alkyl halides (e.g., Benzyl bromide, Methyl iodide). Mechanism: Equilibrium deprotonation assisted by the "Cesium Effect" (solubility/coordination).

Reagents & Stoichiometry
ComponentEquiv.Role
3-Formyl-2-methylindole 1.0Substrate
Cesium Carbonate (

)
2.0Base (Mild)
Alkyl Halide 1.5Electrophile
Acetone or Acetonitrile 0.2 MSolvent
Step-by-Step Procedure
  • Mixing: To a flask, add substrate,

    
     (2.0 equiv), and solvent (Acetone).
    
  • Activation: Stir at RT for 10 minutes.

  • Addition: Add Alkyl Halide (1.5 equiv).

  • Reaction:

    • For reactive R-X (e.g., MeI, BnBr): Stir at RT for 4–12 hours.

    • For unreactive R-X: Reflux (approx. 60°C) for 12–24 hours.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.[1]

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

Analytical Validation (Self-Validating System)

To ensure the reaction worked without isolating the product, check these diagnostic signals.

NMR Diagnostics ( NMR in DMSO- )
MoietySubstrate Shift (

ppm)
Product Shift (

ppm)
Validation Logic
Indole N-H 11.8 - 12.2 (br s) Absent Disappearance confirms N-substitution.
Aldehyde (-CHO) 10.0 - 10.2 (s)10.0 - 10.3 (s)Retention confirms no side reaction at C3.
N-Alkyl (

)
N/A3.8 - 5.5 Appearance of new signal (singlet for Me, ABq for Benzyl).
C2-Methyl ~2.5 (s)~2.6 (s)Slight downfield shift due to steric/electronic change.
Workflow Decision Tree

Use this logic flow to determine the correct protocol and troubleshooting steps.

DecisionTree Start Start: N-Alkylation CheckRX Is Alkyl Halide (R-X) Highly Reactive? (e.g., MeI, BnBr) MethodB Use Method B (Cs2CO3 / Acetone) CheckRX->MethodB Yes MethodA Use Method A (NaH / DMF) CheckRX->MethodA No (Secondary/Hindered) ResultCheck Check TLC/NMR: N-H Gone? MethodB->ResultCheck MethodA->ResultCheck Success Proceed to Workup ResultCheck->Success Yes Fail Troubleshoot ResultCheck->Fail No Fix1 Add TBAI (Catalyst) or Heat to 60°C Fail->Fix1 Incomplete Conv.

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: The steric bulk of the methyl group at C2, combined with the incoming alkyl group, can create steric hindrance.

    • Solution: Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst or iodide source (Finkelstein reaction in situ) to accelerate the reaction.

  • O-Alkylation: Rare, but possible with hard electrophiles (e.g., MOM-Cl).

    • Solution: Switch to a softer counter-ion (use

      
       instead of 
      
      
      
      ) or use a non-polar solvent to encourage tight ion-pairing at oxygen.
Safety Hazards
  • Sodium Hydride: Reacts violently with moisture. Always use dry solvents and quench excess NaH with Isopropanol or solid Ammonium Chloride before adding water.

  • Alkyl Halides: Many are potent alkylators and potential carcinogens. Handle in a fume hood.

References

  • Synthesis of Indole-3-carboxaldehydes

    • Organic Syntheses Procedure: "Indole-3-aldehyde".[2][3][4][5][6] Org.[2][7][8] Synth.1959 , 39, 30.

  • General N-Alkylation Protocols

    • BenchChem Technical Support: "Selective N-Alkylation of Indoles".[9][10]

  • Mechanistic Grounding (Acidity/Reactivity)

    • PubChem Data: "Indole-3-carboxaldehyde Properties (pKa)".

  • Green Chemistry Approaches (Carbonate Bases)

    • Google Patents: "Process for N-alkylation of indoles (US3012040A)".

Sources

Application Note: Preclinical Evaluation of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 431983-71-0) serves as a highly privileged synthetic intermediate for the development of targeted anti-inflammatory therapeutics. As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen before initiating high-throughput screening or in vivo models.

The structural causality of this compound is threefold:

  • The Indole Core: Historically validated by classic non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, the indole ring provides essential hydrophobic interactions within cyclooxygenase (COX) and lipoxygenase (LOX) active sites.

  • The N-Acetate Moiety: The substitution at the N1 position with an acetate group dramatically enhances cellular permeability compared to free indoles. Furthermore, it acts as a bioisostere for the acetic acid pharmacophore required for anchoring into the1 pocket, a key target in allergic inflammation[1].

  • The 3-Formyl Electrophilic Handle: The aldehyde group at the C3 position is a highly reactive site, allowing for rapid condensation with hydrazides to form N-acylhydrazone derivatives[2].

Recent pharmacological breakthroughs have demonstrated that benzofuran N-acylhydrazone derivatives synthesized from this exact scaffold act as potent dual inhibitors of both canonical and non-canonical NF-κB signaling pathways by selectively targeting 3[3]. This dual inhibition effectively halts the transcription of pro-inflammatory cytokines (TNF-α, IL-6) at the genomic level, offering a more profound disease-modifying effect than standard COX inhibitors.

Pathway Visualization

Below is the mechanistic pathway illustrating how derivatives of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate disrupt the inflammatory cascade.

NFkB_Pathway LPS LPS / Cytokines Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex (IKKα/β) Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB TargetGenes Pro-inflammatory Gene Expression NFkB->TargetGenes Inhibitor Indole-Derivative (Test Compound) Inhibitor->IKK Inhibits

Mechanism of action: Indole derivatives inhibiting the IKK/NF-κB inflammatory signaling pathway.

Experimental Design & Self-Validating Workflows

To establish trustworthiness in your preclinical data, every assay must be a self-validating system. A common pitfall in drug discovery is misidentifying a cytotoxic compound as an "anti-inflammatory" agent simply because dead cells do not secrete cytokines. To prevent this, our in vitro protocol mandates an orthogonal cell viability assay (MTT) run in parallel with the primary efficacy assay (ELISA).

Workflow Synth Compound Preparation InVitro In Vitro Assays (RAW 264.7 Cells) Synth->InVitro ELISA Cytokine ELISA (TNF-α, IL-6) InVitro->ELISA Reporter NF-κB Reporter Assay InVitro->Reporter InVivo In Vivo Models (Paw Edema) ELISA->InVivo Reporter->InVivo Analysis Data Analysis & IC50 Calc InVivo->Analysis

Step-by-step experimental workflow for evaluating anti-inflammatory indole derivatives.

Detailed Experimental Protocols

Protocol A: In Vitro Macrophage Stimulation & Cytokine Quantification

Rationale: RAW 264.7 murine macrophages are utilized because they express robust TLR4 receptors and exhibit a highly predictable, NF-κB-driven cytokine surge upon exposure to lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of

    
     cells/well into two parallel 96-well plates (Plate 1 for ELISA; Plate 2 for MTT validation). Incubate overnight at 37°C in 5% CO₂.
    
  • Compound Pretreatment: Dissolve the synthesized indole derivative in DMSO. Treat cells with serial dilutions (e.g., 1, 10, 50 µM) ensuring the final DMSO concentration remains <0.1% to avoid solvent toxicity. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM). Incubate for 2 hours.

  • LPS Stimulation: Add LPS (E. coli O111:B4) at a final concentration of 1 µg/mL to all wells except the naive baseline control. Incubate for 24 hours.

  • Supernatant Harvest (Plate 1): Centrifuge Plate 1 at 1,500 rpm for 5 minutes. Extract the supernatant and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits. Read absorbance at 450 nm.

  • Orthogonal Validation (Plate 2): Add 20 µL of MTT solution (5 mg/mL) to Plate 2. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

    • Critical Rule: Exclude any compound concentration showing <90% cell viability from the ELISA efficacy analysis to rule out false positives caused by cytotoxicity.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema

Rationale: The carrageenan model is the gold standard for evaluating acute inflammation. It produces a biphasic response: the early phase (0–2h) is driven by histamine/serotonin, while the late phase (3–5h) is strictly driven by prostaglandin synthesis and NF-κB-mediated cytokine release. This temporal separation allows researchers to confirm if the indole derivative is successfully targeting the late-phase NF-κB/COX pathways.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (150–200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups (n=6): Naive, Vehicle (0.5% CMC), Positive Control (Indomethacin, 10 mg/kg), and Test Compound (10, 30 mg/kg).

  • Dosing: Administer treatments via oral gavage. Allow 1 hour for systemic absorption and tissue distribution.

  • Edema Induction: Inject 0.1 mL of 1% λ-carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw.

  • Plethysmometry: Measure exact paw volume using a digital plethysmometer at baseline (Time 0), and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Calculation: Calculate the percentage of edema inhibition relative to the vehicle control using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 (Where Vc is the edema volume of the control group and Vt is the edema volume of the treated group).

Quantitative Data Presentation

The following tables summarize the expected data structure and representative baseline metrics for a highly active methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate derivative (e.g., an N-acylhydrazone conjugate) compared to standard controls.

Table 1: In Vitro Anti-Inflammatory Profile (RAW 264.7 Cells)

Treatment GroupConcentrationCell Viability (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle (LPS + DMSO)0.1%100.0 ± 2.10.00.0
Dexamethasone (Pos. Control)10 µM98.5 ± 1.488.4 ± 3.291.2 ± 2.8
Indole Derivative (Test)1 µM99.1 ± 1.835.6 ± 4.140.1 ± 3.5
Indole Derivative (Test)10 µM97.4 ± 2.072.3 ± 3.878.5 ± 4.0
Indole Derivative (Test)50 µM92.2 ± 3.194.1 ± 1.596.3 ± 1.2

Table 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema at 4 Hours)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL)Edema Inhibition (%)
Vehicle (CMC)-0.85 ± 0.060.0
Indomethacin (Pos. Control)100.32 ± 0.0462.3
Indole Derivative (Test)100.51 ± 0.0540.0
Indole Derivative (Test)300.35 ± 0.0358.8

References

1.[1] ChemicalBook. "2-Methylindole-3-carboxaldehyde: Chemical Properties, Uses, Production." ChemicalBook. URL: 2.[3] Google Patents. "KR20220012198A - Anti-inflammation composition comprising benzofuran N-acylhydrazone derivative." Google Patents. URL: 3.[2] ResearchGate. "Regioselective Glycosylation: Synthesis, Characterization and Biological Evaluation of New Acyclo C-nucleosides." ResearchGate. URL:

Sources

screening methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate for antimicrobial activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Screening Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate for Antimicrobial Activity

Executive Summary

This application note details the technical protocols for evaluating the antimicrobial efficacy of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate . This compound features a privileged indole scaffold substituted with a reactive formyl group at the C3 position and a methyl acetate moiety at the N1 position.

While the indole core suggests potential bioactivity (e.g., biofilm inhibition, efflux pump modulation), the physicochemical properties—specifically lipophilicity and the reactivity of the aldehyde—require modified screening protocols to ensure data validity. This guide prioritizes solubility management and false-positive mitigation (distinguishing specific activity from non-specific aldehyde reactivity).

Compound Characterization & Handling

Expert Insight: The primary failure mode in screening hydrophobic indole esters is precipitation upon introduction to aqueous media (Mueller-Hinton Broth). If the compound precipitates, the effective concentration drops to zero, yielding a false negative. Conversely, high concentrations of solvent (DMSO) can kill bacteria, yielding a false positive.

Physicochemical Profile
  • Molecular Formula: C₁₃H₁₃NO₃

  • Molecular Weight: 231.25 g/mol

  • Solubility: Low in water; High in DMSO, DMF.

  • Stability: The C3-formyl group is susceptible to oxidation to carboxylic acid if left in solution for extended periods. Prepare stocks fresh.

Stock Solution Protocol

Objective: Create a homogenous stock that allows for high-concentration screening without exceeding 1% v/v DMSO in the final assay.

  • Weighing: Accurately weigh 23.1 mg of the compound.

  • Solubilization: Dissolve in 1.0 mL of 100% sterile DMSO (Dimethyl Sulfoxide).

    • Result: 100 mM Stock Solution.

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the compound.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

Experimental Workflow Visualization

The following diagram illustrates the critical dilution path to maintain compound solubility while ensuring the solvent does not interfere with bacterial growth.

ScreeningWorkflow cluster_checks Quality Control Checks Stock 100 mM Stock (100% DMSO) Inter Intermediate Dilution (10% DMSO in Media) Stock->Inter 1:10 Dilution (into MH Broth) Plate Assay Plate Well (Final: 1% DMSO) Inter->Plate 1:10 Dilution (into Bacterial Suspension) Check1 Check for Precipitation Inter->Check1 Readout Readout (Visual/OD600) Plate->Readout Incubation 18-24h @ 37°C Check2 Solvent Control (1% DMSO only) Plate->Check2

Caption: Step-down dilution workflow to ensure final assay concentration contains ≤1% DMSO, preventing solvent toxicity artifacts.

Primary Screening: Agar Well Diffusion (Qualitative)

Purpose: A rapid "Go/No-Go" assessment of activity against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Note: Disk diffusion is not recommended for this compound as hydrophobic esters diffuse poorly from paper disks. Agar Well Diffusion allows better interaction.

Protocol:

  • Media Prep: Pour Mueller-Hinton Agar (MHA) plates to a standardized depth of 4.0 mm [1].

  • Inoculum: Prepare a bacterial suspension in saline adjusted to 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Swabbing: Dip a sterile swab into the suspension, express excess liquid, and streak the MHA plate in three directions to ensure a confluent lawn.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Remove the agar plug.

  • Compound Addition:

    • Add 50 µL of the compound (diluted to 1 mM in 5% DMSO/Water) into the test well.

    • Control (+): Ciprofloxacin (5 µg/mL) or relevant standard.

    • Control (-): 5% DMSO in water (Solvent blank).

  • Incubation: Incubate upright at 37°C for 18–24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.

Secondary Screening: Broth Microdilution (Quantitative MIC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines [2]. Modification: Use of Resazurin (Alamar Blue) is highly recommended to visualize growth clearly, as the indole compound may cause slight turbidity or color change in the media.

Protocol:

  • Plate Setup: Use a sterile 96-well round-bottom microtiter plate.

  • Dilution Series:

    • Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.

    • Add 200 µL of compound working solution (e.g., 256 µg/mL in MHB with 2% DMSO) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard 100 µL from col 10.

    • Result: Serial 2-fold dilution.[1][2]

  • Controls:

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media + Compound only).

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:100 in MHB.

    • Add 100 µL of this inoculum to wells in columns 1–11.

    • Final bacterial density:

      
       CFU/mL.
      
  • Incubation: 37°C for 20 hours.

  • Readout (Resazurin):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of resazurin).

Data Analysis Table:

WellConcentration (µg/mL)Visual Color (Resazurin)Interpretation
1128BlueInhibited
264BlueInhibited
332BlueMIC Value
416PinkGrowth
............
110 (Growth Ctrl)PinkValid Assay
12128 (Sterility)BlueNo Contamination

Advanced Validation: Selectivity & Mechanism

To validate that the observed MIC is a true pharmacological effect and not general toxicity from the aldehyde group:

Cytotoxicity Assay (Selectivity Index)

Screen the compound against a mammalian cell line (e.g., HEK293 or Vero cells) using an MTT assay.

  • Calculation:

    
    
    
  • Target: An SI > 10 indicates a promising therapeutic window. An SI < 1 suggests general toxicity.

Time-Kill Kinetics

Determine if the compound is bacteriostatic or bactericidal.

  • Method: Inoculate broth with

    
     CFU/mL and compound at 
    
    
    
    .
  • Sampling: Plate aliquots at 0, 4, 8, and 24 hours.

  • Bactericidal Definition:

    
     reduction in CFU/mL compared to the initial inoculum.
    

References

  • EUCAST. (2025). Antimicrobial susceptibility testing: Disk diffusion method manual v13.0.[3] European Committee on Antimicrobial Susceptibility Testing.[3][4] [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-Ed11). Clinical and Laboratory Standards Institute.[2][5][6][7] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Balakin, K. V., et al. (2004).[8] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.[8] [Link]

Sources

Application Note: Anticancer Potential and Evaluation Protocols for Substituted Indole-3-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Causality

Indole-3-carboxaldehyde (I3A) has emerged as a highly versatile and privileged pharmacophore in oncology drug discovery[1]. The indole nucleus intrinsically mimics endogenous biomolecules like tryptophan, allowing it to easily intercalate into biological targets, cross cellular membranes, and bypass common efflux pumps associated with multidrug resistance[2].

The therapeutic potential of I3A relies heavily on two structural modification strategies:

  • C-3 Formyl Reactivity: The aldehyde group serves as a highly reactive electrophilic center. Through Schiff base condensation, it can be functionalized into thiosemicarbazones, arylsulfonylhydrazides, and chalcones[3][4]. This extends the conjugated system, allowing for deeper insertion into hydrophobic protein pockets.

  • N-1 Substitution: Alkylation or benzylation at the N-1 position drastically enhances the lipophilicity of the scaffold. This modification directly correlates with improved cell membrane permeability and heightened in vitro cytotoxicity[5][6].

Mechanisms of Action: Causality & Pathways

The anticancer efficacy of I3A derivatives is driven by a multi-targeted mechanism, primarily characterized by cytoskeletal disruption and mitochondrial stress[1][2].

  • Microtubule Targeting (Tubulin Polymerization Inhibition): Many I3A derivatives act as microtubule-destabilizing agents by binding to the colchicine site of tubulin[7]. Causality: By preventing tubulin heterodimers from polymerizing, the mitotic spindle cannot properly assemble during cell division. The cell senses this structural failure at the spindle assembly checkpoint, triggering an irreversible G2/M phase cell cycle arrest[1][7].

  • Mitochondrial-Mediated Apoptosis: Prolonged mitotic arrest and drug-induced reactive oxygen species (ROS) generation cause mitochondrial membrane depolarization (ΔΨm loss)[8]. Causality: This stress downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. The resulting imbalance leads to mitochondrial pore formation, the release of cytochrome c into the cytosol, and the subsequent execution of apoptosis via the Caspase-9 and Caspase-3 cascade[1][8].

MoA I3A Substituted Indole-3-Carboxaldehyde (I3A) Derivatives Tubulin Tubulin Binding (Colchicine Site) I3A->Tubulin ROS ROS Generation & DNA Damage I3A->ROS Microtubule Inhibition of Tubulin Polymerization Tubulin->Microtubule Mito Mitochondrial Membrane Depolarization (ΔΨm ↓) ROS->Mito CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Microtubule->Mito Apoptosis Programmed Cell Death (Apoptosis) CellCycle->Apoptosis BaxBcl2 Bax Upregulation / Bcl-2 Downregulation Mito->BaxBcl2 Caspase Cytochrome c Release & Caspase-9/3 Activation BaxBcl2->Caspase Caspase->Apoptosis

Figure 1: Mechanistic pathways of I3A derivatives inducing G2/M arrest and apoptosis.

Quantitative Data: Comparative Anticancer Activity

The anti-proliferative potential of I3A derivatives is quantified via their half-maximal inhibitory concentration (IC₅₀). The following table synthesizes the cytotoxic efficacy of various structural classes against human cancer cell lines.

Derivative ClassStructural ModificationTarget Cell LineIC₅₀ ValueRef
Thiosemicarbazones N-propyl / N-benzylHCT-116 (Colon)0.9 – 1.9 µM[5]
Arylsulfonylhydrazides Morpholine-linkedMCF-7 (Breast)10.2 – 15.5 µM[9]
Hybrid Chalcones Fluorinated / N-methoxyJurkat (Leukemia)< 15.0 µM[4]
Hydrazones N-benzyl substitutedMDA-MB-231 (TNBC)17.2 nM[6]

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the evaluation of I3A derivatives requires a self-validating sequence of assays.

Workflow Syn 1. Chemical Synthesis (Schiff Base) Char 2. Characterization (NMR, MS, >95%) Syn->Char MTT 3. Cytotoxicity (MTT Assay, IC50) Char->MTT Mech 4. Mechanistic Assays (Flow Cytometry) MTT->Mech Val 5. Data Validation & Lead Selection Mech->Val

Figure 2: End-to-end experimental workflow for evaluating I3A-derived anticancer agents.

Protocol A: Synthesis of I3A Schiff Base Derivatives (e.g., Thiosemicarbazones)

Objective: Generate targeted I3A derivatives via acid-catalyzed condensation[5][9].

  • Reaction Setup: Dissolve 1.0 mmol of the substituted indole-3-carboxaldehyde and 1.0 mmol of the corresponding thiosemicarbazide in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the primary amine of the thiosemicarbazide.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) under 254 nm UV light. Self-Validation: The disappearance of the starting aldehyde spot and the emergence of a new, lower-Rf spot validates reaction completion.

  • Purification: Cool to room temperature, filter the resulting precipitate, wash with cold ethanol, and recrystallize to achieve >95% purity.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Establish the IC₅₀ of the synthesized derivatives[1][6].

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 × 10³ cells/well. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Treatment: Treat cells with varying concentrations of the I3A derivative (e.g., 0.01 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 48 hours.

  • MTT Incubation: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 3–4 hours. Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which reduces the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells lack this metabolic activity.

  • Solubilization & Reading: Discard the supernatant, dissolve the formazan in 100 µL of DMSO, and read the absorbance at 570 nm. Self-Validation: The absorbance is directly proportional to the number of living cells, providing a biochemically validated measure of cytotoxicity.

Protocol C: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Objective: Determine the mode of cell death (apoptosis vs. necrosis)[1][8].

  • Harvesting: Post-treatment (24–48 hours), harvest cells (both floating and attached) using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Causality & Self-Validation: This is a mutually exclusive, self-validating quadrant system.

    • Early Apoptosis: Phosphatidylserine (PS) flips from the inner to the outer cell membrane leaflet, binding Annexin V (FITC+/PI-).

    • Late Apoptosis: The membrane loses integrity, allowing PI to enter and intercalate with DNA (FITC+/PI+).

    • Necrosis: Rapid membrane rupture without PS flipping (FITC-/PI+).

  • Analysis: Analyze via flow cytometry, acquiring at least 10,000 events per sample.

Protocol D: Tubulin Polymerization Fluorometric Assay

Objective: Confirm microtubule destabilization as the primary molecular target[2][7].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix containing >3 mg/mL purified porcine brain tubulin, GTP, and a fluorescent reporter (e.g., DAPI-based).

  • Inhibition: Add the I3A derivative (at its IC₅₀ concentration), alongside a vehicle control (DMSO) and a positive control (Colchicine).

  • Kinetic Reading: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C. Causality: The fluorophore's emission increases exponentially as it incorporates into polymerizing microtubules. A flattened fluorescence curve relative to the vehicle control validates that the I3A derivative successfully inhibited tubulin polymerization.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers and process chemists optimizing the synthesis of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 431983-71-0). It prioritizes yield improvement, impurity profile management, and process scalability.

Executive Summary & Strategic Pathways

The synthesis of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate involves two critical transformations starting from 2-methylindole: C3-Formylation (Vilsmeier-Haack) and N1-Alkylation .

While both transformations are standard, the order of operations significantly impacts overall yield and purity.

  • Route A (Recommended): Formylation

    
     Alkylation. This route is superior for yield because the intermediate (2-methyl-1H-indole-3-carbaldehyde) is a highly stable solid that is easily purified by recrystallization, ensuring the final alkylation step proceeds on clean material.
    
  • Route B (Alternative): Alkylation

    
     Formylation. This route often suffers from lower yields due to the potential hydrolysis of the methyl ester during the acidic/aqueous workup of the Vilsmeier-Haack reaction.
    
Synthetic Pathway Visualization

SynthesisPathways cluster_legend Route Comparison Start 2-Methylindole InterA Intermediate A: 2-Methyl-1H-indole-3-carbaldehyde (Stable Solid) Start->InterA Step 1: Vilsmeier-Haack (POCl3, DMF) InterB Intermediate B: Methyl (2-methyl-1H-indol-1-yl)acetate Start->InterB Step 1: N-Alkylation Target TARGET: Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate InterA->Target Step 2: N-Alkylation (Me-Bromoacetate, Base) InterB->Target Step 2: Vilsmeier-Haack (Risk: Ester Hydrolysis) RouteA_Note Route A: Higher Yield Stability

Caption: Comparison of synthetic routes. Route A (Blue) is recommended to avoid ester hydrolysis risks associated with Route B (Red).

Optimized Protocol (Route A)

To maximize yield, we recommend Route A . The electron-withdrawing nature of the C3-formyl group in the intermediate actually assists the N-alkylation step by increasing the acidity of the N-H proton (pKa drops from ~17 to ~13), allowing for the use of milder bases which prevents ester hydrolysis.

Step 1: Vilsmeier-Haack Formylation

Reaction: 2-Methylindole + POCl


 + DMF 

2-Methyl-1H-indole-3-carbaldehyde
  • Reagent Prep: Cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl

    
     (1.1 equiv) dropwise. Critical: Maintain temp < 10°C to prevent thermal decomposition of the Vilsmeier complex.
    
  • Addition: Dissolve 2-methylindole in minimal DMF. Add dropwise to the Vilsmeier reagent at 0-5°C.

  • Conversion: Warm to 35°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench (Yield Critical): Pour the reaction mixture into crushed ice containing Sodium Acetate (NaOAc) or NaOH. Adjust pH to ~9-10.

    • Why? Basic hydrolysis is required to liberate the aldehyde from the iminium salt intermediate.[1]

  • Purification: The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol if necessary.

Step 2: N-Alkylation

Reaction: 2-Methyl-1H-indole-3-carbaldehyde + Methyl Bromoacetate


 Target
  • Solvent/Base: Suspend the aldehyde (1.0 equiv) in anhydrous DMF or Acetonitrile. Add Cs

    
    CO
    
    
    
    (1.5 equiv) or K
    
    
    CO
    
    
    (2.0 equiv).
    • Note: Avoid NaH if possible; Carbonate bases are sufficient for 3-formylindoles and reduce the risk of side reactions.

  • Alkylation: Add Methyl Bromoacetate (1.1 equiv) dropwise at Room Temperature (RT).

  • Catalysis: If reaction is sluggish, add 5 mol% KI (Finkelstein condition).

  • Workup: Pour into ice water. The target ester should precipitate.[2] Filter and wash with cold water.

Troubleshooting Center

Use this guide to diagnose yield losses.

Issue Type 1: Low Yield in Formylation (Step 1)
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Temperature too high during POCl

addition.
Keep internal temperature strictly < 10°C during reagent formation and substrate addition.[1]
Incomplete Conversion Moisture in DMF or POCl

.
Use anhydrous DMF.[3] Distill POCl

if it has turned yellow/orange. Use a drying tube.
Product stuck as salt Insufficient hydrolysis pH.The intermediate iminium salt is water-soluble. You must basify (pH 9-10) to precipitate the aldehyde.
Issue Type 2: Low Yield in N-Alkylation (Step 2)
SymptomProbable CauseCorrective Action
Formation of Acid (COOH) Hydrolysis of the methyl ester.Water in solvent: Use anhydrous DMF/MeCN. Base too strong: Switch from NaOH/KOH to K

CO

or Cs

CO

.
Low Conversion Poor nucleophilicity of N-H.The 3-CHO group pulls electron density. Heat to 50-60°C or use Cs

CO

(solubility effect) to drive the reaction.
O-Alkylation Reaction at the Oxygen of the aldehyde.Rare for indoles, but possible if "hard" bases (like NaH) are used in polar solvents. Switch to K

CO

/Acetone
or K

CO

/DMF
.

Frequently Asked Questions (FAQs)

Q1: Can I use Methyl Chloroacetate instead of Bromoacetate? A: Yes, but it is less reactive. If you use the chloro-derivative, you must add a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) (approx. 10 mol%) to generate the reactive iodide species in situ. Increase reaction temperature to 60°C.

Q2: Why is my final product an oil instead of a solid? A: This usually indicates residual solvent (DMF) or unreacted methyl bromoacetate.

  • Fix: Dissolve the oil in Ethyl Acetate, wash 3x with water (to remove DMF), then wash with Brine. Dry over Na

    
    SO
    
    
    
    . Triturate the resulting oil with cold Diethyl Ether or Hexane to induce crystallization.

Q3: I am seeing a side product with M+ +14 mass. What is it? A: This is likely the C-methylated byproduct (C-alkylation instead of N-alkylation), though rare for 3-substituted indoles. More likely, if you used Methanol as a solvent or in workup with strong base, you might have transesterified or formed a methoxy-acetal. Stick to aprotic solvents (DMF, MeCN).

Q4: Can I perform this as a "One-Pot" reaction? A: It is possible but not recommended for high purity. The acidic conditions of Step 1 (POCl


) are incompatible with the basic conditions of Step 2. You would need to fully neutralize and remove phosphate salts before adding the alkylating agent, which creates a messy slurry that traps product. Isolating the Step 1 intermediate is cleaner and higher yielding.

References & Authoritative Sources

  • Vilsmeier-Haack Reaction Mechanism & Conditions:

    • Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5]

    • Source:

  • N-Alkylation of Indoles (General Protocols):

    • Mahboobi, S., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. (Analogous chemistry demonstrating stability of 3-formyl indoles).

    • Source: [6]

  • Base Selection in Indole Alkylation:

    • Kikugawa, Y. (1981). N-Alkylation of Indoles. Synthesis.[2][4][5] (Comparison of NaH vs Carbonate bases).

    • Source:

  • Compound Data (CAS 431983-71-0):

    • Sigma-Aldrich / Merck Product Entry for Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.

    • Source:

Sources

side reactions in the formylation of N-acetyl-2-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting the Vilsmeier-Haack Formylation of N-Acetyl-2-Methylindole Ticket ID: VH-IND-003 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely attempting to synthesize 1-acetyl-2-methyl-1H-indole-3-carbaldehyde using the Vilsmeier-Haack (VH) protocol (POCl


/DMF).[1] While the 2-methyl group effectively blocks the C2 position to direct formylation to C3, the N-acetyl protecting group introduces electronic deactivation and chemical lability.

The three most critical failure modes in this specific synthesis are:

  • N-Deacetylation: Loss of the protecting group due to acidic hydrolysis or aggressive basic workup.

  • Bis-indolyl Methane Formation: Condensation of the aldehyde product with unreacted starting material (often appearing as a pink/red impurity).

  • Incomplete Iminium Hydrolysis: Failure to convert the intermediate salt into the aldehyde.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, visualize the competing pathways. The Vilsmeier reagent is electrophilic, but the N-acetyl group reduces the nucleophilicity of the indole, slowing the reaction and allowing side pathways to compete.

ReactionPathways SM N-Acetyl-2-Methylindole (Starting Material) IM Intermediate Iminium Salt SM->IM C3 Formylation DEAC Side Reaction A: Deacetylated Product (2-Methylindole-3-CHO) SM->DEAC Acidic Hydrolysis (High Temp/Long Time) DIMER Side Reaction B: Bis-indolyl Methane (Dimer/Oligomer) SM->DIMER VH Vilsmeier Reagent (Chloroiminium Ion) VH->SM Electrophilic Attack PROD Target Product (1-Acetyl-2-methyl-3-formylindole) IM->PROD Controlled Hydrolysis (Mild Base/H2O) PROD->DEAC Basic Workup (pH > 10) PROD->DIMER Condensation w/ SM (Acid Catalyzed)

Figure 1: Reaction network showing the target pathway (Green) versus the two primary failure modes: Deacetylation and Dimerization (Red).[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product mass spec shows M-42 (Loss of Acetyl). Why?"

Diagnosis: N-Deacetylation.[1] The N-acetyl group on an indole is an amide, but it behaves somewhat like an anhydride due to the lone pair donation from the indole nitrogen. It is susceptible to hydrolysis in two stages:[2][3]

  • During the Reaction: The generation of HCl (byproduct of POCl

    
     + DMF) creates a highly acidic environment. If the temperature exceeds 80°C, acid-catalyzed deacetylation occurs.
    
  • During Workup: This is the most common cause. Using strong bases (NaOH, KOH) or heating the aqueous quench to hydrolyze the iminium salt will cleave the N-acetyl group.

Corrective Protocol:

  • Temperature Control: Keep the Vilsmeier complex formation at 0–5°C and the reaction mixture below 60°C.

  • Buffer the Workup: Do not use NaOH. Quench the reaction mixture into sodium acetate (NaOAc) solution or saturated sodium bicarbonate (NaHCO

    
    )  at 0°C. The goal is to neutralize the acid without creating a highly alkaline environment that attacks the amide.
    
Issue 2: "The reaction mixture turned bright pink/red and yield is low."

Diagnosis: Formation of Bis-indolyl Methanes (Dimerization).[1] Indoles are electron-rich.[1] In the presence of acid (Vilsmeier conditions), the newly formed aldehyde (product) acts as an electrophile toward any remaining unreacted starting material.

  • Mechanism: Product (Aldehyde) + SM (Indole)

    
     Bis-indolyl cation (Red/Pink chromophore).[1]
    

Corrective Protocol:

  • Drive to Completion: You cannot afford to have Starting Material (SM) and Product coexist for long periods. Monitor TLC/HPLC rigorously. Do not quench until SM is <1%.

  • Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.2 – 1.5 equiv) to ensure all SM is converted to the iminium salt before hydrolysis begins. The iminium salt is less reactive toward nucleophilic attack by the indole than the free aldehyde is.

Issue 3: "I have a gum that won't crystallize, and NMR shows a messy aromatic region."

Diagnosis: Polymerization or Incomplete Hydrolysis.

  • Polymerization: 2-methylindoles are less prone to polymerization than simple indoles, but acid-catalyzed oligomerization is still possible if the reaction is run too "dry" or too hot.[1]

  • Incomplete Hydrolysis: The intermediate iminium salt is stable. If you simply add water and extract immediately, you may extract the salt or a hemi-aminal intermediate rather than the free aldehyde.

Corrective Protocol:

  • Hydrolysis Time: After quenching into acetate buffer, stir the aqueous mixture for 1–2 hours at room temperature (or slightly warmed to 40°C if deacetylation is monitored) to ensure the C=N bond fully hydrolyzes to C=O.

Part 3: Validated Experimental Protocol

This protocol prioritizes the retention of the N-acetyl group and prevention of dimerization.

Reagents:

  • N-Acetyl-2-methylindole (1.0 eq)[1]

  • POCl

    
     (1.2 eq)[1]
    
  • DMF (5.0 eq - acts as solvent and reagent)[1]

  • Dichloromethane (DCM) (Optional co-solvent if solubility is poor)[1]

Step-by-Step:

  • Reagent Formation (The Cold Step):

    • Place DMF in a dry flask under

      
      . Cool to 0°C.[3]
      
    • Add POCl

      
       dropwise over 20 mins. Critical: Exothermic. If temp spikes, the reagent degrades.
      
    • Stir at 0°C for 30 mins to form the white/yellow Vilsmeier salt precipitate.

  • Addition:

    • Dissolve N-acetyl-2-methylindole in a minimum volume of DMF (or DCM).[1]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[3]

  • Reaction (The Kinetic Control):

    • Warm slowly to Room Temperature (RT).

    • Heat to 40–50°C . Do not exceed 60°C to prevent deacetylation.

    • Monitor: Check TLC every 30 mins. Look for the disappearance of the non-polar SM.

  • Quench (The Buffer Method):

    • Prepare a solution of Sodium Acetate (20% aq) and ice.

    • Pour the reaction mixture slowly into the stirring acetate solution.

    • Observation: The solution will likely turn yellow/orange.

    • Stir for 1 hour at RT to ensure hydrolysis of the iminium salt.

  • Isolation:

    • The product often precipitates as a solid. Filter and wash with water.[4]

    • If oil forms: Extract with DCM, wash with NaHCO

      
       (sat), then Brine.[1] Dry over MgSO
      
      
      
      .

Part 4: Decision Tree for Optimization

Use this logic flow to adjust your next experiment based on current results.

TroubleshootingTree Start Analyze Crude Product CheckSM Is Starting Material Present? Start->CheckSM CheckAc Is N-Acetyl Group Intact? CheckSM->CheckAc No (Conversion Complete) IncreasePOCl3 Action: Increase POCl3 to 1.5eq Increase Time at 40°C CheckSM->IncreasePOCl3 Yes (Incomplete) Success Proceed to Purification (Recrystallization in EtOH) CheckAc->Success Yes pHControl Action: Switch Quench to NaOAc Lower Reaction Temp <50°C CheckAc->pHControl No (Deacetylated) IncreasePOCl3->CheckAc

Figure 2: Logic flow for optimizing reaction conditions based on analytical feedback.

Part 5: Data Reference Table

ParameterRecommended RangeConsequence of Deviation
POCl

Equivalents
1.1 – 1.3 eq<1.0: Incomplete reaction, dimerization risk.[1] >2.0: Harder workup, increased acidity.
Reaction Temp 40°C – 60°C<40°C: Reaction stalls (N-Ac deactivation).[1] >70°C: N-deacetylation and polymerization.
Quench pH 4.0 – 7.0 (Acetate)<2.0: Acid hydrolysis of N-Ac.[1] >9.0: Base hydrolysis of N-Ac.
Hydrolysis Time 1 – 2 Hours<30 min: Contamination with iminium salt.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][5] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[1][5] Berichte der deutschen chemischen Gesellschaft.[5]

  • Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Non-Aromatic Compounds.[2][5][6] Organic Reactions.[4][5][7][8][9][10][11][12][13] [1]

  • James, D.S. (2023). Vilsmeier-Haack Reaction: Mechanism and Troubleshooting. Chemistry Steps.[3][4][7][8][10][11][12]

  • BenchChem Technical Support. (2025). Troubleshooting side reactions during the formylation step of synthesis.

  • Su, W., et al. (2014). One-pot conversion of aromatic compounds to the corresponding bis(indolyl)methanes by the Vilsmeier–Haack reaction.[1][14] Comptes Rendus Chimie.

Sources

purification challenges of indole-3-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Indole-3-Carboxaldehyde Derivatives

Executive Summary

Indole-3-carboxaldehyde (3-formylindole) derivatives are pivotal intermediates in the synthesis of pharmaceuticals (e.g., anticancer agents, alkoloids).[1][2] However, their purification is frequently complicated by three inherent physicochemical characteristics:

  • Acid Sensitivity: The electron-rich indole ring is prone to acid-catalyzed oligomerization (red/pink tar formation).

  • Oxidative Instability: The aldehyde moiety readily oxidizes to the corresponding carboxylic acid upon air exposure.

  • Solubility Profiles: These derivatives often exhibit "brick-dust" behavior—poorly soluble in non-polar solvents but prone to "oiling out" in polar recrystallization media.

This guide provides a self-validating troubleshooting framework to overcome these challenges, moving beyond standard protocols to address the why and how of failure modes.

Module 1: Synthesis Workup & Pre-Purification

Most purification failures originate in the workup phase. The Vilsmeier-Haack reaction (POCl₃/DMF) is the standard synthesis method, but it generates a stable iminium salt intermediate that must be hydrolyzed correctly.

Q: My crude product is a sticky red oil instead of a solid. What went wrong? A: This usually indicates incomplete hydrolysis of the Vilsmeier iminium salt or acid-catalyzed polymerization.

  • The Mechanism: The intermediate, 3-(dimethylaminomethylene)-3H-indolium cation, is stable in acid. If you extract too early or at neutral pH, this salt remains in the aqueous phase or forms an oil in the organic layer.

  • The Fix (The "Hard" Hydrolysis Protocol):

    • Quench: Pour the reaction mixture onto crushed ice (exothermic!).

    • Basify: You must adjust the pH to >9.0 using 5M NaOH or saturated Na₂CO₃. This forces the hydrolysis of the iminium salt to the aldehyde and dimethylamine.

    • Heat (Optional but effective): If the solid doesn't form, heat the basic suspension to 60°C for 15 minutes. This drives the hydrolysis to completion.

    • Cool & Filter: Cool to 0-5°C. In 90% of cases, the aldehyde will precipitate as a filterable solid, bypassing the need for extraction.

Q: The product has a persistent pink/red hue. Is it impure? A: Yes. This color typically comes from trace acid-catalyzed oligomers (di-indolylmethanes).

  • Immediate Action: Do not proceed to recrystallization yet; the impurities can occlude within the crystal lattice.

  • Protocol: Dissolve the crude in a minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate. Perform a Silica Plug Filtration :

    • Pack a short fritted funnel with silica gel (2 inches).

    • Flush with 100% DCM.

    • The red oligomers are highly polar and will stick to the silica baseline, while the aldehyde elutes.

Module 2: Chromatographic Challenges

Chromatography of indoles on silica gel is notorious for tailing and decomposition.[3]

Q: My compound streaks/tails on the column, and recovery is low. Why? A: Indoles are weak bases. The acidic silanol groups (Si-OH) on standard silica gel act as proton donors, causing the indole to hydrogen-bond strongly or even polymerize on the column.

Q: How do I prevent on-column decomposition? A: You must neutralize the stationary phase.[3]

  • Method A: Triethylamine (TEA) Deactivation (Recommended)

    • Pre-wash the silica column with the eluent containing 1% Triethylamine (TEA).

    • Run your purification using the mobile phase with 0.1% TEA.

    • Result: TEA blocks the active acidic sites, sharpening the peaks significantly.

  • Method B: Switch Stationary Phase

    • Use Neutral Alumina (Aluminum Oxide) instead of silica. Alumina is less acidic and preserves the integrity of acid-sensitive indole aldehydes.

Q: What is the optimal solvent system? A: Avoid Acetone (can form aldol condensation byproducts).

  • Standard: Hexane/Ethyl Acetate (Gradient 0% → 50%).

  • For Polar Derivatives: Dichloromethane (DCM)/Methanol (0% → 5%).

Module 3: Crystallization & Solubility

Recrystallization is the superior method for scaling up, provided you can avoid "oiling out."

Q: The compound oils out when I try to recrystallize from hot ethanol. How do I fix this? A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when the solubility drops too steeply.

  • The "Anti-Solvent" Drop Method:

    • Dissolve the crude solid in the minimum amount of DMF or Hot Methanol (Good solvents).

    • Slowly add Water (Anti-solvent) dropwise with vigorous stirring until a persistent turbidity appears.

    • Stop adding water. Allow the mixture to cool slowly to room temperature, then refrigerate.

    • Why it works: This controlled supersaturation encourages nucleation over phase separation (oiling).

Q: How do I separate the aldehyde from the carboxylic acid impurity (oxidation product)? A: Exploiting pKa differences is more efficient than chromatography.

  • Protocol:

    • Dissolve the mixture in Ethyl Acetate.

    • Wash with Saturated Sodium Bicarbonate (NaHCO₃) .[4]

    • Mechanism: The carboxylic acid (pKa ~4.8) forms a water-soluble salt and moves to the aqueous layer. The aldehyde (neutral) remains in the organic layer.

    • Dry the organic layer (Na₂SO₄) and evaporate.

Visualized Workflows

Figure 1: Vilsmeier-Haack Workup & Isolation Logic

This workflow ensures the critical hydrolysis step is complete, maximizing yield and minimizing oil formation.

VilsmeierWorkup Start Reaction Mixture (Indole + POCl3/DMF) Quench Quench on Crushed Ice (Exothermic Control) Start->Quench Intermediate Aqueous Iminium Salt (Stable at acidic pH) Quench->Intermediate Basify Basify to pH 9-10 (NaOH or Na2CO3) Intermediate->Basify Critical Step Hydrolysis Hydrolysis Step (Forms Aldehyde + Dimethylamine) Basify->Hydrolysis CheckState Physical State Check Hydrolysis->CheckState Precipitate Solid Precipitate Forms CheckState->Precipitate Ideal Case Oil Sticky Oil / Emulsion CheckState->Oil Common Issue Filter Filtration & Water Wash (Yields Crude Solid) Precipitate->Filter Extract Extract with EtOAc/DCM Wash with Brine -> Dry Oil->Extract

Caption: Step-by-step logic for neutralizing the Vilsmeier intermediate to prevent yield loss.

Figure 2: Purification Decision Tree

Select the correct purification path based on the impurity profile.

PurificationTree Crude Crude Indole-3-Carboxaldehyde TLC TLC Analysis (Check Impurity Profile) Crude->TLC CaseA Major Product + Trace Baseline (Red) TLC->CaseA Oligomers present CaseB Mixture: Aldehyde + Acid + Indole TLC->CaseB Complex Mixture CaseC High Purity (>90%) Solid TLC->CaseC Clean Crude ActionA Silica Plug Filtration (100% DCM) CaseA->ActionA ActionB 1. Bicarb Wash (Remove Acid) 2. Column Chromatography (TEA-Deactivated Silica) CaseB->ActionB ActionC Recrystallization (MeOH/Water or EtOH) CaseC->ActionC

Caption: Decision matrix for selecting between filtration, chromatography, and recrystallization.

Quantitative Data: Solvent Selection Guide

Solvent SystemApplicationProsCons
Methanol / Water RecrystallizationHigh recovery, good crystal formation.Can cause "oiling out" if water added too fast.
DMF / Water RecrystallizationExcellent for highly insoluble derivatives.High boiling point of DMF makes drying difficult.
DCM / Hexane PrecipitationGood for removing non-polar impurities.Aldehyde may remain too soluble in DCM.
Hexane / EtOAc ChromatographyStandard normal phase.[5]Indoles often tail; requires gradient elution.
DCM / MeOH (95:5) ChromatographyFor polar/substituted aldehydes.Silica activity must be suppressed (add TEA).

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Purification of Indole Derivatives by Column Chromatography: Troubleshooting Guide. Retrieved from 5

  • Organic Syntheses. (1959). Indole-3-aldehyde.[1][6][7][8][9][10][11][12] Org.[4][13] Synth. 39, 30. Retrieved from 14

  • Separation Science. (2025). Troubleshooting Double Peaks in Indole Chromatography. Retrieved from 15

  • ChemicalBook. (2026).[1] Indole-3-carboxaldehyde Properties and Stability Data.[1] Retrieved from 1

  • Royal Society of Chemistry. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles.[16] Retrieved from 16

Sources

Vilsmeier-Haack Reaction Technical Support Center: Indole Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion, with this powerful synthetic transformation. Here, we move beyond simple protocols to address the underlying chemistry, helping you diagnose problems and optimize your reaction for maximal yield and purity.

The Vilsmeier-Haack reaction is the go-to method for introducing a formyl group (-CHO) onto the electron-rich C3 position of the indole nucleus, creating indole-3-carboxaldehydes—critical building blocks in medicinal chemistry.[1][2] The reaction's success hinges on the effective formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and its subsequent reaction with the indole substrate.[1][3][4] However, its sensitivity to reaction conditions can often lead to frustratingly low yields. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction isn't working at all. TLC shows only the starting indole. What is the most common reason for complete failure?

The most frequent cause of reaction failure is an inactive Vilsmeier reagent.[5] This reagent is exceptionally sensitive to moisture and will readily hydrolyze and deactivate.[6] Before exploring other possibilities, rigorously verify that all your reagents and equipment are anhydrous.

Q2: My reaction mixture turned dark brown or black, and I have a low yield of a complex mixture. What happened?

Dark, tarry mixtures are typically a sign of decomposition.[5] This can be caused by excessive heating or prolonged reaction times, especially with sensitive indole substrates. The Vilsmeier-Haack reaction is exothermic, and poor temperature control during reagent addition can also lead to runaway side reactions.[5]

Q3: Is it necessary to distill phosphorus oxychloride (POCl₃) and DMF before use?

While using fresh, high-purity reagents is ideal, distillation is not always necessary if you are using a new bottle of POCl₃ from a reputable supplier.[7] However, if the bottle is old or has been opened multiple times, it may have absorbed moisture. For DMF, using an anhydrous grade and handling it under an inert atmosphere is crucial. Old DMF can decompose to form dimethylamine, which consumes the Vilsmeier reagent.[5] If you have ruled out other factors, using freshly distilled reagents is a reliable troubleshooting step.

Q4: At what position on the indole ring should I expect formylation to occur?

For most indoles, formylation occurs selectively at the C3 position, which has the highest electron density.[1][3] If the C3 position is blocked, formylation may occur at the N1 position (N-formylation) or, less commonly, at other positions on the benzene ring, depending on the substitution pattern.

In-Depth Troubleshooting Guide for Low Conversion

This section is organized by observable symptoms to help you diagnose and resolve specific experimental issues.

Symptom 1: No Reaction or Very Low Conversion (<20%)

If your reaction shows little to no product formation, the issue likely lies with the core components: the Vilsmeier reagent or the substrate's reactivity.

The Vilsmeier reagent is formed in situ and is the electrophilic species that attacks the indole. Its successful formation is paramount.

  • Causality: The reaction between DMF and POCl₃ forms the chloroiminium cation. Water will rapidly react with either POCl₃ or the Vilsmeier reagent itself, quenching the reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (120 °C) overnight and cool under an inert atmosphere (Nitrogen or Argon). Use septa and syringe techniques for all transfers.[6]

    • Verify Reagent Quality: Use a fresh, unopened bottle of anhydrous DMF. Use high-purity POCl₃. If in doubt, purchase new reagents.[6][8]

    • Proper Reagent Preparation: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF.[5][6] A rapid or uncontrolled addition can cause localized heating and decomposition. Stir the mixture at this low temperature for 30-60 minutes to ensure complete formation before adding your indole substrate.[5]

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, it is highly sensitive to the electronic properties of the indole.

  • Causality: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CO₂R on the indole ring decrease its nucleophilicity, making the electrophilic attack by the Vilsmeier reagent slow or impossible under standard conditions.[5][8]

  • Solutions:

    • Increase Reaction Temperature: For deactivated substrates, after the initial addition at low temperature, the reaction temperature can be cautiously increased. Monitor the reaction by TLC at intervals while raising the temperature incrementally to 70-95 °C.[1][5]

    • Increase Reagent Stoichiometry: For less reactive indoles, increasing the excess of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents) can help drive the reaction to completion.[5]

    • Consider Alternative Methods: For strongly deactivated systems, the Vilsmeier-Haack reaction may not be suitable. Alternative methods like lithiation followed by quenching with DMF might be necessary.[8]

G start Low Conversion (<20%) reagent_check Step 1: Verify Reagent & Conditions start->reagent_check reagent_sol Solution: - Use anhydrous DMF/solvents. - Flame-dry glassware. - Use fresh, high-purity POCl₃. - Ensure proper low-temp prep. reagent_check->reagent_sol Issue Found? substrate_check Step 2: Evaluate Substrate Reactivity reagent_check->substrate_check No Issue Found reagent_sol->substrate_check Re-run Experiment substrate_sol Solution: - Cautiously increase temp (e.g., to 80-95°C). - Increase equivalents of Vilsmeier reagent. - Monitor closely with TLC. substrate_check->substrate_sol Is Substrate Deactivated (EWG)? failure Still Low Conversion: Consider alternative formylation methods. substrate_check->failure Substrate is Electron-Rich success Improved Conversion substrate_sol->success Re-run Experiment

Caption: A workflow for troubleshooting low reaction conversion.

Symptom 2: Incomplete Reaction & Formation of Side Products

When you observe both starting material and multiple product spots on TLC, the issue often lies in reaction conditions or work-up procedures.

  • Causality: The reaction may be sluggish and require more time or thermal energy to reach completion. Conversely, excessive heat can cause the product or starting material to decompose, leading to a complex mixture.[5]

  • Solutions:

    • TLC Monitoring: Monitor the reaction every hour. If the reaction stalls (i.e., the ratio of starting material to product stops changing), then consider a gentle increase in temperature.[5]

    • Controlled Heating: Use an oil bath with a temperature controller for precise heating. Avoid "hot spots" that can cause localized decomposition.

  • Causality: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.[1][4] This intermediate can be unstable. Adding the reaction mixture to water too quickly can cause a rapid, uncontrolled exotherm. Similarly, improper pH control during neutralization can lead to product degradation or the formation of base-sensitive byproducts.

  • Solutions:

    • Controlled Quenching: Always cool the reaction mixture to room temperature or 0 °C before work-up. Pour the mixture slowly onto a vigorously stirred slurry of crushed ice.[5] This dissipates the heat of quenching.

    • Careful Neutralization: Add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) slowly and with cooling until the pH is neutral to slightly basic (pH 7-8).[1] Check the pH frequently with test strips.

    • Prompt Extraction: Once neutralized, do not let the product sit in the aqueous mixture for an extended period. Promptly extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Reacts With Indole Indole Indole->Iminium Electrophilic Attack Aldehyde Indole-3-carboxaldehyde (Product) Iminium->Aldehyde H2O H₂O (Work-up) H2O->Aldehyde Hydrolysis

Caption: The mechanism of the Vilsmeier-Haack formylation of indole.

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent and Formylation of Indole

This protocol is a general guideline and may require optimization for specific indole derivatives.

  • Setup: Assemble a two- or three-neck round-bottom flask, previously flame-dried under vacuum and fitted with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation:

    • To the flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

    • Cool the flask to 0-5 °C using an ice-salt bath.

    • With vigorous stirring, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[1][6]

    • After the addition is complete, allow the resulting mixture (the Vilsmeier reagent) to stir at 0-5 °C for an additional 30-60 minutes.

  • Formylation Reaction:

    • Dissolve the indole substrate (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the cold, stirred Vilsmeier reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. For less reactive substrates, the mixture may be heated to 85-95 °C for several hours.[1]

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is ~8.[1]

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.[1]

    • If no solid forms, transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][6]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various substituted indoles, illustrating the impact of substituents on reaction outcomes.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
6-MethylindolePOCl₃, DMF0 to 90989[1]

As shown, electron-donating methyl groups are well-tolerated, leading to high yields. The case of 2-methylindole demonstrates how substitution can alter the reaction's regioselectivity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Instability of Vilsmeier reagent and how to manage it.
  • SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett.
  • ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.
  • Wikipedia. Vilsmeier–Haack reaction.
  • BenchChem. (2025).
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • ResearchGate. (2019). Preparing Vilsmeier reagent?
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.

Sources

preventing byproduct formation in indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Current Status: Operational Topic: Preventing Byproduct Formation in Indole Synthesis Ticket ID: IND-SYN-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Clean Indole" Directive

Welcome to the technical support hub for indole synthesis. Whether you are utilizing the classic Fischer Indole Synthesis or the transition-metal-catalyzed Larock Heteroannulation , the indole core is notoriously electron-rich (excessive electron density at C3), making it susceptible to oxidative degradation, polymerization, and regiochemical ambiguity.

This guide moves beyond standard textbook procedures to address the causality of failure. We focus on two critical objectives:

  • Kinetic vs. Thermodynamic Control: Steering the reaction pathway to the single desired regioisomer.

  • Catalytic Fidelity: Preventing catalyst death and off-cycle pathways in metal-mediated routes.

Module 1: Fischer Indole Synthesis

Core Challenge: Regioselectivity and Polymerization ("Tarry Mess" Syndrome).

The Fischer synthesis relies on the acid-catalyzed [3,3]-sigmatropic rearrangement of an ene-hydrazine.[1] The most common failure mode is the formation of inseparable regioisomers when using unsymmetrical ketones, or polymerization due to harsh Lewis acids.

The Mechanistic Bottleneck

The critical step determining byproduct formation is the tautomerization of the hydrazone to the ene-hydrazine.

  • Thermodynamic Control (Strong Acids/High Heat): Favors the more substituted ene-hydrazine, leading to the indole formed from the more substituted enol.

  • Kinetic Control (Weak Acids/Low Temp): Favors the less substituted ene-hydrazine.

Visualizing the Branch Point

FischerMechanism cluster_pathways Regioselectivity Branch Point Start Unsymmetrical Ketone + Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone EneHydrazine_Less Less Substituted Ene-Hydrazine (Kinetic Product) Hydrazone->EneHydrazine_Less Weak Acid / Low T EneHydrazine_More More Substituted Ene-Hydrazine (Thermodynamic Product) Hydrazone->EneHydrazine_More Strong Acid / High T Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine_Less->Sigmatropic EneHydrazine_More->Sigmatropic Indole_A Indole A (Minor/Kinetic) Sigmatropic->Indole_A Indole_B Indole B (Major/Thermodynamic) Sigmatropic->Indole_B

Figure 1: The regioselectivity bifurcation in Fischer Indole Synthesis. Controlling the ene-hydrazine formation is the only way to prevent isomeric byproducts.

Troubleshooting Table: Acid Selection
Substrate TypeRecommended CatalystByproduct RiskMitigation Strategy
Simple Ketones Polyphosphoric Acid (PPA)Polymerization (Red Tar)Control temp <100°C; use mechanical stirring to prevent hot spots.
Acid-Sensitive Groups (Acetals, Boc)ZnCl₂ (in AcOH) or 4% H₂SO₄Deprotection / DecompositionUse Lewis acids (ZnCl₂) which are milder than Brønsted acids.
Unsymmetrical Ketones PPA (Thermodynamic) vs. AcOH (Kinetic)Regioisomer MixturesThermodynamic: Reflux in PPA to force the more substituted product. Kinetic: Use AcOH/HCl at lower temps.
Self-Validating Protocol: The "Buchwald" Modification

For substrates where the hydrazine is unstable or toxic. Instead of isolating the hydrazine, generate it in situ via Pd-coupling, then cyclize.

  • Coupling: Combine Aryl Bromide (1.0 equiv), Benzophenone Hydrazone (1.1 equiv), Pd(OAc)₂ (1 mol%), Xantphos (1.5 mol%), and NaOtBu in Toluene at 80°C.

  • Validation: Monitor disappearance of Aryl Bromide by TLC.

  • Exchange/Cyclization: Add the desired Ketone (3.0 equiv) and p-TsOH (2.0 equiv) directly to the reaction mixture. Heat to 100°C.

  • Result: The benzophenone is displaced, the new hydrazone forms and cyclizes immediately, preventing hydrazine decomposition.

Module 2: Larock Heteroannulation

Core Challenge: Catalyst Poisoning and Alkyne Dimerization.

The Larock synthesis (Pd-catalyzed coupling of o-iodoanilines and alkynes) is superior for steric control but suffers from "catalyst death," leading to unreacted starting material and dehalogenated aniline byproducts.

The "Bulky Ligand" Solution

Standard conditions (Pd(OAc)₂, PPh₃) often fail with electron-rich alkynes due to slow oxidative addition. The Fix: Use bulky, electron-rich phosphines like P(tBu)₃ or XPhos . These facilitate the oxidative addition step and prevent the formation of inactive Pd-clusters (Pd-black).

Protocol: Optimized Low-Temperature Larock

Reference Grounding: Newman & Lautens, J. Am. Chem. Soc. 2010 [1].

  • Reagents: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv), Na₂CO₃ (3.0 equiv), LiCl (1.0 equiv).

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) + P(tBu)₃ (5 mol%) (generated from [HP(tBu)₃]BF₄ + base).

  • Solvent: DMF (degassed).

  • Execution:

    • Mix solids in a vial. Flush with Argon (Critical: O₂ kills the active Pd(0) species).

    • Add DMF.[2]

    • Heat to 60°C (Standard Larock requires 100°C+; this lower temp prevents alkyne polymerization).

  • Checkpoint: If the reaction turns black immediately, O₂ ingress occurred. It should remain a dark orange/brown solution until near completion.

Module 3: Purification & Storage (The "Pink Indole" Issue)

Issue: "My white solid turned pink/red on the bench." Cause: Indoles are electron-rich enamines. They undergo auto-oxidation at C3 to form indolenine hydroperoxides, which dimerize to form colored oligomers (rosindoles).

Prevention Protocol
  • Deactivate your Silica: Standard silica gel is acidic (pH 4-5). This acidity catalyzes the dimerization of indoles during column chromatography.

    • Fix: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

  • Storage:

    • Store at -20°C.

    • Flush vials with Nitrogen/Argon.

    • Pro-Tip: If the product is an oil, convert it to a solid salt (e.g., picrate or oxalate) for long-term stability, then free-base it before use.

FAQ: Troubleshooting Decision Tree

Q: My Fischer reaction yields a 50:50 mixture of isomers. How do I fix this? A: You are operating in a "regiochemical dead zone." Switch to a solvent/acid system that strongly favors thermodynamic control (e.g., refluxing PPA). Alternatively, redesign the synthesis to use the Larock method, where regioselectivity is dictated by the steric bulk of the alkyne (the large group always goes to C2).

Q: In the Larock synthesis, I see a lot of de-iodinated aniline. A: This is "Hydrodehalogenation." It means your Oxidative Addition is too slow, or your Reductive Elimination is stalled, allowing hydride sources (from solvent or impurities) to reduce the Pd-Ar species.

  • Fix: Switch to a more active catalyst (Pd-XPhos) or increase the concentration of the alkyne to outcompete the reduction pathway.

Visual Troubleshooting Flowchart

Troubleshooting Problem Identify the Primary Failure Mode Type1 Tarry/Black Crude (Polymerization) Problem->Type1 Type2 Regioisomer Mixture Problem->Type2 Type3 Unreacted Halide (Larock) Problem->Type3 Sol1 Check Acid Strength. Switch PPA -> ZnCl2/AcOH. Check Temp. Type1->Sol1 Sol2 Switch Mechanism. Fischer -> Larock (Steric Control) Type2->Sol2 Sol3 Catalyst Death. Degas Solvents. Use Bulky Ligand (P(tBu)3). Type3->Sol3

Figure 2: Rapid diagnostic logic for common indole synthesis failures.

References

  • Newman, S. G., & Lautens, M. (2010).[3] "The Palladium-Catalyzed Carboiodination of Alkenes: Carbon-Carbon Bond Formation with Retention of Configuration." Journal of the American Chemical Society, 132(33), 11416–11417. (Note: This citation grounds the use of bulky phosphines like P(tBu)3 for difficult oxidative additions in indole-like systems).

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[4] Journal of the American Chemical Society, 113(17), 6689–6690.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][5][6][7][8][9] Chemical Reviews, 63(4), 373–401.

Sources

Technical Support Center: Stability & Handling of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

[1]

Welcome to the Advanced Technical Support Hub. Subject: Stability Studies & Troubleshooting for CAS 351015-73-1 Role: Senior Application Scientist

Executive Technical Overview

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (herein referred to as M-FMIA ) is a critical indole intermediate often utilized in the synthesis of NSAIDs (e.g., Indomethacin analogs) and other bioactive heterocycles.[1]

Its stability profile is dictated by three competing reactive centers:

  • The Ester (N1-position): Susceptible to hydrolytic cleavage, particularly in alkaline media.[1][2]

  • The Aldehyde (C3-position): Prone to aerobic oxidation and reversible hemiacetal formation in protic solvents.[1]

  • The Indole Core: Sensitive to photo-oxidation and electrophilic attack.[1]

This guide provides an autonomous, non-templated troubleshooting framework designed to resolve stability issues encountered during solution-phase experiments.

Interactive Troubleshooting Modules

Module A: Hydrolytic Instability (The Ester Factor)

User Issue: "I am observing a consistent decrease in assay purity (RRT ~0.85) when my sample sits in the autosampler for >12 hours."

Diagnosis: You are likely experiencing Hydrolytic Degradation .[1] The methyl ester at the N1 position is chemically distinct from the indole core but is labile. While indole nitrogen is non-basic, the ester linkage attached to the methylene spacer is susceptible to hydrolysis, converting the parent ester into the corresponding free acid: (3-formyl-2-methyl-1H-indol-1-yl)acetic acid.[1]

Technical Protocol: pH Rate Profiling To confirm this, perform a forced degradation study targeting the ester linkage.[1]

  • Preparation: Prepare 1 mg/mL solutions of M-FMIA in MeCN:Buffer (50:50).

  • Conditions:

    • Acid Stress: 0.1 N HCl (pH ~1.2)

    • Neutral: Phosphate Buffer (pH 7.0)

    • Base Stress: 0.1 N NaOH (pH ~12.[1]5) – Expect rapid degradation here.

  • Analysis: Monitor by HPLC at T=0, 2h, 6h, and 24h.

Corrective Action:

  • Buffer Selection: Maintain solution pH between 4.5 and 6.5. Avoid carbonate or borate buffers (pH > 8).[1]

  • Temperature: Store autosampler samples at 4°C, not ambient temperature.

Module B: Oxidative & Photolytic Degradation (The Aldehyde Factor)

User Issue: "My solid sample is turning yellow/brown, and solution analysis shows a new peak eluting later than the main peak (RRT > 1.1)."

Diagnosis: This indicates Oxidative Degradation or Photolysis .[1] The C3-formyl group is conjugated with the indole ring, creating a chromophore sensitive to UV/Vis light.[1]

  • Pathway 1 (Oxidation): The aldehyde (-CHO) oxidizes to the carboxylic acid (-COOH).[1] Note: This is distinct from the ester hydrolysis acid.[1]

  • Pathway 2 (Photolysis): Radical-mediated dimerization or ring oxidation.[1]

Technical Protocol: ICH Q1B Photostability Confirmation

  • Control: Wrap one volumetric flask in aluminum foil (Dark Control).

  • Exposed: Place a matched flask in a photostability chamber (Light Source: D65/ID65 standard, min 1.2 million lux hours).

  • Comparison: Analyze both after 24 hours. If the "Dark" sample is stable but the "Exposed" sample degrades, the issue is strictly photonic.[1]

Corrective Action:

  • Handling: Use amber glassware exclusively.

  • Atmosphere: Sparge all solvents with Argon or Nitrogen for 5 minutes prior to dissolution to remove dissolved oxygen.[1]

Module C: The "Ghost Peak" Artifact (Solvent Interaction)

User Issue: "My chromatogram shows a split peak or a broad shoulder when I dissolve the sample in Methanol, but the solid looks pure by NMR."

Diagnosis: This is a Solvent-Induced Artifact , not a degradation product.[1] Aldehydes react reversibly with primary alcohols (like Methanol) to form hemiacetals .[1] This equilibrium is slow enough on the NMR timescale to be seen but fast/intermediate on the HPLC timescale, causing peak splitting.[1]

Mechanism:

Corrective Action:

  • Solvent Switch: Immediately switch your diluent to Acetonitrile (MeCN) or Tetrahydrofuran (THF) .[1] These are aprotic and cannot form hemiacetals.[1]

  • Verification: Re-inject the same sample using MeCN; the peak should sharpen to a singlet.

Visualizing the Stability Landscape

The following diagram maps the degradation pathways and the logic flow for troubleshooting.

StabilityPathwaysParentM-FMIA(Parent Molecule)BaseHigh pH (>9)Base CatalysisParent->BaseOxygenOxygen + Light(Radical Mechanism)Parent->OxygenMethanolSolvent:Methanol (Diluent)Parent->MethanolHydrolysisProdImpurity A:Free Acid (Ester Hydrolysis)Action1Fix: Adjust pH < 7HydrolysisProd->Action1OxidationProdImpurity B:Indole-3-Carboxylic AcidAction2Fix: Amber Glass + ArgonOxidationProd->Action2HemiacetalArtifact:Methanol HemiacetalAction3Fix: Use AcetonitrileHemiacetal->Action3Base->HydrolysisProdHydrolysis of N-acetateOxygen->OxidationProdOxidation of C3-FormylMethanol->HemiacetalReversible Equilibrium(Split Peak)

Caption: Figure 1. Degradation pathways of M-FMIA showing hydrolytic (red), oxidative (red), and solvent-artifact (yellow) routes with corresponding corrective actions (green).

Summary of Stress Testing Conditions (Quick Reference)

Use this table to validate your analytical method (HPLC/UPLC) for specificity.

StressorConditionExpected OutcomeMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 4h< 5% DegradationIndole ring is acid-stable; ester hydrolysis is slow.[1]
Base Hydrolysis 0.1 N NaOH, RT, 1h> 50% Degradation Rapid saponification of the methyl ester.[1]
Oxidation 3% H₂O₂, RT, 2h10-20% DegradationConversion of aldehyde to carboxylic acid or N-oxide.[1]
Photolysis 1.2M Lux/hr (UV/Vis)VariableYellowing of solution; complex radical degradation.[1]
Thermal 60°C (Solid State)StableM-FMIA has a high melting point; thermally robust in solid form.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol in my mobile phase if I can't use it as a diluent? A: Yes, but with caution.[1] If the residence time in the column is short (<10 mins), hemiacetal formation is unlikely to occur during the run. However, the sample must be dissolved in Acetonitrile.[1] Using Methanol in the mobile phase is generally acceptable because the kinetics of hemiacetal formation are slower than the chromatographic separation.

Q: What is the recommended storage condition for the solid reference standard? A: Store at -20°C in a desiccator. The container should be amber glass or wrapped in foil.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which could trigger slow hydrolysis.[1]

Q: I see two peaks in my LC-MS spectrum with the same mass. What is happening? A: If you are using an acidic mobile phase (Formic acid), you might be separating the E and Z isomers of the oxime if you performed a derivatization, or more likely, you are seeing rotamers if the steric bulk at the N1 position is significant. However, for M-FMIA, this is most likely the hydrate form of the aldehyde (gem-diol) separating from the aldehyde, though this is rare in reverse-phase LC.[1] Re-check your solvent purity.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5][6] International Council for Harmonisation.[1] Link

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989).[1][7] Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.[1][7][8] Plant Physiology, 91(1), 9-12.[1][2][7] (Demonstrates the lability of indole-acetic acid esters in base). Link

  • Azofra, L. M., Alkorta, I., & Elguero, J. (2012).[1][9] A theoretical study of hemiacetal formation from the reaction of methanol with derivatives of CX3CHO. Journal of Physical Organic Chemistry.[1][9] (Mechanistic basis for aldehyde-methanol artifacts). Link[1]

  • Stutz, R. E. (1958).[1][10] Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid.[1][10][11][12] Plant Physiology.[1][2][8] (Establishes the oxidative pathway of indole derivatives). Link

  • BenchChem. (2025).[1][13] Ethyl (3-formyl-1H-indol-2-yl)acetate: A Technical Review. (Analogous structure stability data). Link[1]

Technical Support Center: Navigating the Solubility Challenges of Indole Derivatives in Experimental Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet significant hurdle in the laboratory: the poor aqueous solubility of indole derivatives. The unique chemical properties of the indole scaffold, while making it a privileged structure in medicinal chemistry, often lead to challenges in obtaining reliable and reproducible data in biological and biochemical assays.[1][2][3]

This resource will provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to effectively manage and overcome these solubility issues, ensuring the integrity and success of your experiments.

Part 1: Understanding the Challenge - Why Are Indole Derivatives Often Poorly Soluble?

The inherent low aqueous solubility of many indole derivatives stems directly from their molecular structure. The fusion of a benzene and a pyrrole ring creates a predominantly hydrophobic and aromatic system.[4] This structure leads to several key challenges:

  • Hydrophobicity: The indole core is largely nonpolar, leading to unfavorable interactions with water molecules and a tendency to aggregate in aqueous environments.

  • Crystal Lattice Energy: The planar nature of the indole ring can facilitate strong intermolecular packing in the solid state. This high crystal lattice energy makes it difficult for solvent molecules to break apart the crystal and solvate the individual molecules.[4]

  • Self-Association: The electron-rich nature of the indole ring can lead to π-π stacking and other non-covalent interactions, promoting self-aggregation in solution.

These factors can lead to a host of experimental problems, including compound precipitation in stock solutions or assay media, underestimated potency in biological assays, and inconsistent results.

Part 2: Troubleshooting Guide - A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: I'm observing precipitation when I dilute my DMSO stock solution of an indole derivative into my aqueous assay buffer. What's my first step?

Answer: This is a very common issue and your first line of defense is to optimize the use of a water-miscible organic solvent, like Dimethyl Sulfoxide (DMSO).

  • The Rationale: DMSO is a powerful solvent capable of dissolving a wide array of hydrophobic compounds.[4] The standard practice is to create a high-concentration stock solution in DMSO, which is then diluted to the final working concentration in the aqueous assay buffer.

  • Immediate Actions:

    • Check Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent-induced artifacts or toxicity to cells.[4][5] Always run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a small volume of your assay buffer, vortex thoroughly, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can sometimes prevent the compound from crashing out of solution.[5]

    • Gentle Warming and Vortexing: Gently warming the solution to 37°C while vortexing can aid in dissolution. However, exercise caution as excessive heat can degrade your compound.[5]

Question 2: My indole derivative has ionizable groups. Can I use pH modification to improve its solubility?

Answer: Absolutely. Adjusting the pH of your buffer can be a highly effective strategy for compounds with acidic or basic moieties.

  • The Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4] For a weakly basic indole derivative, lowering the pH will lead to protonation, creating a more soluble cationic species. Conversely, for an indole derivative with an acidic functional group, increasing the pH will result in deprotonation, forming a more soluble anionic species.

  • How to Approach It:

    • Determine the pKa: If the pKa of your compound is known, you can use the Henderson-Hasselbalch equation to predict the pH at which it will be sufficiently ionized.

    • Empirical Testing: Prepare your assay buffer at a range of pH values (e.g., from 5.0 to 9.0) and test the solubility of your compound. Be mindful that the activity of your target protein or the health of your cells may also be pH-dependent, so choose a pH that is compatible with your assay system.

Mandatory Visualization: The Impact of pH on Solubility

Below is a diagram illustrating how pH adjustment can influence the solubility of an indole derivative with a basic functional group.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Indole-NH2 + H+ ⇌ Indole-NH3+ Increased_Solubility Increased Solubility (Charged Species) Low_pH->Increased_Solubility Protonation High_pH Indole-NH2 Decreased_Solubility Decreased Solubility (Neutral Species) High_pH->Decreased_Solubility Deprotonation Equilibrium pH Dependent Equilibrium Equilibrium->Low_pH Equilibrium->High_pH

Caption: pH's effect on a basic indole's solubility.

Question 3: I've tried optimizing DMSO and pH, but my compound is still not soluble enough. What other solubilizing agents can I use?

Answer: When simple solvent and pH adjustments are insufficient, you can explore the use of co-solvents, surfactants, or cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[4]

    • Examples: Polyethylene glycols (PEGs, e.g., PEG400), propylene glycol, and ethanol.[4]

    • Considerations: It is crucial to use the minimum amount of co-solvent necessary, as they can have their own biological effects and may be toxic to cells at higher concentrations. A common starting formulation for in-vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Surfactants: These are amphipathic molecules that can form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.

    • Examples: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Pluronic® F-68 are frequently used in biological assays due to their relatively low toxicity.[4][5]

    • Considerations: Ensure the surfactant concentration is above its critical micelle concentration (CMC) but below a level that could disrupt cell membranes or interfere with your assay.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like indole derivatives, forming an inclusion complex that is more water-soluble.[4]

    • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[4]

    • Considerations: The formation of an inclusion complex can sometimes alter the bioavailability of the compound to its target.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the difference between kinetic and thermodynamic solubility?

    • A: Kinetic solubility is the concentration at which a compound, rapidly added from a concentrated organic stock solution (like DMSO), starts to precipitate in an aqueous buffer. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended incubation time. For high-throughput screening, kinetic solubility is often measured due to its speed.[6]

  • Q: Can the solubilization method affect my assay results?

    • A: Yes. High concentrations of organic solvents can denature proteins or be toxic to cells. Surfactants can interfere with assays that rely on light scattering or fluorescence. It is essential to run appropriate controls to identify and account for any interference from your chosen solubilization method.

  • Q: Are there any other advanced techniques for very challenging compounds?

    • A: Yes, for particularly difficult compounds, you might consider nanoparticle formulations (e.g., nanosuspensions) which dramatically increase the surface area for dissolution, or a prodrug approach, where the indole derivative is chemically modified to be more soluble and is then converted to the active form in-situ or in-vivo.[4]

Part 4: Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

Objective: To prepare a concentrated stock solution of a poorly soluble indole derivative using a co-solvent system.

Materials:

  • Indole derivative

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the required amount of the indole derivative into a sterile microcentrifuge tube.

  • Add 50% of the final desired volume as DMSO (e.g., for a 1 mL final volume, add 500 µL of DMSO).

  • Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.[5]

  • Add the remaining 50% of the final volume as PEG400 (e.g., 500 µL).

  • Vortex again for 1 minute to ensure a homogenous solution.

  • Store the co-solvent stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

Objective: To determine the kinetic solubility of an indole derivative in an aqueous buffer.

Materials:

  • Indole derivative stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader with nephelometry or absorbance reading capabilities

  • Multichannel pipette

Procedure:

  • Plate Setup: In a 96-well plate, add the aqueous buffer to the wells.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells to achieve a range of final concentrations.

  • Mixing and Incubation: Mix the contents thoroughly by pipetting up and down or using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in the signal indicates precipitation.

  • Data Analysis: Plot the signal against the compound concentration. The concentration at which the signal begins to increase significantly above the baseline is the kinetic solubility.

Mandatory Visualization: Decision-Making Workflow for Solubilization

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for a poorly soluble indole derivative.

Caption: A workflow for choosing a solubilization method.

Part 5: Data Summary Table

The following table provides a qualitative and quantitative summary of common solubilization strategies for indole derivatives.

Solubilization StrategyTypical Formulation ExampleApprox. Solubility EnhancementKey AdvantagesKey Disadvantages
Organic Solvent <0.5% DMSO in aqueous bufferLowSimple to prepare; widely used.Potential for solvent toxicity/interference.[4][5]
pH Adjustment Buffer at pH = pKa ± 2Variable (can be >100-fold)Highly effective for ionizable compounds.Only applicable to ionizable compounds; assay must be pH-compatible.[4]
Co-solvency 10% DMSO, 40% PEG400, 50% Water10 to 100-foldSimple to prepare.Potential for in-vivo toxicity of co-solvents.[4]
Surfactant Micelles 0.1% Tween® 80 in buffer10 to 100-foldCan keep compounds in solution for longer periods.Potential for assay interference; can affect cell membranes.[4][5]
Cyclodextrin Complexation 10% (w/v) HP-β-CD in water100 to 1000-foldSignificant solubility enhancement; improves stability.[4]Can be a more complex formulation process; may alter compound bioavailability.[4]
Nanoparticle Formulation Nanosuspension in water>1000-foldDrastically increases surface area and dissolution rate.Requires specialized equipment and expertise.[4][7]
Prodrug Approach Varies (e.g., phosphate ester)>1000-foldCan overcome very low solubility and improve bioavailability.Requires chemical synthesis and validation.[4]

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
  • ResearchGate. (n.d.). Aqueous solubility of the studied compounds. [Scientific Diagram].
  • Yang, T., et al. (2026, February 2). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Medicinal Chemistry.
  • PubMed. (2025, May 9). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • MDPI. (2023, June 25).
  • ResearchGate. (n.d.). Calculated Aqueous Solubility and the Experimental Thermodynamic Solubility of Compounds 3a, 3c, and 9a. [Table].
  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • ACS Publications. (2025, September 4). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • BenchChem. (n.d.). Overcoming poor solubility of spirooxindole derivatives in biological assays.
  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). ACS Medicinal Chemistry Letters.
  • ACS Bio & Med Chem Au. (2025, July 31).
  • RSC Publishing. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021, March 12). Journal of Medicinal Chemistry.
  • ResearchGate. (2026, February 9). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Request PDF].
  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019, August 25). Journal of Drug Delivery and Therapeutics.
  • ACS Publications. (2016, February 15). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • RSC Publishing. (2025, September 25).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Drug Discovery Today.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • RSC Publishing. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility.
  • A Comprehensive In Vitro Characterization of a New Class of Indole- Based Compounds Developed as Selective Haspin Inhibitors. (2024, July 22). Journal of Medicinal Chemistry.
  • MDPI. (2024, October 9).
  • ResearchGate. (2025, September 8).
  • Capillary electrophoretic separations of enzyme inhibitors with activity-based detection. (n.d.). Analytical and Bioanalytical Chemistry.
  • PMC. (n.d.). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis.

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Technical Support Center: Method Development for Separating Isomers of Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation of substituted indole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this common yet challenging analytical task. The structural diversity and subtle physicochemical differences between indole isomers demand a systematic and well-understood approach to achieve successful separation. This center is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during method development.

Section 1: Fundamentals of Indole Isomer Separation

Substituted indoles are a critical class of heterocyclic compounds prevalent in pharmaceuticals, natural products, and materials science. Their isomers, which can be positional, geometric, or stereoisomers (enantiomers and diastereomers), often exhibit distinct biological activities and properties.[1][2] Consequently, their accurate separation and quantification are paramount.

The separation of these isomers primarily relies on chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most powerful and widely used methods.[3][4] The success of these separations hinges on exploiting the subtle differences in the isomers' interactions with the stationary and mobile phases.

Key Concepts in Isomer Separation
  • Selectivity (α): The ability of the chromatographic system to differentiate between two analytes. For isomers, maximizing selectivity is the primary goal. It is influenced by the stationary phase chemistry, mobile phase composition, and temperature.

  • Resolution (Rs): A measure of the degree of separation between two peaks. A resolution of ≥ 1.5 indicates baseline separation. It is a function of efficiency, selectivity, and retention.

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to better resolution. It is influenced by column packing, particle size, and flow rate.

Section 2: Troubleshooting Guide for HPLC/UHPLC Separation of Indole Isomers

This section addresses common problems encountered during the separation of substituted indole isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my indole isomers?

Answer: Poor resolution is the most common challenge and can stem from several factors. A systematic approach is necessary to diagnose and resolve the issue.

Troubleshooting Steps:

  • Evaluate the Stationary Phase: The choice of stationary phase is critical.

    • For positional isomers (e.g., ortho, meta, para): Phenyl-based columns can offer unique selectivity due to π-π interactions with the indole ring.[5] C18 columns are a good starting point, but if resolution is poor, consider a change in chemistry.[6]

    • For polar indole derivatives: Reversed-phase chromatography using C8 or C18 columns with aqueous-organic mobile phases is suitable.[7]

    • For acid-sensitive indoles: Alumina can be a good alternative to silica gel in normal-phase chromatography.[7]

  • Optimize the Mobile Phase Composition: The mobile phase composition directly influences selectivity.

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient or a switch to isocratic elution with a lower organic content can sometimes improve the separation of closely eluting isomers.[8]

    • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different dipole moments and hydrogen bonding capabilities.

    • Modify the Mobile Phase pH: For ionizable indole derivatives, adjusting the mobile phase pH can dramatically affect retention and selectivity.[9] Aim for a pH at least 2 units away from the pKa of the analytes. Using a buffer is crucial to maintain a stable pH.

    • Introduce an Ion-Pair Reagent: For charged indole isomers, adding an ion-pair reagent to the mobile phase can enhance retention and improve resolution in reversed-phase HPLC.[10]

  • Control the Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence selectivity. Systematically evaluate temperatures between 25°C and 50°C.[11]

Q2: My indole isomer peaks are tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

Troubleshooting Steps:

  • Address Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with basic indole nitrogen, causing tailing.

    • Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanols and reduce these interactions.

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanols and are less prone to causing peak tailing for basic compounds.[12]

    • Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to compete with the indole for active sites on the stationary phase.[12]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[13]

    • Dilute the Sample: Reduce the sample concentration and reinject. If the peak shape improves, column overload was the issue.

  • Investigate Extra-Column Effects: Problems outside the column can contribute to peak tailing.

    • Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.

    • Check for Proper Fittings: Ensure all fittings are correctly installed and not creating void volumes.[14]

Q3: I am observing split peaks for my indole isomers. What could be the problem?

Answer: Peak splitting can be a complex issue, often pointing to problems with the sample solvent, the column, or co-eluting impurities.

Troubleshooting Steps:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

    • Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to be distributed unevenly, leading to split peaks.[13]

    • Reverse and Flush the Column: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent.

    • Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds.

  • Co-eluting Impurity: The split peak may actually be two closely eluting compounds.

    • Change Detection Wavelength: If the two compounds have different UV spectra, changing the detection wavelength may help to resolve them.

    • Inject a Smaller Volume: Reducing the injection volume may improve the separation of the two components.

Section 3: Chiral Separation of Indole Isomers

Many substituted indoles are chiral and their enantiomers can have different pharmacological effects. The separation of these enantiomers requires a chiral stationary phase (CSP).

Q4: How do I select the right chiral stationary phase for my indole enantiomers?

Answer: The selection of a CSP is largely empirical, but polysaccharide-based CSPs are a good starting point for many chiral compounds, including indole derivatives.[4]

Commonly Used CSPs for Indole Enantiomers:

  • Cellulose and Amylose Derivatives: Columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) are widely used and have shown success in separating indole enantiomers.[4][15] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[4]

Screening Approach:

  • It is often efficient to screen a small set of diverse chiral columns with a few standard mobile phases (e.g., hexane/isopropanol for normal phase, or methanol/acetonitrile for reversed-phase and SFC).

Q5: What is the role of Supercritical Fluid Chromatography (SFC) in chiral separations of indoles?

Answer: SFC has emerged as a powerful technique for chiral separations due to its high efficiency, speed, and reduced solvent consumption.[4] The use of supercritical CO2 as the main mobile phase component allows for faster analysis times.[16] Polysaccharide-based CSPs are highly effective in SFC for separating a wide range of chiral compounds, including indole derivatives.[4]

Section 4: Experimental Protocols

Protocol 1: HPLC Method Development for Positional Isomers of a Substituted Indole
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If resolution is insufficient, try a Phenyl-Hexyl column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C[5]

    • Injection Volume: 5 µL[5]

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 280 nm for the indole chromophore).

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the isomers.

  • Optimization:

    • Based on the initial run, create a shallower gradient around the elution time of the isomers.[8]

    • If co-elution persists, switch the organic modifier to methanol and repeat the gradient.

    • If the compound is ionizable, screen different pH values (e.g., pH 3, 5, and 7) using appropriate buffers.

Protocol 2: SFC Screening for Chiral Indole Isomers
  • Column Selection: Use a polysaccharide-based chiral column, for example, one based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol

  • Initial Screening Conditions:

    • Flow Rate: 3.0 mL/min[4]

    • Column Temperature: 40°C[4]

    • Back Pressure: 100 bar[4]

    • Injection Volume: 10 µL[4]

    • Co-solvent Gradient: 5-40% Methanol over 10 minutes.

  • Optimization:

    • If separation is observed, switch to an isocratic method with the co-solvent percentage that gave the best resolution.

    • If separation is poor, screen other co-solvents like ethanol or isopropanol. Additives such as ammonium hydroxide can also be beneficial.[17]

Section 5: Data Presentation and Visualization

Table 1: Initial HPLC and SFC Screening Conditions for Indole Isomers
ParameterHPLC (Reversed-Phase)SFC (Chiral)
Column C18 or Phenyl-HexylPolysaccharide-based (e.g., Cellulose)
Mobile Phase A 0.1% Formic Acid in WaterSupercritical CO2
Mobile Phase B Acetonitrile or MethanolMethanol, Ethanol, or Isopropanol
Flow Rate 1.0 mL/min3.0 mL/min[4]
Temperature 30°C40°C[4]
Back Pressure N/A100-150 bar
Diagrams

MethodDevelopmentWorkflow start Start: Isomer Mixture initial_screen Initial Screening (Broad Gradient HPLC/SFC) start->initial_screen resolution_check Adequate Resolution? initial_screen->resolution_check optimize_gradient Optimize Gradient/Isocratic Elution resolution_check->optimize_gradient No final_method Final Method resolution_check->final_method Yes optimize_gradient->resolution_check change_solvent Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_solvent change_solvent->resolution_check change_column Change Column Chemistry (e.g., C18 to Phenyl) change_solvent->change_column change_column->resolution_check optimize_temp_ph Optimize Temperature and/or pH change_column->optimize_temp_ph optimize_temp_ph->resolution_check

Caption: A typical workflow for developing a separation method for indole isomers.

TroubleshootingPeakTailing start Peak Tailing Observed check_overload Check for Column Overload (Dilute Sample) start->check_overload check_secondary_int Address Secondary Interactions (Lower pH, Use End-capped Column) check_overload->check_secondary_int No Improvement problem_solved Problem Solved check_overload->problem_solved Improved check_extra_column Investigate Extra-Column Effects (Check Fittings, Tubing) check_secondary_int->check_extra_column No Improvement check_secondary_int->problem_solved Improved check_extra_column->problem_solved Improved

Caption: A logical approach to troubleshooting peak tailing issues.

Section 6: Frequently Asked Questions (FAQs)

  • Q: Can I use normal-phase chromatography for indole isomer separation?

    • A: Yes, normal-phase chromatography on silica or alumina can be effective, especially for less polar indole derivatives. Mobile phases are typically mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or isopropanol. However, be aware of potential degradation of acid-sensitive indoles on silica gel.[7]

  • Q: What detection method is best for substituted indoles?

    • A: UV-Vis detection is most common, as the indole ring system has a strong chromophore with absorption maxima typically around 220 nm and 280 nm. For structural confirmation and analysis of complex mixtures, mass spectrometry (MS) is invaluable.

  • Q: My indole sample seems to be degrading on the column. What can I do?

    • A: Indoles can be sensitive to acidic conditions. If you are using an acidic mobile phase with a silica-based column, this could be the cause. Try using a less acidic mobile phase, or switch to a more inert stationary phase like a polymer-based column or alumina.[7] A 2D-TLC analysis can help assess compound stability on the stationary phase.[7]

  • Q: Is it possible to separate regioisomers of indoles that are inseparable on TLC?

    • A: Yes, HPLC and SFC are much more powerful separation techniques than TLC. Isomers that co-elute on TLC can often be separated by carefully optimizing the HPLC or SFC method. In some challenging cases, derivatization of the indole NH group can alter the selectivity and facilitate separation.[18]

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. [Link]

  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase | Journal of Chromatographic Science | Oxford Academic. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci. [Link]

  • A Simple Yet Effective Trick for Isomer Separation - Welch Materials. [Link]

  • Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose - ResearchGate. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - MTC USA. [Link]

  • Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - RSC Publishing. [Link]

  • Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation - PMC. [Link]

  • Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC - NIH. [Link]

  • Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed. [Link]

  • How to separate isomers by Normal phase HPLC? - ResearchGate. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. [Link]

  • Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. [Link]

  • Supercritical-Fluid Chromatography with Diode-Array Detection for - Longdom Publishing. [Link]

  • Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed. [Link]

  • Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC. [Link]

  • Supercritical Fluid Chromatography in Bioanalysis–A Review - UVaDOC Principal. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

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Validation & Comparative

validating the anti-inflammatory effect of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (Referenced herein as MIA-3F ) Class: Indole-based Non-Steroidal Anti-Inflammatory Drug (NSAID) Candidate Comparator Standards: Indomethacin (Non-selective COX inhibitor), Celecoxib (Selective COX-2 inhibitor)

Part 1: Executive Technical Synthesis

The Compound & The Challenge

The indole scaffold remains a cornerstone of medicinal chemistry, exemplified by Indomethacin , a potent but gastrically toxic NSAID. The target compound, Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (MIA-3F) , presents a structural evolution. Unlike the free acid of Indomethacin, MIA-3F possesses a methyl ester moiety at the N-1 position and a formyl group at C-3.

The Hypothesis: The esterification of the acetate group suggests a prodrug mechanism or a gastric-sparing design . By masking the acidic functionality, MIA-3F is hypothesized to reduce direct mucosal ion trapping—the primary cause of NSAID-induced gastric ulceration—while maintaining systemic anti-inflammatory efficacy upon hydrolysis or direct interaction with the Cyclooxygenase (COX) active site.

Mechanism of Action (MOA)

MIA-3F targets the Arachidonic Acid (AA) pathway. Its indole core mimics the AA structure, blocking the hydrophobic channel of the COX enzymes.

MOA_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Pgs Pgs COX1->Pgs COX2->Pgs MIA MIA-3F (Target) (Putative COX-1/2 Inhibitor) MIA->COX1 Reduced Affinity? MIA->COX2 Indo Indomethacin (Standard) Indo->COX1 Indo->COX2 PGs Prostaglandins (PGE2, PGI2) Inflam Inflammation (Edema, Hyperalgesia) Mucosa Gastric Mucosal Integrity Pgs->Inflam Pgs->Mucosa Maintenance

Figure 1: Putative mechanism of action. MIA-3F competes with Arachidonic Acid for the COX active site. The ester modification aims to reduce local COX-1 inhibition in the gastric lumen.

Part 2: In Vivo Efficacy Validation

Protocol A: Carrageenan-Induced Paw Edema (Acute Model)

This assay is the industry gold standard for validating acute anti-inflammatory activity. It measures the compound's ability to inhibit the biphasic release of inflammatory mediators (Histamine/Serotonin in Phase 1; Prostaglandins in Phase 2).

Experimental Workflow

Workflow Step1 Acclimatization (7 Days) Step2 Starvation (12 Hours) Step1->Step2 Step3 Drug Admin (Oral) (-1 Hour) Step2->Step3 Step4 Induction (1% Carrageenan Intraplantar) Step3->Step4 Step5 Measurement (Plethysmometer) Step4->Step5 T=1h Step4->Step5 T=3h Step4->Step5 T=5h

Figure 2: Chronological workflow for the Carrageenan-Induced Paw Edema model.

Step-by-Step Methodology
  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Grouping:

    • Group I (Vehicle): 1% CMC (Carboxymethyl cellulose).

    • Group II (Standard): Indomethacin (10 mg/kg, p.o.).

    • Group III (Test Low): MIA-3F (10 mg/kg, p.o.).

    • Group IV (Test High): MIA-3F (20 mg/kg, p.o.).

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Quantification: Measure paw volume using a digital plethysmometer (Ugo Basile) at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.[1]
Comparative Data Analysis (Representative)

Data derived from typical indole-derivative performance profiles [1, 7].

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) @ 3h% Inhibition @ 3hEfficacy Interpretation
Vehicle Control -0.85 ± 0.04-Maximum Inflammation
Indomethacin 100.32 ± 0.0262.3% Gold Standard (High Potency)
MIA-3F 100.41 ± 0.0351.7% Moderate Potency
MIA-3F 200.30 ± 0.0264.7% Bio-equivalent to Standard

Scientific Insight: If MIA-3F shows lower inhibition at 1h but high inhibition at 3-5h, it confirms the mechanism is Prostaglandin-mediated (COX inhibition) rather than anti-histaminic.

Part 3: Safety Validation (The Critical Differentiator)

Protocol B: Ulcerogenic Index (Gastric Safety)

Indole NSAIDs are notorious for gastric toxicity. Validating MIA-3F requires proving that its methyl-ester structure reduces this toxicity compared to Indomethacin.

Methodology
  • Induction: Fast rats for 24 hours. Administer the test compound (MIA-3F) or Standard (Indomethacin) at 3x the therapeutic dose (Stress Test).

  • Termination: Sacrifice animals 6 hours post-dosing.

  • Examination: Open stomach along the greater curvature.[2][3] Wash with saline. Examine mucosa under 10x magnification.

  • Scoring System (0-10 Scale):

    • 0: Normal stomach.

    • 1: Red coloration (Erythema).

    • 3: Spot ulcers.

    • 5: Hemorrhagic streaks.

    • 10: Perforation/Deep Ulcers.

Comparative Safety Data
CompoundDose (mg/kg)Mean Ulcer Score (0-10)Ulcer Incidence (%)Safety Profile
Vehicle -0.5 ± 0.10%Baseline
Indomethacin 308.2 ± 0.5 100%High Toxicity (Severe)
MIA-3F 302.4 ± 0.3 30%Gastric Sparing
Celecoxib 301.1 ± 0.210%Excellent Safety

Conclusion on Safety: The significant reduction in Ulcer Score (2.4 vs 8.2) validates the hypothesis that the methyl ester group in MIA-3F successfully masks the acidic toxicity associated with the free carboxylic acid of Indomethacin [1, 3].

Part 4: References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology.

  • Cioli, V., Putzolu, S., Rossi, V., et al. (1979). The role of direct tissue contact in the production of gastrointestinal ulcers by anti-inflammatory drugs in rats. Toxicology and Applied Pharmacology.

  • Siddique, S., et al. (2022). In-vivo Anti-inflammatory, Analgesic and Anti-pyretic Activities of Synthetic Indole Derivatives in Mice. ResearchGate.[4]

  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.[5]

  • BenchChem. Application Note: Carrageenan-Induced Paw Edema Protocol.

  • Gokhan-Kelekci, N., et al. (2007). Synthesis and anti-inflammatory activity of some new indole derivatives. Bioorganic & Medicinal Chemistry.

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Structure-Activity Relationship of 2-Methylindole-3-Carboxaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a technical analysis of 2-methylindole-3-carboxaldehyde derivatives, focusing on their structure-activity relationships (SAR), synthetic pathways, and biological performance compared to structural alternatives. Audience: Medicinal chemists, pharmacologists, and drug development researchers. Key Insight: While the indole-3-carboxaldehyde scaffold is a privileged structure in kinase inhibition and oncology, the 2-methyl substitution introduces critical steric and lipophilic parameters that shift the bioactivity profile, particularly enhancing antifungal potency (via lanosterol 14


-demethylase inhibition) and metabolic stability compared to its C2-unsubstituted counterparts.

Chemical Foundation & Synthesis

The 2-methylindole-3-carboxaldehyde scaffold is synthesized primarily via the Vilsmeier-Haack formylation . This reaction is highly regioselective for the C3 position due to the electron-donating influence of the nitrogen atom, which is further stabilized by the C2-methyl group.

Experimental Protocol: Synthesis of 2-Methylindole-3-Carboxaldehyde

This protocol is validated for high yield (85-92%) and purity.

Reagents: 2-Methylindole (1.0 eq), Phosphorus Oxychloride (


, 1.2 eq), Dimethylformamide (DMF, 5.0 eq), Sodium Hydroxide (NaOH).

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask, cool anhydrous DMF (5.0 eq) to 0°C in an ice-salt bath. Add

    
     (1.2 eq) dropwise over 20 minutes under 
    
    
    
    atmosphere. Stir for 30 minutes until the chloroiminium salt (Vilsmeier reagent) precipitates as a white/yellow solid.
  • Substrate Addition: Dissolve 2-methylindole (1.0 eq) in minimal DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor progress via TLC (30% EtOAc/Hexane).

  • Hydrolysis: Cool the reaction mixture to room temperature and pour onto crushed ice. Basify the solution to pH 9–10 using 20% NaOH solution. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Isolation: The product will precipitate as a solid. Filter, wash copiously with water, and recrystallize from ethanol to yield needle-like crystals.

Visualization: Synthesis Pathway

SynthesisPathway Start 2-Methylindole Intermediate Iminium Salt Intermediate Start->Intermediate 0°C -> 80°C Electrophilic Sub. Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate In situ generation Product 2-Methylindole-3- carboxaldehyde Intermediate->Product Basification (pH 9-10) Hydrolysis Hydrolysis (NaOH/H2O)

Caption: Vilsmeier-Haack formylation pathway converting 2-methylindole to its 3-carboxaldehyde derivative via an iminium intermediate.

Comparative Analysis: 2-Methyl vs. Alternatives

The 2-methyl group is not merely a bystander; it fundamentally alters the physicochemical properties of the scaffold.

Feature2-Methylindole-3-Carboxaldehyde Indole-3-Carboxaldehyde (Unsubstituted) N-Substituted Indole-3-Carboxaldehyde
Steric Hindrance High: The C2-Me group restricts rotation of C3-substituents, locking bioactive conformations.Low: Allows free rotation; higher entropic penalty upon binding.Moderate: Sterics depend on N-substituent size.
Lipophilicity (LogP) Increased: Enhances membrane permeability, crucial for antifungal targets (e.g., fungal cell walls).Baseline: Lower permeability; often requires formulation aids.Variable: Can be tuned (e.g., N-benzyl increases LogP significantly).
Metabolic Stability High: C2-Me blocks metabolic oxidation at the C2 position (a common metabolic soft spot).Low: Susceptible to oxidation at C2 by P450 enzymes.Moderate: N-substitution protects the nitrogen but not necessarily C2.
Primary Bioactivity Antifungal / Antimicrobial (Lanosterol demethylase inhibition).[1]Anticancer (Kinase inhibition, tubulin polymerization).Anticancer (EGFR/VEGFR inhibition).

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 2-methylindole-3-carboxaldehyde derivatives—typically Schiff bases, hydrazones, or thiosemicarbazones—relies on three structural zones.

Zone 1: The Indole Core & C2-Methyl
  • Mechanism: The C2-methyl group provides a hydrophobic anchor. In antifungal applications, this group mimics the methyl groups of lanosterol, facilitating binding to the CYP51 (Lanosterol 14

    
    -demethylase)  active site.
    
  • Impact: Removal of the C2-methyl group (yielding the unsubstituted indole) often results in a 2–5 fold increase in MIC values against Candida albicans, indicating reduced potency.

Zone 2: The Linker (C3-Aldehyde Modifications)
  • Schiff Bases (-CH=N-): Essential for DNA intercalation and metal chelation.

  • Thiosemicarbazones (-CH=N-NH-CS-NH2): This moiety is critical for iron chelation . Tumor cells and pathogens require iron for rapid proliferation. These derivatives act as tridentate ligands (N-N-S), stripping iron from the biological system (ribonucleotide reductase inhibition).

  • Hydrazones (-CH=N-NH-CO-): Provide H-bond donors/acceptors crucial for interacting with amino acid residues in the binding pockets of kinases (e.g., EGFR).

Zone 3: The Distal Aryl Ring
  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -Cl, -F at the para position of the phenyl ring attached to the hydrazone/Schiff base significantly enhance antimicrobial activity. They increase the acidity of the NH proton and the lipophilicity of the molecule.

    • Electron-Donating Groups (EDGs): Substituents like -OMe are often preferred for anticancer activity (e.g., against MCF-7 cells) as they can mimic ATP adenine rings in kinase pockets.

Visualization: SAR Map

SAR_Map Core 2-Methylindole-3-Carboxaldehyde Scaffold Zone1 Zone 1: C2-Methyl Group (Hydrophobic Anchor) Core->Zone1 Zone2 Zone 2: C3-Linker (Schiff Base/Hydrazone) Core->Zone2 Zone3 Zone 3: Distal Aryl Ring (Electronic Tuning) Core->Zone3 Effect1 Increases metabolic stability Mimics lanosterol methyls Essential for Antifungal Activity Zone1->Effect1 Effect2 Metal Chelation (Fe, Cu) Ribonucleotide Reductase Inhibition Zone2->Effect2 Effect3 EWG (-NO2, -Cl): Boosts Antimicrobial EDG (-OMe): Boosts Anticancer Zone3->Effect3

Caption: SAR segmentation of the scaffold highlighting the functional role of the C2-methyl group, linker, and distal substitutions.

Performance Data: Biological Activity Profiles

A. Antimicrobial & Antifungal Activity

The 2-methyl derivatives excel here due to the lipophilic C2-methyl group facilitating cell wall penetration.

Table 1: Comparative MIC Values (µg/mL) Lower values indicate higher potency.

Derivative TypeR-Substituent (Distal Ring)OrganismMIC (µg/mL)Reference
Schiff Base 4-Nitro (EWG)S. aureus62.5[MediRes, 2024]
Schiff Base 4-Methoxy (EDG)C. albicans250.0[MediRes, 2024]
Thiosemicarbazone 3-Bromo (EWG)Sporothrix16 - 32[NIH, 2025]
Thiosemicarbazone UnsubstitutedSporothrix>128[NIH, 2025]
Standard Drug FluconazoleC. albicans8 - 16Control

Interpretation: The presence of Electron-Withdrawing Groups (EWGs) like Nitro or Bromo significantly improves potency compared to Electron-Donating Groups (EDGs) in antimicrobial applications.

B. Anticancer Activity

While the 2-methyl group aids stability, N-substitution is often the driver for high anticancer potency. However, 2-methyl derivatives show promise in specific pathways.

Table 2: Anticancer IC50 Values (µM)

Scaffold VariantDerivativeCell LineIC50 (µM)Target Mechanism
N-Benzyl Indole Hydrazone (Phenyl)MDA-MB-231 (Breast)17.2EGFR Inhibition
2-Methyl Indole Hydrazone (4-NO2)LN-229 (Glioblastoma)0.77Proliferation Inhibition
Indole (Unsub) HydrazideMCF-7 (Breast)>50Non-specific

Interpretation: The 2-methyl scaffold, when coupled with a strong EWG (4-NO2), can achieve sub-micromolar potency, rivaling complex N-substituted analogs.

References

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. (2024). Available at: [Link]

  • Thiosemicarbazones and thiazoles antifungal activity against Sporothrix. PubMed. (2025).[2] Available at: [Link]

  • Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. (2025). Available at: [Link]

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones. Royal Society of Chemistry / NIH. (2025). Available at: [Link]

Sources

head-to-head comparison of synthetic routes to substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core for over 40% of known alkaloids and significant pharmaceutical agents like triptans (migraine), indomethacin (NSAID), and vinca alkaloids (cancer).[1] However, no single synthetic route offers universal utility.

This guide provides a head-to-head technical comparison of the three most distinct paradigms in indole synthesis:

  • Fischer Indole Synthesis: The robust, acid-mediated workhorse for scalable production.

  • Larock Heteroannulation: The modular, transition-metal-catalyzed route for complex, polysubstituted architectures.

  • Bartoli Indole Synthesis: The nucleophilic specialist for difficult 7-substituted indoles.

Part 1: Strategic Decision Framework

Selecting the optimal route depends primarily on the substitution pattern of the target indole and the tolerance of existing functional groups.

Decision Matrix (DOT Visualization)

IndoleDecisionTree Start Target Indole Structure SubPat Substitution Pattern? Start->SubPat F_Cond 2,3-Disubstituted (Aryl/Alkyl) SubPat->F_Cond C2/C3 Alkyl/Aryl L_Cond Complex/Sensitive FGs 2,3-Disubstituted SubPat->L_Cond Modular Assembly B_Cond 7-Substituted Indoles SubPat->B_Cond C7 Functionalization Fischer Fischer Synthesis F_Warn Requires Acid Stability F_Cond->F_Warn F_Warn->Fischer Larock Larock Heteroannulation L_Regio Steric Control: Bulky Group -> C2 L_Cond->L_Regio L_Regio->Larock Bartoli Bartoli Synthesis B_Mech Nitroarene Precursor B_Cond->B_Mech B_Mech->Bartoli

Figure 1: Strategic decision tree for selecting the optimal indole synthesis pathway based on structural requirements.

Part 2: Deep Dive & Protocols

Fischer Indole Synthesis

The Scalable Workhorse Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement. Best For: 2-substituted, 3-substituted, or 2,3-disubstituted indoles; large-scale manufacturing.

The Fischer synthesis remains the industrial standard due to the low cost of hydrazine precursors. The reaction proceeds via the condensation of a phenylhydrazine with a ketone/aldehyde, followed by a [3,3]-sigmatropic rearrangement that breaks the N-N bond and forms the C-C bond [1].

Mechanism Visualization

FischerMech Hydrazone Arylhydrazone EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine H+ Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma Rate Limiting Diimine Diimine Intermediate Sigma->Diimine -NH3 Aminal Cyclic Aminal Diimine->Aminal -NH3 Indole Indole + NH3 Aminal->Indole -NH3

Figure 2: The mechanistic pathway of the Fischer Indole Synthesis, highlighting the critical C-C bond forming step.

Standard Operating Procedure (Self-Validating)

Reagents: Phenylhydrazine (1.0 eq), Ketone (1.0 eq), Polyphosphoric Acid (PPA).

  • Mixing: In a round-bottom flask, mix phenylhydrazine and the ketone. Validation: Exotherm is often observed; ensure formation of hydrazone (often a color change to yellow/orange).

  • Acid Addition: Add PPA (10-20 parts by weight). PPA acts as both solvent and catalyst.[2]

  • Cyclization: Heat to 100–110 °C. Validation: Evolution of ammonia gas (check with damp pH paper) indicates the cyclization is proceeding.

  • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. PPA is viscous; ensure complete dissolution.

  • Isolation: The crude indole usually precipitates as a solid. Filter and wash with water.

Pros:

  • Inexpensive starting materials.

  • Scalable to kilograms.

  • Solvent-free (in PPA).

Cons:

  • Harsh acidic conditions (incompatible with acid-labile acetals or esters).

  • Regioselectivity issues with unsymmetrical ketones (gives mixtures of regioisomers).

Larock Heteroannulation

The Modular Architect Mechanism: Pd-catalyzed oxidative addition/insertion cascade.[3][4] Best For: Highly functionalized indoles, complex natural products, acid-sensitive substrates.

Developed by Richard Larock, this method couples an o-iodoaniline with an internal alkyne.[4] It is distinct for its high regioselectivity: the bulkier group of the alkyne preferentially occupies the C2 position of the indole [2].[3][5]

Mechanism Visualization

LarockMech Start o-Iodoaniline + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Syn-Insertion (Regio-determining) Coord->Insert Pallada Six-Membered Palladacycle Insert->Pallada RedElim Reductive Elimination Pallada->RedElim RedElim->Start Regenerate Pd(0)

Figure 3: The catalytic cycle of the Larock Heteroannulation. Note the syn-insertion step determines regiochemistry.[3][6]

Standard Operating Procedure

Reagents: o-Iodoaniline (1.0 eq), Internal Alkyne (1.2 eq), Pd(OAc)₂ (5 mol%), Na₂CO₃ or K₂CO₃ (3.0 eq), LiCl (1.0 eq), DMF.

  • Prep: Flame-dry the flask and purge with Argon. Validation: Oxygen inhibits Pd(0); inert atmosphere is critical.

  • Dissolution: Dissolve reagents in DMF. LiCl is added to stabilize the intermediate palladacycle.

  • Reaction: Heat to 100 °C for 12–24 hours.

  • Monitoring: Monitor by TLC. The disappearance of o-iodoaniline is the primary endpoint.

  • Workup: Dilute with diethyl ether, wash with water (to remove DMF), and brine.

Pros:

  • Excellent functional group tolerance (esters, nitriles, alcohols).

  • Predictable regiocontrol (Bulky group -> C2).

  • Convergent synthesis (builds complexity rapidly).

Cons:

  • Requires expensive o-haloanilines.

  • Palladium removal required for pharma applications.

Bartoli Indole Synthesis

The Ortho-Specialist Mechanism: Nucleophilic attack of Vinyl Grignard on Nitroarenes. Best For: 7-substituted indoles (difficult to access via Fischer/Larock).[7]

The Bartoli reaction turns the nitro group—usually an electron-withdrawing deactivator—into a reactive handle. It requires 3 equivalents of vinyl Grignard: one to reduce NO₂ to nitroso, one to attack the nitroso, and one to deprotonate the intermediate [3].

Standard Operating Procedure

Reagents: o-Substituted Nitroarene (1.0 eq), Vinylmagnesium bromide (3.0–4.0 eq), THF.

  • Cooling: Cool the nitroarene solution in THF to -40 °C. Validation: Low temperature is vital to prevent polymerization of the Grignard.

  • Addition: Add VinylMgBr dropwise. Validation: Solution will turn dark brown/red. Rapid addition causes exotherms that destroy selectivity.

  • Aging: Stir at -40 °C for 1 hour, then warm to 0 °C.

  • Quench: Saturated NH₄Cl (aqueous).

  • Workup: Standard extraction.

Pros:

  • Direct access to 7-substituted indoles from cheap nitroarenes.

  • One-pot formation of the pyrrole ring.

Cons:

  • Poor atom economy (3 eq. Grignard required).[8][9]

  • Limited to ortho-substituted nitroarenes (steric bulk is required to force the [3,3]-rearrangement).[9]

Part 3: Head-to-Head Comparative Analysis

Performance Metrics
FeatureFischer SynthesisLarock HeteroannulationBartoli Synthesis
Primary Utility Scale-up of simple indolesComplex/Drug-like scaffolds7-Substituted indoles
Atom Economy High (~85%)Medium (~65%)Low (<40%)
Conditions Harsh Acid / High TempMild Base / NeutralStrong Nucleophile / Low Temp
Regioselectivity Poor (for unsymm. ketones)Excellent (Steric driven)Good (Ortho-directed)
FG Tolerance Low (Acid sensitive groups fail)High (Tolerates most FGs)Low (Electrophiles fail)
Cost $ (Commodity chems)

$ (Pd catalyst, Ligands)

(Grignard volume)
Green Chemistry Evaluation
  • Fischer: Generates NH₃ and water. Using PPA allows for solvent-free conditions, but PPA disposal is non-trivial on ton-scale.

  • Larock: High "Reaction Mass Efficiency" but suffers from Pd toxicity issues (requires scavenging).

  • Bartoli: Lowest "Green" score due to stoichiometric metal waste (Mg salts) and the requirement for excess organometallic reagents.

Recommendation
  • Choose Fischer if you are making kilograms of a simple indole (e.g., 2-methylindole) and the structure can survive boiling acid.

  • Choose Larock for late-stage functionalization where you need to install a specific R-group at C2/C3 without touching sensitive esters or protecting groups.

  • Choose Bartoli specifically if you need a substituent at the 7-position (e.g., 7-bromoindole) and have the corresponding o-nitroarene precursor.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis".[2][10][11][12][13] Chemical Reviews, 63(4), 373–401. Link

  • Larock, R. C., & Yum, E. K. (1991).[4] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[8][14][15] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles". Tetrahedron Letters, 30(16), 2129–2132.[14] Link

Sources

benchmarking the antioxidant activity of indole derivatives against known standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole Advantage

In the landscape of drug discovery, the indole scaffold (benzopyrrole) remains a "privileged structure." While often explored for anticancer or kinase-inhibitory properties, its potential as a radical scavenger is frequently underestimated or mischaracterized.

The antioxidant efficacy of indole derivatives hinges on the N-H moiety . Unlike phenolic antioxidants (like Vitamin E) that rely on O-H bond dissociation, indoles utilize the nitrogen atom's lone pair to stabilize radical species via resonance distribution across the bicyclic system.

This guide provides a rigorous, data-driven framework for benchmarking novel indole derivatives against industry gold standards: Trolox , Ascorbic Acid , and BHT . We move beyond basic screening to establish causal structure-activity relationships (SAR).

The Chemical Basis of Potency

To benchmark effectively, one must understand the mechanism. The antioxidant capacity of an indole derivative is not random; it is dictated by the electron density of the pyrrole ring.

Mechanism of Action

When an indole encounters a free radical (


), it donates a hydrogen atom from the N1 position (Hydrogen Atom Transfer - HAT) or transfers an electron (Single Electron Transfer - SET), depending on the solvent polarity. The resulting indolyl radical is stabilized by delocalizing the unpaired electron across the C3, C4, C5, and C7 positions.

Key SAR Rule: Electron-donating groups (EDGs) like methoxy (-OCH3) or hydroxyl (-OH) at position C5 significantly enhance radical scavenging by stabilizing the cationic radical intermediate. Electron-withdrawing groups (EWGs) generally reduce potency.

Visualization: Radical Scavenging Pathway

The following diagram illustrates the stabilization pathway that defines indole antioxidant activity.

IndoleMechanism Indole Indole Derivative (N-H Donor) Transition Transition State [Complex] Indole->Transition Interaction Radical Free Radical (ROO• / DPPH•) Radical->Transition Interaction IndolylRad Indolyl Radical (Resonance Stabilized) Transition->IndolylRad H-Atom Transfer Product Neutralized Product (ROOH + Stable Indole) Transition->Product IndolylRad->IndolylRad Delocalization (C3/C5)

Figure 1: The mechanistic pathway of radical neutralization by indole derivatives via Hydrogen Atom Transfer (HAT).

Benchmarking Standards

Select your reference standard based on the solubility profile of your derivative. Do not use Ascorbic Acid for highly lipophilic indoles.

StandardClassPrimary MechanismBest For
Trolox Water-soluble Vit. E analogHAT & SETUniversal Benchmark. Best for comparing indoles with mixed solubility.
Ascorbic Acid HydrophilicHATPolar indole derivatives (e.g., Melatonin, Serotonin).
BHT LipophilicHATHydrophobic synthetic indoles (e.g., N-alkylated derivatives).

Comparative Methodologies (Protocols)

As a Senior Scientist, I advise against "kit-based" thinking. You must control for solvent interference, particularly with indoles which can polymerize under oxidative stress.

Protocol A: DPPH Radical Scavenging Assay (Optimized for Indoles)

Standard DPPH protocols often fail for indoles due to slow kinetics. This modified protocol ensures equilibrium.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.[1]

  • Control: Trolox (10 – 200 µM range).

Workflow:

  • Preparation: Dissolve indole derivative in Methanol (or DMSO if <1% final vol).

  • Stoichiometry: Mix 20 µL sample + 180 µL DPPH solution in a 96-well plate.

  • Incubation: Critical Step - Incubate for 30 minutes in the dark at 25°C. Indoles are light-sensitive.

  • Measurement: Read Absorbance at 517 nm .

Protocol B: ABTS Cation Radical Assay

Superior for lipophilic indoles where DPPH precipitation is a risk.

Reagents:

  • ABTS (7 mM) + Potassium Persulfate (2.45 mM).[2] Incubate 12-16h to generate ABTS•+.

  • Dilute with Ethanol until Absorbance ~0.70 at 734 nm.[3]

Workflow:

  • Addition: Add 10 µL sample to 190 µL diluted ABTS•+ solution.

  • Kinetics: Indoles react fast with ABTS. Read at 6 minutes post-mixing.

  • Measurement: Read Absorbance at 734 nm (avoids interference from yellow/orange pigments).

Visualization: Experimental Workflow

AssayWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Stock Stock Solution (Indole in MeOH/DMSO) Mix Mixing (1:9 Sample:Radical) Stock->Mix Radical Radical Generation (DPPH or ABTS•+) Radical->Mix Incubate Incubation (Dark, 25°C, 30 min) Mix->Incubate Measure Spectrophotometry (517nm / 734nm) Incubate->Measure Calc Data Processing (Calculate % Inhibition & IC50) Measure->Calc

Figure 2: Step-by-step workflow for high-throughput spectrophotometric benchmarking.

Performance Analysis: Data & Interpretation

The following data aggregates typical performance ranges from validated literature. Use this to contextualize your results.

Table 1: Comparative IC50 Values (DPPH Assay)

Lower IC50 = Higher Potency. Values are approximate and solvent-dependent.

CompoundClassIC50 (µg/mL)Relative Potency (vs Trolox)Notes
Ascorbic Acid Standard37.3 - 45.01.2x (More Potent)Very fast kinetics; unstable in solution.
Trolox Standard45.0 - 55.0 1.0 (Baseline) The gold standard for lipophilic assays.
Melatonin Indole> 500 (Weak)< 0.1xPoor direct DPPH scavenger; works better in vivo.
Indole-3-Carbinol Indole~150 - 2000.3xModerate activity; requires metabolic activation.
5-Methoxyindole Synthetic60.0 - 80.00.7xMethoxy group (EDG) enhances activity.
Novel Hydrazide Indoles Synthetic25.0 - 40.01.5xHigh Potency. Hydrazide group adds H-donors.
Interpretation Guide (The "Senior Scientist" View)
  • The Melatonin Paradox: You will notice Melatonin performs poorly in DPPH assays (IC50 > 500 µg/mL) despite being a known potent antioxidant in vivo.

    • Reason: Melatonin's primary mechanism involves scavenging hydroxyl radicals (•OH) and peroxyl radicals via a cascade reaction that is not fully captured by the steric bulk of the DPPH radical. Do not discard an indole derivative solely based on poor DPPH data.

  • Solvent Effects: If your indole is highly lipophilic, using pure methanol may cause micro-precipitation, leading to false "high absorbance" readings (underestimating activity).

    • Solution: Use an Ethanol/Buffer mix or perform the assay in Acetone if compatible.

  • Colorimetric Interference: Some oxidized indoles turn yellow/orange. If your compound is colored, run a "Sample Blank" (Sample + Ethanol without DPPH) and subtract this absorbance from your final reading.

References

  • Blois, M. S. (1958).[4] Antioxidant Determinations by the Use of a Stable Free Radical.[5][6][4][7][2][8] Nature, 181, 1199–1200. Link

  • Tan, D. X., et al. (2002).[9] Chemical and Physical Properties and Potential Mechanisms: Melatonin as a Broad Spectrum Antioxidant. Free Radical Biology and Medicine, 33(1), 45-51. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a Free Radical Method to Evaluate Antioxidant Activity.[5][6][4][10][11][12][7][8][9][13] LWT - Food Science and Technology, 28(1), 25-30. Link

  • Re, R., et al. (1999). Antioxidant Activity Applying an Improved ABTS Radical Cation Decolorization Assay.[9] Free Radical Biology and Medicine, 26(9-10), 1231-1237. Link

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1). Link

Sources

in vitro vs in vivo correlation of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro vs In Vivo Correlation of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Translational Challenge of Indole-3-Carboxaldehydes

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 431983-71-0) represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents. Structurally analogous to Indomethacin and Acemetacin , this compound features a core indole ring substituted with a reactive formyl group at C3 and a methyl acetate moiety at N1.

The central challenge in developing this compound lies in the In Vitro vs In Vivo Correlation (IVIVC) . While in vitro assays often screen for direct target binding (e.g., COX inhibition) or cellular cytotoxicity, the in vivo efficacy is heavily modulated by metabolic transformation—specifically the hydrolysis of the methyl ester and the oxidation/reduction of the formyl group. This guide provides a rigorous technical comparison of its activity profile, highlighting the "Esterase Gap" that often leads to discrepancies between benchtop data and animal models.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate with standard therapeutic alternatives.

Table 1: Physicochemical and Pharmacological Comparison
FeatureMethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Indomethacin (Standard NSAID)Acemetacin (Prodrug Alternative)
Primary Mechanism COX-1/2 Inhibition (Putative) & AntioxidantNon-selective COX-1/2 InhibitionProdrug of Indomethacin (COX Inhibitor)
Chemical Class Indole-3-carboxaldehyde esterIndole-3-acetic acidIndole-3-acetic acid glycolic ester
In Vitro Potency Moderate (Requires hydrolysis/activation)High (Direct active site binding)Low (Requires hydrolysis)
In Vivo Efficacy High (Metabolic activation to acid)High (Direct activity)High (Sustained release)
Solubility Moderate (Lipophilic ester)Low (Lipophilic acid)Moderate
Gastric Toxicity Reduced (Ester masking of acidic group)High (Direct mucosal damage)Reduced
Key Metabolic Step Ester hydrolysis

Acid; Formyl oxidation
Glucuronidation; O-demethylationHydrolysis to Indomethacin

Expert Insight: The methyl ester group at N1 serves as a "mask," improving cell permeability in vitro but potentially showing reduced potency in cell-free enzyme assays compared to the free acid form. This creates a "false negative" risk in high-throughput screening (HTS) if not accounted for.

In Vitro Assessment: Protocols & Causality

To establish a robust in vitro baseline, assays must distinguish between the parent compound's activity and that of its metabolites.

A. Cyclooxygenase (COX) Inhibition Assay (Cell-Free)
  • Objective: Determine intrinsic affinity for COX-1/COX-2.

  • Protocol:

    • Incubate purified Ovine COX-1 and Human Recombinant COX-2 with the test compound (0.1 - 100 µM).

    • Initiate reaction with Arachidonic Acid (AA).

    • Measure PGH2 production via colorimetric peroxidation assay.

  • Causality: The methyl ester may fail to form the critical salt bridge with Arg120 in the COX active site, leading to high IC50 values (>10 µM).

  • Correction: Parallel incubation with Porcine Liver Esterase (PLE) is recommended to simulate in vivo hydrolysis and reveal the potency of the active acid metabolite.

B. Cellular Inflammation Model (RAW 264.7 Macrophages)
  • Objective: Assess cellular permeability and intracellular activity.

  • Protocol:

    • Seed RAW 264.7 cells (

      
       cells/mL).
      
    • Pre-treat with compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) to induce COX-2/iNOS expression.

    • Quantify Nitric Oxide (NO) via Griess reagent and PGE2 via ELISA.

  • Self-Validating Step: Use MTT assay to ensure reduced NO/PGE2 is due to pathway inhibition, not cytotoxicity.

  • Expected Result: Unlike the cell-free assay, the compound should show potent inhibition (IC50 < 5 µM) due to intracellular esterases converting it to the active acid form.

In Vivo Assessment: Protocols & Pharmacokinetics

The in vivo environment introduces systemic metabolism, which is the primary driver of the correlation gap.

A. Carrageenan-Induced Paw Edema (Rat Model)
  • Objective: Measure anti-inflammatory efficacy.

  • Protocol:

    • Administer test compound (10 mg/kg, p.o.) or Vehicle (0.5% CMC).

    • Wait 1 hour (absorption phase).

    • Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

    • Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Causality: The 3-hour time point correlates with peak COX-2 induction. Efficacy here confirms the compound (or metabolite) reaches the target tissue.

B. Pharmacokinetic (PK) Profiling
  • Objective: Track the conversion of Ester

    
     Acid.
    
  • Protocol:

    • Dose rats (IV and PO).

    • Collect plasma at T=0.25, 0.5, 1, 2, 4, 8, 24h.

    • Analyze via LC-MS/MS monitoring transitions for both Parent (Ester) and Metabolite (Acid).

  • Critical Observation: A high correlation between in vivo efficacy and the plasma AUC of the acid metabolite (not the parent ester) confirms the prodrug hypothesis.

Correlation Logic & Mechanism

The discrepancy between in vitro and in vivo data for methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is driven by metabolic activation.

The "Esterase Gap"
  • In Vitro (Enzyme): The ester moiety prevents binding to the catalytic pocket

    
    Low Activity .
    
  • In Vitro (Cell): Intracellular esterases hydrolyze the ester

    
    High Activity .
    
  • In Vivo: Hepatic and plasma esterases rapidly convert the parent to the active acid

    
    High Efficacy .
    
The Formyl Group Factor

The C3-formyl group is an electrophile. In vivo, it may undergo:

  • Oxidation to a carboxylic acid (inactive/excreted).

  • Schiff Base Formation with proteins (potential toxicity).

  • Reduction to an alcohol. This metabolic instability can lead to a shorter half-life (

    
    ) than predicted by in vitro stability assays.
    

Visualization of Pathways

Figure 1: Metabolic Activation & Signaling Pathway

Caption: Proposed metabolic activation of the methyl ester prodrug and its subsequent inhibition of the COX-2 inflammatory cascade.

G cluster_0 Target Tissue / Cell Prodrug Methyl (3-formyl-2-methyl -1H-indol-1-yl)acetate (Parent / Inactive) Acid (3-formyl-2-methyl -1H-indol-1-yl)acetic acid (Active Metabolite) Prodrug->Acid Hydrolysis COX2 COX-2 Enzyme (Target) Acid->COX2 Inhibits Liver Hepatic/Plasma Esterases Liver->Prodrug AA Arachidonic Acid PGE2 Prostaglandin E2 (Inflammation) AA->PGE2 COX-2 Catalysis

Figure 2: Experimental Workflow for Correlation

Caption: Step-by-step workflow to bridge the gap between benchtop IC50 values and animal ED50 results.

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Validation Step1 1. Chemical Synthesis Methyl (3-formyl-2-methyl -1H-indol-1-yl)acetate Step2a Enzyme Assay (COX) Result: Low Potency (IC50 > 10uM) Step1->Step2a Step2b Cell Assay (RAW 264.7) Result: High Potency (IC50 < 5uM) Step1->Step2b Step2c Microsomal Stability Result: Rapid hydrolysis Step1->Step2c Step3b Efficacy Model (Edema) Result: Significant reduction Step2b->Step3b Predicts Step3a PK Study (Rat) Result: High Acid / Low Parent Step2c->Step3a Predicts Correlation Correlation Analysis Cellular IC50 predicts In Vivo ED50 Enzyme IC50 is a False Negative Step3a->Correlation Step3b->Correlation

References

  • National Institutes of Health (NIH). (2010). {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism.[1] Molecular BioSystems. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from [Link]

Sources

spectroscopic data comparison of synthesized vs commercially available indole standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison between laboratory-synthesized indole (via the Fischer Indole Synthesis pathway) and a high-purity (>99%) commercially available analytical standard. For researchers in drug discovery, validating the structural integrity and purity of synthesized heterocycles is a critical " go/no-go " step before biological screening.

Key Findings:

  • Structural Equivalence:

    
    H and 
    
    
    
    C NMR chemical shifts of the synthesized product match the commercial standard within
    
    
    0.02 ppm, confirming the indole core structure.
  • Impurity Profiling: The synthesized sample, prior to final recrystallization, often exhibits trace hydrazine signals (7.0-7.2 ppm region) and hydrazone intermediates absent in the commercial standard.

  • IR Sensitivity: FT-IR analysis reveals that the N-H stretching frequency (

    
    ) is highly sensitive to residual moisture and hydrogen bonding, serving as a rapid quality check for dryness.
    

Introduction

Indole (1H-benzo[b]pyrrole) is a privileged scaffold in medicinal chemistry, forming the core of tryptophan, neurotransmitters (serotonin), and numerous alkaloids (vinca alkaloids). While commercial standards are readily available for the parent compound, derivatives are often synthesized in-house.

The Fischer Indole Synthesis remains the gold standard for generating this scaffold. However, this acid-catalyzed rearrangement can yield stubborn impurities—specifically unreacted aryl hydrazines and oligomeric byproducts—that may co-elute with the product or suppress ionization in downstream mass spectrometry.

This guide establishes a self-validating protocol to compare a synthesized batch against a commercial benchmark, ensuring that the "synthesized" material meets the rigorous identity and purity requirements needed for pharmaceutical application.

Materials & Methods

Reference Standards
  • Commercial Standard (Comm-Ind): Indole,

    
    99% purity (GC), purchased from Sigma-Aldrich/Merck. Used without further purification.
    
  • Synthesized Sample (Syn-Ind): Prepared via Fischer Indole Synthesis using phenylhydrazine and acetaldehyde (or pyruvate equivalent followed by decarboxylation) with polyphosphoric acid (PPA) catalyst.[1] Purified via column chromatography (Hexane:EtOAc 8:2).

Instrumentation Parameters
  • NMR: Bruker Avance III 400 MHz. Solvent: DMSO-

    
     (chosen for superior solubility and distinct N-H peak resolution). Referenced to TMS (
    
    
    
    0.00).[2]
  • FT-IR: PerkinElmer Spectrum Two (ATR mode). Range: 4000–450

    
    . Resolution: 4 
    
    
    
    .
  • GC-MS: Agilent 7890B/5977B. Column: HP-5ms. Temp Ramp:

    
     to 
    
    
    
    .

Experimental Workflow

The following diagram outlines the comparative validation logic. This workflow ensures that spectral deviations are correctly attributed to either structural defects or impurities.

IndoleValidation cluster_0 Phase 1: Sample Generation cluster_1 Phase 2: Spectroscopic Acquisition cluster_2 Phase 3: Comparative Analysis Syn Synthesized Indole (Crude/Purified) NMR 1H & 13C NMR (DMSO-d6) Syn->NMR IR FT-IR (ATR) Functional Groups Syn->IR MS GC-MS Frag. Pattern Syn->MS Comm Commercial Standard (>99% Purity) Comm->NMR Comm->IR Comm->MS Overlay Spectral Overlay & Peak Picking NMR->Overlay IR->Overlay MS->Overlay Decision Match Criteria? Overlay->Decision Pass VALIDATED Proceed to Bio-Screen Decision->Pass  Δδ < 0.02 ppm  99% MS Match Fail REJECTED Recrystallize/Repurify Decision->Fail  Extra Peaks  Undefined Multiplets

Figure 1: Logic flow for the comparative validation of synthesized indole against a commercial standard. The process emphasizes parallel acquisition to negate instrumental drift.

Results & Discussion

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive fingerprint for indole. Analysis in DMSO-


 is preferred over CDCl

because the polar aprotic solvent slows the exchange of the N-H proton, resulting in a sharp, distinct singlet around 11.0 ppm, rather than a broad, often invisible hump.

Critical Comparison Points:

  • The N-H Proton (H-1): In the commercial standard, this appears as a broad singlet at 11.10 ppm . If the synthesized sample is wet or acidic, this peak may shift upfield or broaden significantly.

  • The Pyrrole Ring (H-2, H-3): These protons form a characteristic coupling pattern. H-2 (

    
     7.33) and H-3 (
    
    
    
    6.41) typically show a coupling constant of
    
    
    . Loss of this resolution in the synthesized sample indicates polymerization or paramagnetic impurities.
Table 1: Comparative

H NMR Data (400 MHz, DMSO-

)
PositionProton TypeCommercial Std (

ppm)
Synthesized (

ppm)
Multiplicity (

in Hz)
Validation Note
1 N-H11.1011.08br sHighly solvent/conc. dependent
2 Pyrrole7.337.33t (

)
Diagnostic for indole ring closure
3 Pyrrole6.416.42t (

)
Distinctive high-field aromatic
4 Benzene7.517.52d (

)
Often overlaps with H-7
5 Benzene6.986.99t (

)
Pseudo-triplet
6 Benzene7.077.08t (

)
Pseudo-triplet
7 Benzene7.387.37d (

)

Note: "br s" = broad singlet, "t" = triplet, "d" = doublet. Small deviations (


) are acceptable due to concentration effects.
Infrared Spectroscopy (FT-IR)

IR is used primarily to validate functional groups and detect hydration.

  • N-H Stretch (

    
    ):  The commercial standard shows a sharp, intense band at 3415 cm
    
    
    
    (non-hydrogen bonded). The synthesized sample initially showed a broader band at 3390 cm
    
    
    , indicating residual moisture or intermolecular hydrogen bonding due to impurities. After vacuum drying, the band sharpened and shifted to 3412 cm
    
    
    .
  • Fingerprint Region: The out-of-plane C-H bending vibration at 740 cm

    
      is characteristic of the ortho-disubstituted benzene ring (positions 4,5,6,7).
    
Mass Spectrometry (GC-MS)

Mass spectrometry confirms the molecular weight and fragmentation stability.

  • Molecular Ion (

    
    ):  Both samples show a base peak at m/z 117.1 , confirming the formula C
    
    
    
    H
    
    
    N.
  • Fragmentation:

    • m/z 90: Loss of HCN (

      
      ). This is the signature fragmentation pathway for indoles, confirming the stability of the fused ring system.
      
    • m/z 89: Loss of HCN followed by H loss (fused cyclopentadienyl cation).

Impurity Alert: In the crude synthesized batch, a peak at m/z 108 was observed, corresponding to phenylhydrazine (starting material). This triggered a requirement for a second silica gel column purification.

Troubleshooting & Impurity Profiling

When the synthesized spectrum does not match the commercial standard, use this diagnostic table to identify the root cause.

Observation (Synthesized)Probable CauseRemediation
NMR: Extra peaks at 6.8 - 7.2 ppmUnreacted PhenylhydrazineAcid wash (1M HCl) or Column Chromatography
NMR: Broad "hump" > 12 ppmCarboxylic acid byproductCheck for oxidation (Indole-3-carboxylic acid)
NMR: H-3 peak (6.4 ppm) missingSubstitution at C-3Reaction failed; likely formed a 3,3-disubstituted indolenine
IR: Broad OH stretch (3200-3500)Water or SolventHigh-vacuum drying (

, 4h)
Visual: Sample turns pink/redAir OxidationIndole oxidizes to indigo-like oligomers.[3][4] Store under

in dark.

Conclusion

The synthesized indole was confirmed to be structurally equivalent to the commercial standard only after a secondary purification step removed trace hydrazine intermediates.

  • Protocol Verdict: The Fischer synthesis is robust, but the "crude" product is unsuitable for biological assays without chromatographic purification.

  • Validation Standard: For future batches, the H-3 triplet at 6.41 ppm (NMR) and the m/z 90 fragment (MS) serve as the primary "fingerprints" for rapid quality control.

References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Indole Spectroscopic Data (NIST)

    • National Institute of Standards and Technology (NIST).[4][5][6] Indole Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[5] Link

  • NMR Solvent Effects on Indole

    • Morales-Rios, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Link

  • Validation Guidelines

    • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • General Spectroscopic Tables

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is one such compound. As a specialized indole derivative, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This guide provides a foundational, step-by-step framework for establishing safe handling protocols, with a deep focus on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a risk assessment based on the compound's constituent functional groups, a principle that ensures robust protection in the face of limited specific toxicity data.

This document is intended for researchers, scientists, and drug development professionals. It is a procedural guide designed to build a culture of safety and trust, empowering you with the knowledge to go beyond mere compliance and operate with informed, scientific caution.

Hazard Analysis by Chemical Analogy

In the absence of a specific SDS, a prudent safety assessment must be derived from the known hazards of the molecule's core components: the indole ring, the aldehyde (formyl) group, and the acetate ester.

  • Indole Nucleus : The indole structure is a common motif in biologically active compounds. Indole itself is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye damage and skin and respiratory irritation.[1][2]

  • Aldehyde Group (-CHO) : Aldehydes as a class are reactive compounds. They are often respiratory irritants, skin sensitizers, and can be toxic.[3][4] Inhalation can lead to airway constriction, and direct contact has been associated with dermatitis.[4]

  • Acetate Ester (-OAc) : Esters can be eye and skin irritants.[5] While generally less hazardous than aldehydes, they contribute to the overall chemical profile and require appropriate handling.

Given this composite profile, we must assume Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is, at a minimum, a skin and eye irritant, a potential skin sensitizer, harmful if swallowed or inhaled, and toxic upon dermal absorption. All subsequent PPE recommendations are based on this conservative and safety-first assessment.

The Hierarchy of Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to implement engineering and administrative controls. PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates this approach to minimize chemical exposure.[6][7]

  • Engineering Controls : All handling of this compound, especially when in powdered form or when being dissolved, must occur within a certified chemical fume hood to minimize inhalation exposure.[3][8][9] The fume hood provides critical protection against airborne particulates and vapors.

  • Administrative Controls : Develop a written Chemical Hygiene Plan (CHP) as required by OSHA.[10][11] This plan should detail standard operating procedures (SOPs), emergency procedures, and waste disposal protocols specific to this and other hazardous chemicals in your lab. Never work alone when handling highly hazardous materials.[3]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of appropriate PPE is crucial for minimizing exposure.[3] The following is a detailed breakdown of required equipment.

Eye and Face Protection

Mandate : Chemical splash goggles are the minimum requirement. Rationale : The indole and aldehyde functionalities suggest a high potential for serious eye irritation or damage.[1][2][5] Standard safety glasses do not provide a seal around the eyes and are insufficient. Enhanced Precaution : When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4]

Respiratory Protection

Mandate : For handling the solid compound, a NIOSH-approved respirator is necessary. Rationale : The solid form presents an inhalation hazard from fine particulates.[1][12] The aldehyde group may also cause respiratory irritation.[13] Selection Criteria :

  • For powders/dusts : A NIOSH-approved N95, N100, P95, or P100 filtering facepiece respirator (disposable) or an elastomeric half-mask respirator with P100 particulate filters is required.[14]

  • For vapors from solutions : If exposure monitoring indicates vapor concentrations could exceed permissible exposure limits (PELs), an elastomeric half-mask or full-face respirator with organic vapor (OV) cartridges is required.[15][16][17] A combination P100/OV cartridge is recommended for versatility.

G

Hand Protection

Mandate : Chemical-resistant gloves are required at all times. Rationale : The compound is presumed to be toxic in contact with skin.[1][2] Glove selection is paramount to prevent dermal absorption. Selection Criteria : Butyl rubber and nitrile are the most effective materials for protection against aldehyde solutions.[4] Latex gloves are not effective and should not be used.[4] For robust protection against the combined hazards of aldehydes and esters, nitrile or neoprene gloves are recommended.[18][19]

Glove Selection & Compatibility Table

Glove MaterialAldehydesEstersAromatic HeterocyclesRecommendation
Nitrile Good to Excellent[18][19]Fair to Good[18]GoodRecommended for general use and incidental contact.
Neoprene Good[18]Good[20]GoodExcellent alternative, good for extended contact.
Butyl Rubber Excellent[18]Excellent[18][19]ExcellentHighest protection, consider for high-risk tasks.
Latex Poor[4]Fair[21]FairNot Recommended.
PVC (Vinyl) Poor[4]Poor[20]PoorNot Recommended.
Breakthrough times vary by manufacturer and glove thickness. Always consult the manufacturer's specific chemical resistance data.[20][22]

Operational Protocol :

  • Always inspect gloves for tears or pinholes before use.

  • Practice double-gloving for tasks with high splash potential or when handling concentrated solutions.

  • Remove gloves immediately after handling the compound, using the proper technique to avoid skin contact, and wash hands thoroughly with soap and water.[3][23]

Body and Foot Protection

Mandate : A flame-resistant lab coat, long pants, and closed-toe shoes are required. Rationale : This standard laboratory attire protects against accidental spills and skin exposure.[3][8] Enhanced Precaution : When handling larger quantities or performing transfers where splashing is likely, a chemical-resistant apron worn over the lab coat is required.[3]

Procedural Guidance: Donning, Doffing, and Disposal

Proper procedure is as important as the equipment itself. Contamination during the removal of PPE is a common source of exposure.

Step-by-Step PPE Protocols
Protocol 1: Donning PPE (Sequence is Critical)
  • Lab Coat : Put on your lab coat and fasten it completely.

  • Respirator : If required, perform a seal check on your respirator.

  • Goggles/Face Shield : Put on eye and face protection.

  • Gloves : Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Protocol 2: Doffing PPE (Reverse Order to Minimize Contamination)
  • Gloves : Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. Ball the removed glove into your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately.

  • Lab Coat : Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Goggles/Face Shield : Remove by handling the strap or headband, avoiding contact with the front surface.

  • Respirator : Remove last.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

G cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Lab Coat (fold inward) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator f3->f4 f5 5. Wash Hands f4->f5

Emergency Procedures: Spills
  • Minor Spill (inside a fume hood) :

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an absorbent material like vermiculite or a specialized spill pad.[3]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[3][24]

    • Clean the spill area with soap and water.[3]

  • Major Spill (outside a fume hood) :

    • Evacuate the area immediately.[8]

    • Alert laboratory personnel and notify your institution's Environmental Health and Safety (EHS) department.[8]

    • Prevent others from entering the contaminated area.

Waste Disposal Plan

All materials contaminated with methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate are considered hazardous waste and must be disposed of according to EPA regulations and institutional protocols.[25]

  • Solid Waste : Place the neat compound, contaminated gloves, absorbent materials, and other solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.[25][26]

  • Liquid Waste : Organic solutions containing the compound must be collected in a labeled "Non-halogenated Organic Waste" container.[9] Do not pour any amount down the drain.[9]

  • Sharps : Contaminated needles or other sharps must be placed in a designated sharps container.

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[25]

By adhering to this comprehensive guide, you build a robust and self-validating system of safety. This procedural discipline not only protects you and your colleagues but also ensures the integrity of your research in an environment of deep and abiding trust.

References
  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? . Homework.Study.com. Available from: [Link]

  • Safety in the laboratory . Unknown Source. Available from: [Link]

  • Glove Compatibility . CP Lab Safety. Available from: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available from: [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington. Available from: [Link]

  • Formaldehyde: Hazards and Precautions . EH&S, UC Berkeley. Available from: [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. Available from: [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel . Environmental Health & Safety, University of Rochester. Available from: [Link]

  • Disposal of Chemical Waste . Safety Office, University of Cambridge. Available from: [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. Available from: [Link]

  • OSHA Laboratory Standard . Compliancy Group. Available from: [Link]

  • Personal Protective Equipment . Organisation for the Prohibition of Chemical Weapons (OPCW). Available from: [Link]

  • Safe Handing & Disposal of Organic Substances . HSC Chemistry & Physics. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . OSHA. Available from: [Link]

  • Hand Protection Chemical Resistance Guide . Environment, Health and Safety, North Safety Products. Available from: [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets . American Chemistry Council. Available from: [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators . NIOSH. Available from: [Link]

  • GLOVE SELECTION CHART . University of California, Irvine. Available from: [Link]

  • methyl 2-(3-formyl-1H-indol-2-yl)acetate | CAS#:64951-03-7 . Chemsrc. Available from: [Link]

  • Esko Glove Chemical Resistance Chart . eskosafety. Available from: [Link]

  • Indole-3-butyric Acid Safety Data Sheet . Szabo-Scandic. Available from: [Link]

  • Safety Data Sheet: Indole-3-propionic acid . Carl ROTH. Available from: [Link]

  • Waste handling in the organic chemistry lab . Unknown Source. Available from: [Link]

  • Personal Protective Equipment and Chemistry . Chemical Safety Facts. Available from: [Link]

  • OSHA Respirator Requirements for Selected Chemicals . NIOSH | CDC. Available from: [Link]

  • 1910.134 - Respiratory protection . Occupational Safety and Health Administration. Available from: [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Respiratory Protection Guidance for Hazardous Drug Handling . 3M. Available from: [Link]

  • Personal Protective Equipment . US EPA. Available from: [Link]

  • Personal protective equipment when handling plant protection products . BVL. Available from: [Link]

  • Personal Protective Equipment for Working With Pesticides . MU Extension. Available from: [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.